PNT2001
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C85H107N15O32 |
|---|---|
Molekulargewicht |
1850.8 g/mol |
IUPAC-Name |
5-[[(2R)-1-[[(5R)-5-[[(2R)-2-[[(2R)-2-[[(2S)-3-(4-aminophenyl)-2-[[(4R)-4-carboxy-4-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]butanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-5-carboxypentyl]amino]-4-[[(4R)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]butanoyl]amino]butyl]amino]-1,4-dioxobutan-2-yl]carbamoyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C85H107N15O32/c86-55-16-11-47(12-17-55)37-61(90-67(103)24-22-65(84(130)131)100-34-32-98(45-71(109)110)30-28-97(44-70(107)108)29-31-99(33-35-100)46-72(111)112)75(115)93-62(38-48-13-18-56(101)19-14-48)77(117)94-63(39-49-10-15-50-6-1-2-7-51(50)36-49)76(116)91-58(81(124)125)8-3-4-26-88-74(114)64(92-73(113)52-40-53(78(118)119)42-54(41-52)79(120)121)43-68(104)87-27-5-9-57(80(122)123)89-66(102)23-20-59(82(126)127)95-85(132)96-60(83(128)129)21-25-69(105)106/h1-2,6-7,10-19,36,40-42,57-65,101H,3-5,8-9,20-35,37-39,43-46,86H2,(H,87,104)(H,88,114)(H,89,102)(H,90,103)(H,91,116)(H,92,113)(H,93,115)(H,94,117)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,118,119)(H,120,121)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,130,131)(H2,95,96,132)/t57-,58-,59+,60+,61+,62-,63-,64-,65-/m1/s1 |
InChI-Schlüssel |
YPKWNBDTFXWSLZ-CHJDRSDMSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PNT2001 in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNT2001 (also known as LY4181530) is a next-generation, targeted radioligand therapy currently under clinical investigation for the treatment of prostate cancer. This document provides a detailed overview of its mechanism of action, supported by preclinical data. This compound is comprised of a novel, high-affinity ligand that targets Prostate-Specific Membrane Antigen (PSMA), conjugated with the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac). This targeted delivery of a potent alpha-emitter aims to induce highly localized, lethal damage to cancer cells while minimizing off-target toxicity.
Core Mechanism of Action
This compound's therapeutic strategy is centered on the targeted delivery of alpha particle radiation to prostate cancer cells that overexpress PSMA. The mechanism can be dissected into a multi-step process:
-
Target Recognition and Binding: The PSMA-targeting ligand component of this compound specifically recognizes and binds to the extracellular domain of PSMA, a transmembrane protein highly overexpressed on the surface of the majority of prostate cancer cells. This binding is characterized by high affinity, ensuring preferential accumulation of the radiopharmaceutical at the tumor site.[1][2]
-
Internalization: Following binding, the this compound-PSMA complex is internalized by the cancer cell.[3][4] Preclinical studies have indicated that this compound exhibits an enhanced internalization rate compared to first-generation PSMA-targeted radioligands.[3][4] This cellular uptake is crucial for concentrating the radioisotope within the tumor cell, thereby maximizing the localized radiation dose.
-
Alpha Particle Emission and DNA Damage: The radionuclide payload, Actinium-225, is a potent alpha-emitter. As ²²⁵Ac decays, it releases a cascade of high-energy alpha particles. These particles have a short path length in tissue, depositing a large amount of energy over a very short distance. This high linear energy transfer (LET) radiation induces complex, difficult-to-repair double-strand breaks in the DNA of the cancer cell.
-
Induction of Apoptosis: The extensive and irreparable DNA damage triggers the cell's apoptotic pathways, leading to programmed cell death and, consequently, tumor regression.
The targeted nature of this compound, combined with the potent and localized cytotoxic effects of alpha-particle radiation, forms the basis of its therapeutic potential in treating prostate cancer.
Quantitative Preclinical Data
The following tables summarize the key quantitative findings from preclinical evaluations of this compound.
Table 1: In Vitro Binding Affinity and Internalization
| Parameter | Value | Cell Line | Comparison |
| PSMA Binding Affinity (IC₅₀) | 3.1 nM | LNCaP | - |
| Internalization | ~3.4-fold higher | LNCaP | Compared to PSMA-I&T |
Data sourced from studies using a natural isotope of lutetium with the this compound ligand.[1]
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-PNT2001 in LNCaP Tumor-Bearing Mice (24h post-injection)
| Tissue | % Injected Dose per Gram (%ID/g) |
| Tumor | 13.03 |
| Kidneys | 14.45 |
Table 3: Tumor-to-Kidney Ratios (24h post-injection)
| Radioligand | Tumor/Kidney Ratio |
| ¹⁷⁷Lu-PNT2001 | 0.902 |
| ¹⁷⁷Lu-PSMA-I&T (Comparator) | 0.117 |
Biodistribution studies highlight this compound's high tumor retention and favorable clearance profile, with a significantly improved tumor-to-kidney ratio compared to a first-generation agent.[1]
Table 4: In Vivo Efficacy of a Single Dose of ²²⁵Ac-PNT2001
| Animal Model | Dose | Outcome |
| LNCaP Xenografts | 10, 20, 40 kBq | Dose-dependent tumor regression |
| 40 kBq | 5 out of 6 mice achieved long-term survival (>100 days) | |
| C4-2 Metastatic Model | 40 kBq | Inhibition of tumor growth and metastasis |
Efficacy studies demonstrate significant anti-tumor activity and survival benefit with a single administration of ²²⁵Ac-PNT2001 in both subcutaneous and metastatic prostate cancer models.[1]
Experimental Protocols
The following are descriptions of the methodologies used in the key preclinical experiments, based on available information.
PSMA Binding Affinity Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the this compound ligand for PSMA.
-
Cell Line: LNCaP human prostate cancer cells (ATCC, CRL-1740).[1]
-
Methodology: A competitive cell binding assay was performed. LNCaP cells were incubated with a known concentration of a radiolabeled PSMA ligand and increasing concentrations of the non-radiolabeled this compound ligand (using a natural lutetium isotope). The displacement of the radiolabeled ligand was measured to determine the concentration of this compound required to inhibit 50% of the binding.
In Vitro Internalization Assay
-
Objective: To compare the cellular internalization of this compound to first-generation PSMA ligands.
-
Cell Line: LNCaP human prostate cancer cells.[5]
-
Radioligands: ¹⁷⁷Lu-PNT2001, ¹⁷⁷Lu-PSMA-I&T, and ¹⁷⁷Lu-PSMA-617.[5]
-
Methodology: LNCaP cells were incubated with the different radioligands for a specified period. At the end of the incubation, the surface-bound radioactivity was stripped, and the internalized radioactivity was measured using a gamma counter. The internalization was expressed as a percentage of the total cell-associated radioactivity. The data were normalized to a reference compound.[5]
Biodistribution Studies in Tumor-Bearing Mice
-
Objective: To evaluate the in vivo distribution, tumor uptake, and clearance of this compound.
-
Animal Model: CB17-SCID mice bearing LNCaP subcutaneous tumors.[5]
-
Radioligand: ¹⁷⁷Lu-PNT2001 (approximately 5-6 MBq, 160 pmol).[5]
-
Methodology: The radioligand was administered via tail vein injection. At 24 hours post-injection, mice were euthanized, and various tissues (including tumor, kidneys, liver, spleen, etc.) were harvested and weighed. The radioactivity in each tissue was quantified using a gamma counter to determine the percent of the injected dose per gram of tissue (%ID/g).[5]
In Vivo Efficacy Studies
-
Objective: To assess the anti-tumor efficacy of ²²⁵Ac-PNT2001.
-
Animal Models:
-
Treatment: A single intravenous dose of ²²⁵Ac-PNT2001 at varying activities (10, 20, or 40 kBq) or vehicle control.[1][5]
-
Methodology:
Visualizations
Signaling and Therapeutic Pathways
Caption: Mechanism of action of this compound in prostate cancer cells.
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical evaluation workflow for this compound.
Conclusion
This compound represents a promising advancement in the field of radioligand therapy for prostate cancer. Its mechanism of action, leveraging a high-affinity PSMA-targeting ligand to deliver the potent alpha-emitter Actinium-225, has been substantiated by compelling preclinical data. The observed high tumor uptake, favorable biodistribution profile, and significant anti-tumor efficacy in various models underscore its potential as a future therapeutic option. Further clinical investigation is underway to translate these preclinical findings into benefits for patients with prostate cancer.
References
- 1. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 2. assets.website-files.com [assets.website-files.com]
- 3. POINT Biopharma Publishes Preclinical Data for Actinium-Labelled this compound, a Next-Generation PSMA Ligand, at EANM’s Annual Congress - BioSpace [biospace.com]
- 4. 225Ac-PSMA-62 / Eli Lilly [delta.larvol.com]
- 5. anyflip.com [anyflip.com]
An In-Depth Technical Guide to LY4181530: A Next-Generation Targeted Alpha Therapy
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LY4181530, also known as [Ac-225]-PSMA-62, is an investigational, next-generation targeted alpha-particle therapy currently under evaluation for the treatment of prostate cancer. This promising radioligand therapeutic is composed of the potent alpha-emitting radionuclide Actinium-225 (²²⁵Ac), chelated and linked to PSMA-62, a novel, small peptide-based inhibitor of Prostate-Specific Membrane Antigen (PSMA).[1][2] Preclinical data suggest that the unique design of the PSMA-62 ligand, particularly its proprietary linker technology, results in enhanced cellular internalization and an improved biodistribution profile, potentially offering a better therapeutic window compared to earlier-generation PSMA-targeted radiotherapies.[3][4][5] This document provides a comprehensive overview of the molecular structure, composition, mechanism of action, and available preclinical and clinical data for LY4181530.
Molecular Structure and Composition
LY4181530 is a complex molecule comprising three key components: the targeting moiety (PSMA-62), a chelator, and the radioactive isotope Actinium-225.
-
Targeting Moiety (PSMA-62): The core of PSMA-62 is a glutamate-urea-lysine (EuK) scaffold, which is a well-established pharmacophore responsible for high-affinity binding to the enzymatic active site of PSMA.[6] PSMA is a transmembrane protein that is highly overexpressed on the surface of prostate cancer cells, making it an excellent target for directed therapies.[1]
-
Linker Technology: A key innovation in LY4181530 is the proprietary linker that connects the PSMA-62 targeting moiety to the chelator. This advanced linker is designed to increase the rate and extent of cellular internalization of the radioligand upon binding to PSMA.[3][4][5] This enhanced internalization is crucial for the therapeutic efficacy of an alpha-emitter like ²²⁵Ac, as it brings the highly cytotoxic payload in close proximity to the cell's nucleus.
-
Chelator: A chelating agent is covalently attached to the linker and is responsible for stably sequestering the Actinium-225 radioisotope. The stability of the chelator-isotope complex is critical to prevent the premature release of ²²⁵Ac in circulation, which could lead to off-target toxicity.
-
Radionuclide (Actinium-225): Actinium-225 is a potent alpha-emitting isotope with a half-life of 9.9 days. It decays through a cascade of four alpha particles, which have high linear energy transfer (LET) and a short path length (a few cell diameters). This results in highly localized and potent cytotoxicity to targeted cancer cells with minimal damage to surrounding healthy tissue.
While the precise chemical structure, IUPAC name, and SMILES string for PSMA-62 are not yet publicly disclosed, the general architecture follows the principles of other small molecule PSMA inhibitors.
Mechanism of Action
The therapeutic action of LY4181530 is a multi-step process initiated by the specific targeting of PSMA-expressing prostate cancer cells.
-
Binding: Following intravenous administration, LY4181530 circulates in the bloodstream and the PSMA-62 component specifically binds to the extracellular domain of the PSMA protein on prostate cancer cells.
-
Internalization: Upon binding, the PSMA-LY4181530 complex is rapidly internalized into the cancer cell via endocytosis. The enhanced internalization characteristics of the PSMA-62 ligand are a key feature of this next-generation therapeutic.[3][4][5]
-
Alpha Particle Emission: Once inside the cell, the Actinium-225 isotope undergoes radioactive decay, emitting high-energy alpha particles.
-
Induction of Apoptosis: These alpha particles cause dense and complex double-strand breaks in the cancer cell's DNA. The extensive and irreparable DNA damage triggers the cell's apoptotic pathways, leading to programmed cell death.
Experimental Protocols
Detailed experimental protocols for the synthesis and preclinical evaluation of LY4181530 are proprietary. However, based on the synthesis of similar PSMA-targeted radioligands, a general methodology can be outlined.
General Synthesis of PSMA-62 Ligand
The synthesis of PSMA-targeting ligands like PSMA-62 typically involves solid-phase peptide synthesis (SPPS).
-
Resin Loading: An amino acid, typically lysine (B10760008) with protecting groups on its alpha-amino and side-chain amino groups (e.g., Fmoc and Alloc respectively), is attached to a solid support resin.
-
Peptide Coupling: The Fmoc protecting group is removed, and the subsequent amino acid (a protected glutamic acid derivative) is coupled to the free amine. This process is repeated to build the core peptide sequence.
-
Linker and Chelator Conjugation: Following the synthesis of the core structure, the linker molecule is coupled, followed by the attachment of the chelating agent.
-
Cleavage and Deprotection: The completed ligand is cleaved from the solid support resin, and all protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to yield the final PSMA-62 ligand.
Radiolabeling with Actinium-225
The purified PSMA-62 ligand is then radiolabeled with Actinium-225.
-
Reaction Setup: A solution of the PSMA-62 ligand in a suitable buffer is prepared.
-
Addition of Actinium-225: A solution of Actinium-225 (as ²²⁵AcCl₃) is added to the ligand solution.
-
Incubation: The reaction mixture is incubated at an optimized temperature and for a specific duration to allow for the chelation of the ²²⁵Ac by the ligand.
-
Quality Control: The final radiolabeled product, [Ac-225]-PSMA-62 (LY4181530), is analyzed for radiochemical purity using methods like radio-TLC or radio-HPLC.
Preclinical Evaluation Protocols
Preclinical studies are essential to characterize the binding affinity, internalization, biodistribution, and therapeutic efficacy of the radioligand.
-
In Vitro Binding Affinity: Competitive binding assays are performed using PSMA-expressing prostate cancer cell lines (e.g., LNCaP). These assays determine the concentration of the non-radiolabeled ligand required to inhibit 50% of the binding of a known radioligand (IC50), from which the binding affinity (Ki) can be calculated.
-
Cellular Internalization Studies: PSMA-positive cells are incubated with LY4181530 for various time points. The cells are then treated with an acidic buffer to strip off surface-bound radioactivity, and the internalized radioactivity is measured to determine the rate and extent of cellular uptake.
-
In Vivo Biodistribution: Tumor-bearing animal models (e.g., mice with LNCaP xenografts) are injected with LY4181530. At different time points post-injection, tissues and organs are harvested, weighed, and the amount of radioactivity is measured. The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Therapeutic Efficacy Studies: Tumor-bearing mice are treated with varying doses of LY4181530. Tumor growth is monitored over time, and survival rates are compared to control groups to assess the anti-tumor efficacy.
Quantitative Data Summary
Publicly available quantitative data for LY4181530 is limited as the compound is still in early-stage clinical development. The following table summarizes the key findings from preclinical studies as described in the available literature.[1][2]
| Parameter | Finding | Cell Line / Model | Reference |
| PSMA Binding Affinity | High | LNCaP (inferred) | [1] |
| Cellular Internalization | Increased compared to 1st gen. | LNCaP (inferred) | [3][4][5] |
| Tumor Retention | High | Nonclinical models | [1] |
| Renal Clearance | Rapid | Nonclinical models | [1] |
| Efficacy | Potent anti-tumor effect | Preclinical models | [3][4][5] |
Clinical Development
LY4181530 is currently being evaluated in a Phase I/II clinical trial designated ACCEL (NCT06229366).[3]
-
Study Title: A Study of [Ac-225]-PSMA-62 in Participants With Prostate-Specific Membrane Antigen (PSMA)-Positive Prostate Cancer.
-
Phases: Phase Ia (Dose Escalation) and Phase Ib/II (Dose Expansion and Efficacy).
-
Patient Population: The trial is enrolling patients with metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-sensitive prostate cancer (omHSPC).[5]
-
Primary Objectives: To evaluate the safety, tolerability, and determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of LY4181530.
-
Secondary Objectives: To assess the anti-tumor activity of LY4181530, including prostate-specific antigen (PSA) response rates and radiographic progression-free survival (rPFS).
Signaling Pathways
The primary signaling pathway targeted by LY4181530 is initiated by its binding to PSMA. The subsequent emission of alpha particles from Actinium-225 does not target a specific signaling pathway in the traditional sense but rather induces widespread and severe DNA damage, primarily through double-strand breaks. This extensive genotoxic stress overwhelms the cell's DNA repair mechanisms, ultimately activating the intrinsic apoptotic pathway, leading to cell death.
Conclusion
LY4181530 ([Ac-225]-PSMA-62) represents a significant advancement in the field of targeted alpha therapy for prostate cancer. Its novel PSMA-62 ligand with enhanced internalization properties, combined with the potent cytotoxic effects of Actinium-225, holds the promise of improved therapeutic outcomes for patients. The ongoing ACCEL clinical trial will provide crucial data on the safety and efficacy of this next-generation radioligand therapeutic, potentially establishing a new standard of care for patients with advanced prostate cancer. As more data becomes available, a clearer picture of its clinical utility and positioning within the therapeutic landscape will emerge.
References
A Comprehensive Technical Guide on the Radiopharmaceutical Properties of [²²⁵Ac]Ac-PSMA-617
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core radiopharmaceutical properties of Actinium-225 Prostate-Specific Membrane Antigen-617 ([²²⁵Ac]Ac-PSMA-617), a promising agent in Targeted Alpha Therapy (TAT) for prostate cancer. It covers the mechanism of action, production, quality control, and a summary of preclinical and clinical findings.
Mechanism of Action
[²²⁵Ac]Ac-PSMA-617 is an investigational radiopharmaceutical that combines the alpha-emitting radionuclide Actinium-225 (²²⁵Ac) with PSMA-617, a small-molecule ligand that targets the prostate-specific membrane antigen (PSMA).[1] PSMA is a transmembrane glycoprotein (B1211001) that is significantly overexpressed in the majority of prostate cancer cells.[2][3]
The therapeutic action of [²²⁵Ac]Ac-PSMA-617 is initiated when the PSMA-617 ligand binds with high affinity to PSMA on the surface of prostate cancer cells, leading to the rapid internalization of the radiopharmaceutical.[1][3] The complex is retained within the cell, allowing the conjugated ²²⁵Ac to undergo its decay chain.
Actinium-225, with a half-life of 9.92 days, emits four high-energy alpha particles, delivering potent, high linear energy transfer (LET) radiation (approximately 100 keV/μm) directly to the cancer cell.[1][4] This high-LET radiation induces complex, difficult-to-repair DNA double-strand breaks, a highly lethal form of DNA damage that triggers cancer cell death.[1] The short path length of these alpha particles (47–85 μm) localizes the cytotoxic effect to the target cells, minimizing damage to surrounding healthy tissues.[1] The PSMA-617 molecule incorporates a DOTA chelator, which ensures the stable binding of ²²⁵Ac, thereby enhancing tumor retention and reducing off-target radiation effects.[1]
PSMA-Mediated Signaling Pathways
Beyond its role as a targeting receptor, PSMA expression actively influences key oncogenic signaling pathways in prostate cancer. Research indicates that increased PSMA abundance contributes to tumor progression by redirecting cell survival signaling.[5][6] Specifically, PSMA interacts with the scaffolding protein RACK1, which disrupts the signaling cascade from the β1 integrin and IGF-1R complex to the proliferative MAPK-ERK1/2 pathway.[6][7] This disruption enables a switch, redirecting the signal to activate the pro-survival PI3K-AKT pathway.[6][7][8] This alteration promotes a pro-tumorigenic and anti-apoptotic phenotype, highlighting PSMA's functional role in prostate cancer pathogenesis.[8]
References
- 1. 225Ac-PSMA-617 - Wikipedia [en.wikipedia.org]
- 2. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 3. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. urotoday.com [urotoday.com]
- 7. researchgate.net [researchgate.net]
- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
PNT2001: A Technical Deep Dive into PSMA Targeting and Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNT2001 is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radioligand therapy currently under clinical investigation for the treatment of prostate cancer.[1][2] Developed by POINT Biopharma, now part of Eli Lilly and Company, this agent consists of a high-affinity small molecule ligand, PSMA-62, which is conjugated to a radioisotope, either the beta-emitter Lutetium-177 (¹⁷⁷Lu) or the alpha-emitter Actinium-225 (²²⁵Ac).[1][2][3] The fundamental principle of this compound is to selectively deliver a cytotoxic radioactive payload to prostate cancer cells that overexpress PSMA, thereby minimizing off-target toxicity to healthy tissues. This document provides a comprehensive technical overview of the PSMA targeting and binding characteristics of this compound, based on available preclinical data.
Core Mechanism of Action
This compound operates on the principle of targeted radionuclide therapy. The PSMA-62 component serves as a high-affinity vehicle that specifically binds to the extracellular domain of PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells. Following this binding, the this compound-PSMA complex is internalized by the cancer cell. This internalization is a key feature, enhanced by an improved linker technology in the this compound design, leading to the intracellular accumulation of the radioisotope.[4] The trapped radioisotope (¹⁷⁷Lu or ²²⁵Ac) then emits its characteristic radiation, inducing localized DNA damage, which ultimately triggers cancer cell death.
Quantitative Data Summary
The preclinical characterization of this compound has yielded significant quantitative data regarding its binding affinity and biodistribution, which are summarized in the tables below.
Table 1: In Vitro Binding Affinity
This table summarizes the in vitro binding affinity of the this compound ligand for PSMA, as determined in a competitive binding assay using the PSMA-positive human prostate cancer cell line, LNCaP.
| Parameter | Value | Cell Line | Reference |
| IC50 | 3.1 nM | LNCaP | [5] |
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-PNT2001
The following table presents the biodistribution of ¹⁷⁷Lu-PNT2001 in a LNCaP xenograft mouse model at 24 hours post-injection, highlighting tumor uptake and retention versus off-target kidney uptake. A comparison is provided with the first-generation radioligand, ¹⁷⁷Lu-PSMA-I&T.
| Tissue | ¹⁷⁷Lu-PNT2001 (%ID/g) | ¹⁷⁷Lu-PSMA-I&T (%ID/g) | Reference |
| Tumor | 13.03 | Not Reported | [5] |
| Kidney | 14.45 | Significantly Higher | [5] |
| Tumor/Kidney Ratio | 0.902 | 0.117 | [5] |
Table 3: Preclinical Therapeutic Efficacy of ²²⁵Ac-PNT2001
This table summarizes the key findings from a preclinical therapeutic efficacy study of ²²⁵Ac-PNT2001 in LNCaP tumor-bearing mice.
| Treatment Group | Key Outcome | Mouse Model | Reference |
| Single 40 kBq dose of ²²⁵Ac-PNT2001 | Long-term survival (>100 days) in 5 out of 6 mice | LNCaP xenograft | [5] |
| Single 40 kBq dose of ²²⁵Ac-PNT2001 | Greater inhibition of tumor growth and metastasis compared to ²²⁵Ac-PSMA-I&T | C4-2 metastatic model | [5] |
Experimental Protocols
While the specific, proprietary protocols for the this compound studies are not publicly available, this section provides detailed, representative methodologies for the key experiments based on standard practices in the field for similar PSMA-targeting radioligands.
Competitive Binding Assay (for IC50 Determination)
This protocol describes a standard competitive binding assay to determine the half-maximal inhibitory concentration (IC50) of a non-radiolabeled ligand against a known radioligand.
-
Cell Culture: LNCaP cells are cultured in appropriate media (e.g., RPMI-1640 with 10% fetal bovine serum) in multi-well plates until they reach 80-90% confluency.
-
Assay Preparation: A standard PSMA-targeting radioligand (e.g., ¹⁷⁷Lu-PSMA-617) is prepared at a fixed concentration. A range of concentrations of the non-radiolabeled this compound ligand are prepared by serial dilution.
-
Competition Reaction: The culture medium is removed from the cells, and they are washed with a binding buffer. The cells are then incubated with the fixed concentration of the radioligand and the varying concentrations of this compound.
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C or 4°C) for a sufficient time to allow binding to reach equilibrium.
-
Washing: After incubation, the assay mixture is removed, and the cells are washed multiple times with ice-cold buffer to remove unbound radioligand.
-
Cell Lysis and Counting: The cells are lysed, and the radioactivity in the lysate, corresponding to the amount of bound radioligand, is measured using a gamma counter.
-
Data Analysis: The measured radioactivity is plotted against the logarithm of the competitor (this compound) concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC50 value.
Cellular Uptake and Internalization Assay
This protocol outlines a method to quantify the cellular uptake and internalization of a radiolabeled compound.
-
Cell Seeding: LNCaP cells are seeded in multi-well plates and allowed to adhere and grow for 24-48 hours.
-
Incubation with Radioligand: The culture medium is replaced with fresh medium containing a known concentration of radiolabeled this compound (e.g., ¹⁷⁷Lu-PNT2001).
-
Time-Course Measurement: The cells are incubated at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
Determination of Total Uptake: At each time point, the medium is removed, and the cells are washed with ice-cold PBS. The cells are then lysed, and the total radioactivity is measured to determine the total cellular uptake (surface-bound + internalized).
-
Determination of Internalized Fraction: To measure only the internalized radioligand, after the incubation period, the cells are washed and then treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) for a short period to strip off the surface-bound radioligand. The cells are then washed again, lysed, and the radioactivity is measured.
-
Data Analysis: The results are typically expressed as a percentage of the total added radioactivity per million cells. The internalized fraction is calculated as the acid-wash-resistant radioactivity divided by the total cellular uptake.
Biodistribution Study in Xenograft Mouse Model
This protocol describes a typical in vivo biodistribution study to assess the tumor-targeting and off-target accumulation of a radiopharmaceutical.
-
Animal Model: Male immunodeficient mice (e.g., nude or SCID) are subcutaneously inoculated with LNCaP cells mixed with Matrigel to establish tumors.
-
Radioligand Administration: Once the tumors reach a suitable size, the mice are intravenously injected with a known amount of ¹⁷⁷Lu-PNT2001.
-
Tissue Harvesting: At predetermined time points post-injection (e.g., 1h, 4h, 24h, 48h), cohorts of mice are euthanized. Blood, tumors, and major organs (kidneys, liver, spleen, lungs, etc.) are collected.
-
Measurement of Radioactivity: Each tissue sample is weighed, and the amount of radioactivity is measured using a calibrated gamma counter.
-
Data Calculation: The uptake in each tissue is calculated as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of radioligand accumulation across different tissues and animals.
Conclusion
The available preclinical data for this compound demonstrate a promising profile for a PSMA-targeted radioligand therapy. Its high binding affinity, efficient cellular internalization, and favorable biodistribution profile with high tumor retention and rapid renal clearance, suggest the potential for effective and targeted delivery of a radioactive payload to prostate cancer cells. The superior tumor-to-kidney ratio compared to a first-generation agent and the potent anti-tumor efficacy observed in preclinical models underscore its potential as a valuable therapeutic option. The ongoing clinical trials will be crucial in validating these preclinical findings in patients with prostate cancer.
References
- 1. Whole-cell radioligand binding for receptor internalization: Research protocol with step-by-step guide and materials - Peeref [peeref.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 5. researchgate.net [researchgate.net]
PNT2001: A Technical Guide to Preclinical Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical discovery and development of PNT2001, a next-generation, targeted alpha-emitter radioligand therapy. This compound is comprised of a high-affinity prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-62, coupled with the potent alpha-emitting radionuclide, Actinium-225 (²²⁵Ac), via an optimized linker. This document details the key preclinical data, experimental methodologies, and the underlying scientific rationale for the development of this compound for the treatment of prostate cancer.
Discovery and Rationale
This compound was developed to address the unmet need for more potent and targeted therapies for prostate cancer, particularly for metastatic castration-resistant prostate cancer (mCRPC). The design of this compound is based on the clinically validated approach of targeting PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells.[1]
The key components of this compound were selected for their optimized properties:
-
PSMA-62 Ligand: A novel, high-affinity ligand for PSMA, designed for enhanced internalization into tumor cells.[1]
-
Actinium-225 (²²⁵Ac): An alpha-emitting radionuclide that induces potent and localized cytotoxic effects through the generation of double-strand DNA breaks in target cells.
-
Improved Linker Technology: A proprietary linker designed to optimize the pharmacokinetic profile of the molecule, leading to improved biodistribution with enhanced tumor uptake and reduced off-target accumulation, particularly in the kidneys.[1]
The overarching goal in the design of this compound was to maximize the delivery of the potent alpha-emitter to PSMA-expressing tumor cells while minimizing radiation exposure to healthy tissues, thereby improving the therapeutic index.
Mechanism of Action
The mechanism of action of this compound is a multi-step process initiated by the specific binding of the PSMA-62 ligand to PSMA expressed on the surface of prostate cancer cells.
Following binding, the this compound-PSMA complex is internalized into the cancer cell. Once inside the cell, the Actinium-225 radionuclide undergoes a series of alpha decays, releasing high-energy alpha particles that cause localized and highly lethal double-strand DNA breaks, ultimately leading to cancer cell apoptosis.
Preclinical Data
In Vitro Studies
Competitive binding assays were performed to determine the affinity of the this compound ligand for PSMA. The half-maximal inhibitory concentration (IC50) was determined in LNCaP human prostate cancer cells, which are known to express high levels of PSMA.
| Parameter | Cell Line | Value | Reference |
| IC50 | LNCaP | 3.1 nM | [2] |
These results demonstrate the high binding affinity of the this compound ligand for its target, PSMA.
In Vivo Studies
Biodistribution studies were conducted in tumor-bearing mice to evaluate the uptake and clearance of this compound from various tissues. The following table summarizes the biodistribution of ¹⁷⁷Lu-PNT2001 (a lutetium-177 (B1209992) labeled version used for imaging and biodistribution studies) in LNCaP tumor-bearing mice at 24 hours post-injection.
| Tissue | % Injected Dose per Gram (%ID/g) | Reference |
| Tumor | 13.03 | [2] |
| Kidneys | 14.45 | [2] |
| Tumor-to-Kidney Ratio | 0.902 | [2] |
The data indicates high tumor uptake with a favorable tumor-to-kidney ratio, suggesting efficient targeting of the tumor with relatively lower accumulation in a key organ for potential toxicity.
The anti-tumor efficacy of ²²⁵Ac-PNT2001 was evaluated in preclinical models of prostate cancer.
LNCaP Xenograft Model:
In a study using LNCaP tumor-bearing mice, ²²⁵Ac-PNT2001 demonstrated dose-dependent tumor regression.[2]
| Dose of ²²⁵Ac-PNT2001 | Outcome | Reference |
| 10 kBq | Tumor regression | [2] |
| 20 kBq | Greater tumor regression | [2] |
| 40 kBq | Significant tumor regression, with 5 out of 6 mice achieving long-term survival (>100 days) | [2] |
Metastatic C4-2 Model:
In a more aggressive, metastatic model using luciferase-enabled C4-2 prostate cancer cells, a single dose of 40 kBq of ²²⁵Ac-PNT2001 effectively inhibited tumor growth and the formation of metastatic lesions.[2] The therapeutic effect of ²²⁵Ac-PNT2001 was reported to be greater than that of a comparator compound, ²²⁵Ac-PSMA-I&T.[2]
Experimental Protocols
In Vitro Binding Assay (Competitive Inhibition)
A representative protocol for a competitive binding assay to determine the IC50 of a PSMA-targeting radioligand is as follows:
References
Cellular Internalization Pathways of Ac-225-PNT2001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ac-225-PNT2001 (also known as 225Ac-PSMA-62 or LY4181530) is a next-generation, targeted alpha therapy radioligand in clinical development for the treatment of prostate cancer.[1][2][3] It consists of the potent alpha-emitting radionuclide Actinium-225, chelated and linked to PSMA-62, a novel small molecule designed to target Prostate-Specific Membrane Antigen (PSMA).[2] A key feature of PNT2001 is its reported enhanced cellular internalization, attributed to an improved linker technology, which is hypothesized to increase the intracellular retention of the radioisotope and improve therapeutic efficacy compared to first-generation PSMA-targeted radioligands.[2] This document provides a comprehensive technical overview of the cellular internalization pathways relevant to Ac-225-PNT2001, based on available preclinical data and the established mechanisms for PSMA-targeting agents.
Introduction to Ac-225-PNT2001
Ac-225-PNT2001 is a promising agent in the field of radioligand therapy. It leverages the high linear energy transfer (LET) and short path length of alpha particles emitted from Actinium-225 and its daughter nuclides.[4] This results in highly localized and potent cytotoxicity, capable of inducing complex double-strand DNA breaks in target cancer cells.[5] The targeting moiety, PSMA-62, directs this potent payload to prostate cancer cells that overexpress PSMA, a well-validated biomarker.[3] Preclinical studies have highlighted the high affinity of the this compound ligand for PSMA and have demonstrated significant anti-tumor activity in xenograft models.[6]
The PSMA-Mediated Internalization Pathway
The primary mechanism for the cellular uptake of Ac-225-PNT2001 is receptor-mediated endocytosis, a process initiated by the binding of the ligand to the PSMA receptor on the cell surface. The internalization of PSMA is predominantly managed through the clathrin-mediated endocytosis (CME) pathway.
Upon binding of a ligand like PSMA-62 to the extracellular domain of the PSMA receptor, a series of intracellular events is triggered:
-
Initiation and Pit Formation: The ligand-receptor complex migrates to specialized regions on the plasma membrane known as clathrin-coated pits.
-
Cargo Recruitment: The cytoplasmic tail of the PSMA receptor interacts with the adaptor protein complex-2 (AP-2). This interaction is crucial for recruiting the PSMA-ligand complex into the forming pit.[7]
-
Coat Assembly: Clathrin triskelions are recruited to the site and assemble into a polygonal lattice on the cytosolic face of the membrane, inducing membrane curvature.
-
Vesicle Scission: The GTPase dynamin is recruited to the neck of the invaginated pit, where it mediates the fission of the clathrin-coated vesicle from the plasma membrane.
-
Uncoating and Trafficking: Shortly after scission, the clathrin coat is disassembled, and the resulting uncoated vesicle is trafficked to early endosomes.
-
Endosomal Sorting: Within the endosomal-lysosomal system, the Ac-225-PNT2001 is retained, while the PSMA receptor may be recycled back to the cell surface or targeted for degradation. The acidic environment of the lysosome does not typically degrade the radiometal-chelate complex, allowing the Actinium-225 to exert its cytotoxic effect from within the cell.
This process of internalization is critical for the efficacy of alpha-emitters like Ac-225, as it places the radionuclide in close proximity to the cell nucleus, maximizing the potential for DNA damage.
Quantitative Data on Binding and Internalization
While specific quantitative in vitro internalization data for Ac-225-PNT2001 has been referenced as "increased" compared to earlier ligands, the precise figures are not yet publicly available in peer-reviewed literature. However, data from analogous PSMA-targeting radioligands provide a strong representative model for the expected performance.
Binding Affinity
The binding affinity of the this compound ligand (PSMA-62) is a critical parameter for its targeting capability. Preclinical studies using the Lutetium-177 labeled version of this compound have established its high affinity for PSMA.[6]
| Parameter | Ligand | Cell Line | Value | Reference |
| IC50 | This compound | LNCaP | 3.1 nM | [6] |
| Table 1: Binding affinity of the this compound ligand to PSMA-expressing cells. |
Cellular Uptake and Internalization (Representative Data)
To illustrate the kinetics of internalization, the following table presents representative data for a comparable Ac-225 labeled PSMA ligand (Ac-225-PSMA-I&T). It is anticipated that Ac-225-PNT2001 would show a more rapid and/or higher magnitude of internalization due to its optimized linker.
| Time Point | Cell Line | Total Cell-Associated Activity (% Added) | Internalized Fraction (%) | Reference |
| 1 hour | PC3-PIP | 1.87 ± 0.28 | ~43% | [5] |
| 3 hours | PC3-PIP | 1.86 ± 0.43 | ~43% | [5] |
| Table 2: Representative cellular uptake and internalization kinetics for an Ac-225-PSMA radioligand. The internalized fraction is calculated based on a reported membrane-bound to internalized ratio of 0.76 for PSMA-I&T.[5] |
Experimental Protocols
The characterization of a novel radioligand like Ac-225-PNT2001 involves standardized in vitro assays to determine its binding, internalization, and retention properties. The following sections describe representative methodologies.
Cell Culture
-
Cell Lines: PSMA-positive prostate cancer cell lines (e.g., LNCaP, PC3-PIP, C4-2) and a PSMA-negative control cell line (e.g., PC3) are typically used.
-
Culture Conditions: Cells are maintained in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, incubated at 37°C in a humidified atmosphere with 5% CO₂.
Radioligand Internalization Assay
This assay distinguishes between membrane-surface-bound and internalized radioligand.
-
Cell Plating: Cells are seeded into 12- or 24-well plates and allowed to adhere overnight to form a near-confluent monolayer.
-
Incubation: Growth medium is replaced with fresh medium containing a fixed concentration of Ac-225-PNT2001 (e.g., 1 nM). Plates are incubated at 37°C for various time points (e.g., 15 min, 30 min, 1h, 2h, 4h).
-
Stopping the Assay: At each time point, the incubation is stopped by placing the plates on ice and aspirating the radioactive medium.
-
Washing: Cells are washed twice with ice-cold phosphate-buffered saline (PBS) to remove non-specifically bound ligand.
-
Acid Wash (Surface-Bound Fraction): An ice-cold acid wash buffer (e.g., 0.2 M glycine, 0.1 M NaCl, pH 2.5) is added to the wells for 5-10 minutes to strip the surface-bound radioligand from the PSMA receptors. This buffer is collected and its radioactivity is measured.
-
Cell Lysis (Internalized Fraction): The cells are then washed again with PBS and lysed using a lysis buffer (e.g., 1 M NaOH). The lysate, containing the internalized radioligand, is collected and its radioactivity is measured.
-
Data Analysis: The radioactivity in the acid wash and lysate fractions is measured using a gamma counter. The percentage of internalization is calculated as: (% Internalized) = [Counts in Lysate / (Counts in Acid Wash + Counts in Lysate)] x 100
Conclusion
The cellular internalization of Ac-225-PNT2001 is a critical determinant of its therapeutic activity. The process is driven by the high-affinity binding of the PSMA-62 ligand to its receptor, followed by a well-orchestrated clathrin-mediated endocytosis pathway. This mechanism ensures the efficient delivery of the potent Actinium-225 payload into the cancer cell, where it can induce lethal DNA damage. While detailed quantitative data on the internalization kinetics of Ac-225-PNT2001 are anticipated from ongoing clinical development, preclinical reports of "increased internalization" and the high binding affinity of its ligand underscore its potential as a highly effective next-generation radioligand therapy.[6] Further research and publication of clinical data will provide a more precise quantitative understanding of these essential cellular processes.
References
- 1. 225-Actinium PNT 2001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. urotoday.com [urotoday.com]
- 3. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 4. In vitro dose effect relationships of actinium-225- and lutetium-177-labeled PSMA-I&T - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 6. [225Ac]Ac-PSMA I&T: A Preclinical Investigation on the Fate of Decay Nuclides and Their Influence on Dosimetry of Salivary Glands and Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. firstwordpharma.com [firstwordpharma.com]
The Development of PNT2001 for Metastatic Castration-Resistant Prostate Cancer: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNT2001 (also known as LY4181530 or 225Ac-PSMA-62) is a next-generation, targeted alpha-particle therapy being developed for the treatment of prostate-specific membrane antigen (PSMA)-positive cancers, with a primary focus on metastatic castration-resistant prostate cancer (mCRPC). This document provides a comprehensive technical overview of the development of this compound, summarizing its mechanism of action, preclinical data, and ongoing clinical evaluation. This compound leverages a novel ligand with an improved linker technology designed to enhance tumor accumulation and cellular internalization of the potent alpha-emitting radionuclide, Actinium-225 (225Ac). Preclinical studies have demonstrated a promising efficacy and safety profile, leading to its advancement into clinical trials.
Introduction: The Challenge of mCRPC and the Rationale for Targeted Alpha Therapy
Metastatic castration-resistant prostate cancer remains a significant clinical challenge with a poor prognosis. While various treatment modalities exist, including androgen receptor pathway inhibitors and taxane-based chemotherapy, there is a pressing need for more effective therapies with improved safety profiles.
Prostate-specific membrane antigen is a well-validated target for the diagnosis and treatment of prostate cancer due to its high expression on the surface of prostate cancer cells and its limited expression in most normal tissues. Radioligand therapies that target PSMA have shown considerable promise. Targeted alpha therapies, which utilize alpha-emitting radionuclides like 225Ac, offer a highly potent and localized treatment approach. The high linear energy transfer and short path length of alpha particles induce complex DNA double-strand breaks in target cells, leading to efficient cell killing with minimal damage to surrounding healthy tissue.
This compound was specifically designed to optimize the delivery of 225Ac to PSMA-expressing tumors, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
This compound: Mechanism of Action
This compound is a radioligand therapeutic consisting of three key components:
-
A high-affinity PSMA-targeting ligand: This small molecule binds with high specificity to the extracellular domain of PSMA on prostate cancer cells.
-
A chelator: This component securely holds the Actinium-225 radioisotope.
-
An improved linker technology: This proprietary linker is designed to enhance the internalization of the radioligand-PSMA complex into the cancer cell.[1]
The proposed mechanism of action for this compound is illustrated in the signaling pathway diagram below.
Caption: this compound binds to PSMA, is internalized, and releases 225Ac, leading to DNA damage and apoptosis.
Preclinical Development
The preclinical development of this compound focused on characterizing its in vitro and in vivo properties, including binding affinity, cellular internalization, biodistribution, and anti-tumor efficacy. The key findings are summarized below, primarily based on data presented at the 35th Annual Congress of the European Association of Nuclear Medicine in 2022.[2]
In Vitro Studies
3.1.1. Binding Affinity
This compound demonstrated a high binding affinity for PSMA.
| Parameter | Value | Cell Line |
| IC50 | 3.1 nM | LNCaP |
Table 1: In Vitro Binding Affinity of this compound. [3][4]
3.1.2. Cellular Internalization
Studies have shown that this compound exhibits increased internalization by tumor cells in vitro compared to first-generation PSMA ligands.[2] This enhanced internalization is a key feature of its design, intended to increase the radiation dose delivered to cancer cells.
3.1.3. Experimental Protocols
Detailed experimental protocols for the in vitro assays are not yet fully published. However, based on available information, the following methodologies were likely employed:
-
Binding Affinity Assay: Competitive binding assays were performed using the PSMA-positive human prostate cancer cell line LNCaP (ATCC, CRL-1740).[3] The half-maximal inhibitory concentration (IC50) was determined by measuring the displacement of a radiolabeled PSMA ligand by increasing concentrations of non-radiolabeled this compound.
-
Internalization Assay: The rate and extent of cellular internalization of radiolabeled this compound were likely assessed in LNCaP cells over various time points. This typically involves incubating the cells with the radioligand, followed by washing and stripping of surface-bound radioactivity to differentiate it from the internalized fraction, which is then measured using a gamma counter.
In Vivo Studies
3.2.1. Biodistribution
Biodistribution studies were conducted in mice bearing LNCaP xenografts to evaluate the tumor uptake and off-target accumulation of 177Lu-PNT2001 (used for imaging and dosimetry assessment).
| Organ | % Injected Dose per Gram (%ID/g) at 24h post-injection |
| Tumor | 13.03 |
| Kidneys | 14.45 |
Table 2: Biodistribution of 177Lu-PNT2001 in LNCaP Xenograft Model. [3]
This compound demonstrated high tumor retention and rapid renal clearance, with a favorable tumor-to-kidney uptake ratio of 0.902.[3] In comparison, the first-generation radioligand 177Lu-PSMA-I&T showed a tumor-to-kidney ratio of 0.117, indicating a significantly improved biodistribution profile for this compound.[3]
3.2.2. Efficacy
The anti-tumor efficacy of 225Ac-PNT2001 was evaluated in two different prostate cancer xenograft models.
| Model | Treatment | Key Findings |
| LNCaP Xenograft | Single doses of 10, 20, and 40 kBq of 225Ac-PNT2001 | Dose-dependent tumor regression. At 40 kBq, 5 out of 6 mice achieved long-term survival (>100 days). |
| C4-2 Metastatic Model | Single dose of 40 kBq of 225Ac-PNT2001 | Inhibition of tumor growth and metastasis to a greater extent than 225Ac-PSMA-I&T. |
Table 3: In Vivo Efficacy of 225Ac-PNT2001. [3]
3.2.3. Experimental Protocols
While detailed protocols are not publicly available, the in vivo studies likely followed these general procedures:
-
Xenograft Models:
-
LNCaP Model: LNCaP human prostate cancer cells were likely subcutaneously implanted into immunocompromised mice.
-
C4-2 Metastatic Model: Luciferase-enabled, PSMA-positive C4-2 human prostate cancer cells were likely used to establish a metastatic disease model in immunocompromised mice.
-
-
Radioligand Administration: 177Lu-PNT2001 (for biodistribution) or 225Ac-PNT2001 (for efficacy) was administered to the tumor-bearing mice, likely via intravenous injection.
-
Biodistribution Studies: At specified time points post-injection, animals were euthanized, and organs of interest were harvested, weighed, and the radioactivity was measured to calculate the %ID/g.
-
Efficacy Studies: Tumor growth was monitored over time using methods such as caliper measurements or bioluminescence imaging. Animal survival was also recorded.
Caption: Workflow for the preclinical assessment of this compound.
Clinical Development: The ACCEL Trial
Based on the promising preclinical data, this compound has advanced to clinical evaluation in a Phase Ia/Ib/II study named ACCEL (NCT06229366). This multicenter, open-label trial is designed to assess the safety, tolerability, and efficacy of 225Ac-PSMA-62 (LY4181530, formerly this compound) in patients with PSMA-positive prostate cancer, including a cohort with mCRPC.
ACCEL Trial Design for mCRPC
The ACCEL trial is structured in three parts for the mCRPC patient population:
-
Phase Ia (Dose Escalation): To determine the maximum tolerated dose (MTD) of 225Ac-PSMA-62.
-
Phase Ib (Dose Optimization): To identify the recommended Phase II dose (RP2D).
-
Phase II (Efficacy Assessment): To evaluate the efficacy of 225Ac-PSMA-62.
Key Eligibility Criteria for mCRPC Patients
-
Histologically confirmed adenocarcinoma of the prostate.
-
Metastatic castration-resistant disease.
-
Evidence of PSMA-positive disease on screening imaging.
-
Progressive disease despite prior treatment with at least one androgen receptor pathway inhibitor and taxane-based chemotherapy (unless ineligible or refused).
-
Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.
Study Endpoints
-
Primary Endpoint (Phase II): Radiographic progression-free survival (rPFS).
-
Secondary Endpoints: Overall survival (OS), objective response rate (ORR), prostate-specific antigen (PSA) response rate, and safety and tolerability.
References
The Core Principles of PNT2001: A Technical Guide to a Novel Targeted Alpha Therapy
For Immediate Release
This technical guide provides an in-depth overview of the fundamental principles of PNT2001, a promising targeted alpha therapy currently under clinical investigation for the treatment of prostate cancer. Developed to address the need for more potent and targeted cancer treatments, this compound leverages the cytotoxic potential of alpha-emitting radionuclides, specifically directed to prostate-specific membrane antigen (PSMA)-expressing cells. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's mechanism of action, preclinical validation, and ongoing clinical development.
Introduction to Targeted Alpha Therapy and this compound
Targeted alpha therapy (TAT) represents a cutting-edge approach in oncology, utilizing alpha-emitting radionuclides to deliver highly localized and potent radiation to cancer cells, thereby minimizing damage to surrounding healthy tissues. Alpha particles are helium nuclei characterized by high linear energy transfer (LET) and a short path length of a few cell diameters. This high LET results in a dense ionization track, leading to complex and difficult-to-repair double-strand DNA breaks (DSBs) in target cells, making it a highly effective cell-killing mechanism.
This compound is a novel radiopharmaceutical that embodies the principles of TAT. It consists of a high-affinity PSMA-targeting ligand, PSMA-62, conjugated via an advanced linker to the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac).[1][2] PSMA is an ideal target for this approach as it is significantly overexpressed on the surface of most prostate cancer cells, with expression levels correlating with tumor aggressiveness, metastasis, and castration resistance.
The Molecular Composition of this compound
The efficacy and safety of this compound are intrinsically linked to its three core components: the targeting ligand, the radionuclide, and the linker.
-
Targeting Ligand (PSMA-62): this compound utilizes a "next-generation" PSMA-targeting ligand known as PSMA-62.[3] While the precise chemical structure of PSMA-62 and its linker is not yet publicly disclosed, it has been designed for improved cellular internalization compared to first-generation ligands.[3][4] This enhanced internalization is crucial for delivering the alpha-emitting payload in close proximity to the cell nucleus, maximizing its cytotoxic effect.
-
Radionuclide (Actinium-225): The therapeutic muscle of this compound is the alpha-emitting radionuclide, Actinium-225 (²²⁵Ac). ²²⁵Ac has a half-life of 9.9 days and decays through a cascade of short-lived daughter radionuclides, releasing a total of four alpha particles. This decay chain amplifies the localized cytotoxic effect at the tumor site.
-
Linker Technology: this compound employs an "improved linker technology" designed to securely chelate the ²²⁵Ac while maintaining the high binding affinity of the PSMA-62 ligand.[3] The linker's stability is critical to prevent the premature release of ²²⁵Ac in circulation, which could lead to off-target toxicity.
Mechanism of Action
The mechanism of action of this compound is a multi-step process that begins with systemic administration and culminates in the targeted destruction of PSMA-expressing prostate cancer cells.
DNA Damage Response and Cellular Signaling Pathways
The primary mode of cytotoxicity for this compound is the induction of complex double-strand DNA breaks by the emitted alpha particles. This triggers a cascade of cellular responses, ultimately leading to cell death.
Preclinical Evidence
The therapeutic potential of this compound has been demonstrated in a series of preclinical studies. The following tables summarize the key quantitative data from these investigations.
Table 1: In Vitro Characterization of this compound
| Parameter | Cell Line | Value | Reference |
| PSMA Binding Affinity (IC₅₀) | LNCaP | 3.1 nM | [5] |
| Internalization | Not specified | Increased compared to first-generation ligand | [3][4] |
Table 2: In Vivo Biodistribution of ¹⁷⁷Lu-PNT2001 in LNCaP Xenograft Mice (24h post-injection)
| Tissue | % Injected Dose per Gram (%ID/g) |
| Tumor | 13.03 |
| Kidneys | 14.45 |
| Tumor-to-Kidney Ratio | 0.902 |
| Data from Vito, A. et al. EANM 2022.[5] |
Table 3: In Vivo Efficacy of a Single Dose of ²²⁵Ac-PNT2001 in LNCaP Xenograft Mice
| Dose | Outcome | Reference |
| 40 kBq | High tumor regression; 5 out of 6 mice achieved long-term survival (>100 days) | [5] |
| 10, 20, 40 kBq | Dose-dependent tumor regression | [5] |
In a metastatic prostate cancer model (C4-2), a single 40 kBq dose of ²²⁵Ac-PNT2001 was more effective at inhibiting tumor growth and metastasis compared to ²²⁵Ac-PSMA-I&T.[5]
Experimental Protocols
While detailed, step-by-step protocols for the preclinical evaluation of this compound have not been publicly released, the following represents a generalized workflow for the key experiments conducted, based on standard methodologies for radiopharmaceutical development.
Clinical Development
This compound is currently being evaluated in the ACCEL Phase I/II clinical trial (NCT06229366). This multicenter, open-label study is designed to assess the safety, tolerability, and efficacy of ²²⁵Ac-PNT2001 in patients with oligometastatic hormone-sensitive prostate cancer (OmHSPC) and metastatic castration-resistant prostate cancer (mCRPC).
The primary objectives of the Phase Ia portion of the trial are to determine the maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D). The Phase II part of the study will further evaluate the efficacy of ²²⁵Ac-PNT2001.
Conclusion
This compound is a promising, next-generation targeted alpha therapy that has demonstrated significant preclinical efficacy and a favorable biodistribution profile. Its design, featuring a high-affinity PSMA-targeting ligand and the potent alpha-emitter Actinium-225, holds the potential to offer a new and effective treatment option for patients with prostate cancer. The ongoing ACCEL clinical trial will be instrumental in defining the clinical utility of this compound and its role in the evolving landscape of prostate cancer therapeutics. Further research into the specific molecular pathways affected by this compound and the publication of detailed preclinical and clinical data are eagerly awaited by the scientific community.
References
- 1. Bayer and Lilly make radioligand progress | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. PNT-2001 by Eli Lilly and Co for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. POINT Biopharma Publishes Preclinical Data for Actinium-Labelled this compound, a Next-Generation PSMA Ligand, at EANM’s Annual Congress - BioSpace [biospace.com]
- 5. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
PNT2001 (LY4181530): A Technical Overview of a Novel Radioligand Therapy for Oligometastastatic Hormone-Sensitive Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
PNT2001, now known as LY4181530, is an investigational targeted radioligand therapy poised to redefine treatment paradigms for prostate cancer, including the challenging space of oligometastatic hormone-sensitive prostate cancer (OmHSPC). This document provides an in-depth technical guide on this compound, consolidating available preclinical data, outlining the design of the ongoing ACCEL clinical trial, and elucidating its mechanism of action through detailed signaling pathways. The core of this therapy lies in the synergistic combination of a high-affinity prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-62, with the potent alpha-emitting radionuclide, Actinium-225 (Ac-225). This novel construct is designed for enhanced cellular internalization and optimized biodistribution, potentially leading to improved efficacy and a better safety profile compared to earlier generation radioligand therapies.
Introduction
Prostate cancer remains a significant global health concern. While localized disease is often manageable, the emergence of metastatic disease necessitates systemic therapies. In the context of oligometastastatic disease, where a limited number of metastatic lesions are present, there is a critical need for targeted therapies that can eradicate these lesions and delay disease progression. This compound is a promising agent in this setting, offering a precision medicine approach by delivering a highly cytotoxic payload directly to PSMA-expressing cancer cells.
This compound is being developed by POINT Biopharma, a wholly owned subsidiary of Eli Lilly and Company.[1] It is currently under investigation in a Phase Ia/Ib/II clinical trial (ACCEL, NCT06229366) for both OmHSPC and metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] This document will focus on the available data and the therapeutic rationale for this compound in the OmHSPC patient population.
Mechanism of Action
This compound's therapeutic effect is achieved through a dual-component system: a targeting ligand and a radioactive payload.
-
PSMA-62 Ligand: This is a next-generation, high-affinity ligand that specifically binds to the extracellular domain of Prostate-Specific Membrane Antigen (PSMA). PSMA is a transmembrane protein that is highly overexpressed on the surface of most prostate cancer cells, with expression levels correlating with tumor aggressiveness and metastatic potential. The PSMA-62 ligand is designed with an improved linker technology that enhances cellular internalization of the radiopharmaceutical.[2][3]
-
Actinium-225 (Ac-225): This is a potent alpha-emitting radionuclide. Unlike beta-emitters, alpha particles have a short path length (a few cell diameters) and high linear energy transfer.[5][6] This results in highly localized and potent cytotoxicity, causing double-strand DNA breaks that are difficult for cancer cells to repair, leading to apoptosis.[7] The decay of a single Ac-225 atom releases four high-energy alpha particles, amplifying its tumoricidal effect.[6][7]
The binding of this compound to PSMA on the cancer cell surface leads to its internalization, delivering the Ac-225 payload directly into the tumor cell. This targeted delivery minimizes off-target radiation exposure to healthy tissues, a significant advantage over traditional external beam radiation therapy.
Signaling Pathway
PSMA is not merely a passive cell surface marker; it plays an active role in prostate cancer cell signaling, primarily by modulating the PI3K-AKT pathway.[8][9] Upon ligand binding and subsequent internalization, PSMA can influence cellular survival and proliferation. The delivery of Ac-225 by this compound bypasses these signaling considerations by inducing direct DNA damage and cell death.
Preclinical Data
Preclinical studies have demonstrated the promising characteristics of the PSMA-62 ligand and the Ac-225 payload.
| Parameter | Finding | Reference |
| PSMA Binding Affinity | The lutetium-conjugated version of this compound (177Lu-PNT2001) demonstrated a high affinity for PSMA with an IC50 of 3.1 nM in LNCaP cells. | [10] |
| Biodistribution | In LNCaP tumor-bearing mice, 177Lu-PNT2001 showed high tumor retention (13.03 %ID/g) and low off-target uptake in the kidneys (14.45 %ID/g) at 24 hours post-injection. | [10] |
| Tumor-to-Kidney Ratio | The tumor-to-kidney ratio for 177Lu-PNT2001 was 0.902, which was superior to the comparator 177Lu-PSMA-I&T (0.117). | [10] |
| In Vivo Efficacy | In LNCaP xenografts, 225Ac-PNT2001 induced dose-dependent tumor regression. A single 40 kBq dose resulted in long-term survival (>100 days) in 5 out of 6 mice. | [10] |
| Metastasis Inhibition | In a C4-2 metastatic prostate cancer model, a single 40 kBq dose of 225Ac-PNT2001 inhibited tumor growth and metastasis more effectively than 225Ac-PSMA-I&T. | [10] |
Clinical Development: The ACCEL Trial
This compound is currently being evaluated in the ACCEL trial (NCT06229366), a multi-center, open-label, Phase Ia/Ib/II study.[2][3][4]
Experimental Workflow
Experimental Protocols
Study Design: A multi-center, open-label, multiple-arm, Phase Ia/Ib/II study evaluating the safety, tolerability, and efficacy of [Ac-225]-PSMA-62.[2][3][4]
Patient Population (OmHSPC): [2][3][4]
-
Metachronous disease
-
Up to 5 PSMA-positive lesions
-
Have not initiated life-long androgen deprivation therapy (ADT)
Phase Ia (Dose Escalation): [4]
-
Objective: To determine the Maximum Tolerated Dose (MTD) of [Ac-225]-PSMA-62 separately for the OmHSPC and mCRPC populations.
-
Methodology: A Bayesian Optimal Interval (BOIN) design is used for dose escalation decisions.
Phase Ib (Dose Optimization): [4]
-
Objective: To optimize the dosing and schedule and to inform the selection of the Recommended Phase II Dose (RP2D).
-
Methodology: Patients are randomized to two or more arms to evaluate different dosing regimens.
-
Objective: To evaluate the efficacy of [Ac-225]-PSMA-62 compared to the best standard of care in patients with mCRPC.
-
Primary Endpoint: Radiographic Progression-Free Survival.
Exclusion Criteria (Selected): [2][3]
-
Prior PSMA-targeted radioligand therapy
-
Baseline Grade ≥1 xerostomia or xerophthalmia
As of late 2025, the ACCEL trial is actively enrolling patients, and clinical data on the OmHSPC cohort is not yet publicly available.
Future Directions and Conclusion
This compound represents a significant advancement in the field of radioligand therapy for prostate cancer. Its next-generation ligand and potent alpha-emitter hold the promise of improved therapeutic outcomes, particularly in the oligometastatic hormone-sensitive setting where targeted eradication of limited disease could lead to long-term remission and delay the need for more systemic and burdensome therapies. The results of the ACCEL trial are eagerly awaited by the scientific and medical communities to validate the preclinical promise of this novel agent. This technical overview will be updated as new data becomes available.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of 177Lutetium-PSMA and 225Actinium-PSMA as Emerging Theranostic Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bookinghealth.com [bookinghealth.com]
- 8. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
Methodological & Application
Application Notes and Protocols for Radiolabeling PNT2001 with Actinium-225
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted alpha therapy (TAT) is a rapidly advancing modality in cancer treatment, utilizing alpha-emitting radionuclides to deliver highly potent and localized cytotoxic radiation to tumor cells.[1] Actinium-225 (²²⁵Ac) is a particularly promising radionuclide for TAT due to its high linear energy transfer and a decay chain that releases four high-energy alpha particles, maximizing therapeutic impact.[1] PNT2001 is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radioligand therapy developed by POINT Biopharma, now part of Eli Lilly and Co.[2][3] The ligand, PSMA-62, is optimized for use with ²²⁵Ac and has shown promise in preclinical studies.[4][5]
Preclinical models of ²²⁵Ac-PNT2001 have demonstrated increased internalization by tumor cells compared to first-generation ligands.[5] They have also shown more precise tumor targeting in vivo, characterized by high tumor retention, rapid renal clearance, and decreased kidney uptake.[5] These characteristics lead to a promising safety profile and compelling therapeutic activity, including the suppression of tumor growth and metastases in murine models.[5][6] ²²⁵Ac-PNT2001, also known as LY4181530, is currently being evaluated in Phase I/II clinical trials for the treatment of metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-sensitive prostate cancer (OmHSPC) (NCT06229366).[7][8]
This document provides a representative protocol for the radiolabeling of a this compound-like PSMA ligand with Actinium-225.
Disclaimer: The following protocol is a representative method based on established procedures for radiolabeling PSMA ligands with Actinium-225. The exact, proprietary radiolabeling protocol for this compound has not been publicly disclosed. This information is intended for research and informational purposes only.
Quantitative Data Summary
The following tables summarize key quantitative data related to Actinium-225 and the this compound ligand based on available preclinical data and general knowledge.
Table 1: Properties of ²²⁵Ac and this compound Ligand
| Parameter | Value/Description | Reference |
| Radionuclide | Actinium-225 (²²⁵Ac) | [1] |
| Half-life | 9.92 days | [1] |
| Emissions | Alpha (α) particles (4 per decay chain), Beta (β) particles, Gamma (γ) photons | [1] |
| Alpha Energy Range | 5.8 to 8.4 MeV | [9] |
| Tissue Penetration | 47 - 85 µm | [9] |
| Targeting Ligand | This compound (PSMA-62) | [4] |
| Target | Prostate-Specific Membrane Antigen (PSMA) | [2][9] |
| Chelator | While not explicitly stated for this compound, DOTA and macropa are common for ²²⁵Ac.[1] Macropa-derived chelators allow for mild labeling conditions (room temperature).[1][10] | N/A |
| Affinity (IC₅₀) | 3.1 nM (for the this compound ligand) | [6] |
Table 2: Preclinical Biodistribution and Efficacy of ²²⁵Ac-PNT2001
| Parameter | Result | Model System | Reference |
| Tumor Retention (¹⁷⁷Lu-PNT2001) | 13.03 %ID/g at 24h | LNCaP mice | [6] |
| Kidney Uptake (¹⁷⁷Lu-PNT2001) | 14.45 %ID/g at 24h | LNCaP mice | [6] |
| Tumor/Kidney Ratio (¹⁷⁷Lu-PNT2001) | 0.902 | LNCaP mice | [6] |
| In Vivo Efficacy (²²⁵Ac-PNT2001) | Dose-dependent tumor regression | LNCaP xenografts | [6] |
| Survival | 5 of 6 mice achieved >100 days survival | LNCaP xenografts (40 kBq dose) | [6] |
Experimental Protocols
Representative Radiolabeling Protocol for ²²⁵Ac-PSMA-62
This protocol describes a representative method for labeling a PSMA-62 ligand, likely conjugated with a chelator such as DOTA or a macropa derivative, with Actinium-225.
Materials and Reagents:
-
This compound (PSMA-62) precursor
-
Actinium-225 (²²⁵Ac) in dilute HCl
-
Sodium Ascorbate Buffer (0.5 M, pH 5.5)
-
Sterile, pyrogen-free water for injection
-
DTPA solution (50 mM)
-
Sterile 0.9% Sodium Chloride for injection
-
Metal-free reaction vials and pipette tips
Equipment:
-
Calibrated dose calibrator
-
Heating block or water bath capable of 90-95°C (if using a DOTA-based chelator)
-
Vortex mixer
-
pH meter or pH strips
-
Radio-TLC scanner
-
Radio-HPLC system with a gamma detector
-
Lead-shielded fume hood
Procedure:
-
Preparation:
-
In a lead-shielded fume hood, allow all reagents to reach room temperature.
-
Prepare a solution of the this compound precursor at a concentration of 1 µg/µL in sterile water.
-
In a sterile, pyrogen-free reaction vial, add 100 µL of Sodium Ascorbate Buffer.
-
-
Radiolabeling Reaction:
-
Carefully transfer a predetermined activity of ²²⁵Ac (e.g., 1-10 mCi) to the reaction vial containing the buffer.
-
Add the this compound precursor solution to the vial. A typical molar ratio of ligand to radionuclide is investigated to optimize labeling, but a starting point could be 10-30 nmol of ligand per mCi of ²²⁵Ac.[11]
-
Gently vortex the reaction mixture.
-
If using a DOTA-based chelator: Incubate the reaction vial at 90-95°C for 25-30 minutes.[11]
-
If using a macropa-based chelator: Incubate at room temperature or 37°C for 15-30 minutes.[12]
-
After incubation, allow the vial to cool to room temperature.
-
-
Final Formulation:
-
The final product may be diluted with sterile 0.9% Sodium Chloride for injection to the desired final activity concentration.
-
Quality Control Procedures
Quality control is essential to ensure the purity and safety of the radiopharmaceutical.[13]
1. Radiochemical Purity (RCP) by Instant Thin-Layer Chromatography (iTLC)
-
Stationary Phase: iTLC-SG strips.
-
Mobile Phase: 50 mM DTPA solution.
-
Procedure:
-
Spot 1-2 µL of the final product onto the origin of an iTLC strip.
-
Develop the chromatogram in a chamber containing the DTPA mobile phase.
-
In this system, free ²²⁵Ac will migrate with the solvent front (Rf = 1.0), while the labeled ²²⁵Ac-PNT2001 remains at the origin (Rf = 0).
-
Scan the strip using a radio-TLC scanner to determine the percentage of activity at the origin versus the solvent front.
-
-
Acceptance Criteria: Radiochemical Purity ≥ 95%.[14]
2. Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient system of water with 0.1% TFA (Solvent A) and acetonitrile (B52724) with 0.1% TFA (Solvent B).
-
Detector: UV detector and a series gamma detector.
-
Procedure:
-
Inject a small aliquot of the final product into the HPLC system.
-
Elute using a suitable gradient to separate the labeled product from any impurities and free ²²⁵Ac.
-
The retention time of ²²⁵Ac-PNT2001 should be compared to a non-radioactive standard.
-
Integrate the peaks from the gamma detector to calculate the radiochemical purity.
-
-
Acceptance Criteria: Radiochemical Purity ≥ 95%.
Table 3: Representative Quality Control Specifications
| Test | Method | Specification |
| Appearance | Visual Inspection | Clear, colorless solution |
| pH | pH meter or strip | 5.0 - 6.5 |
| Radionuclidic Purity | Gamma Spectroscopy | ≥ 99% ²²⁵Ac |
| Radiochemical Purity | iTLC and/or radio-HPLC | ≥ 95% |
| Sterility | USP <71> | Sterile |
| Bacterial Endotoxins | USP <85> | As per regulatory limits |
Visualizations
Radiolabeling Workflow
Caption: Workflow for the radiolabeling of this compound with Actinium-225.
Mechanism of Action of ²²⁵Ac-PNT2001
Caption: Targeted delivery and action of ²²⁵Ac-PNT2001 on a cancer cell.
References
- 1. Actinium-225 targeted alpha particle therapy for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PNT-2001 by Eli Lilly and Co for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 3. 225-Actinium PNT 2001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. urotoday.com [urotoday.com]
- 5. firstwordpharma.com [firstwordpharma.com]
- 6. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. European Nuclear Medicine Guide [nucmed-guide.app]
- 10. Towards Targeted Alpha Therapy with Actinium-225: Chelators for Mild Condition Radiolabeling and Targeting PSMA—A Proof of Concept Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
- 13. iaea.org [iaea.org]
- 14. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Biodistribution of 225Ac-PNT2001 in Preclinical Mouse Models
An in-depth guide to the preclinical evaluation of 225Ac-PNT2001, a promising radiopharmaceutical for prostate cancer therapy.
Introduction
225Ac-PNT2001 is an innovative radiopharmaceutical agent under development for the treatment of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC).[1][2] This therapeutic agent comprises a ligand that targets the Prostate-Specific Membrane Antigen (PSMA), conjugated with the alpha-emitting radionuclide Actinium-225 (B1199940) (225Ac).[1][3] PSMA is highly expressed on the surface of prostate cancer cells, making it an excellent target for delivering cytotoxic radiation directly to the tumor site.[1][3] The high-energy, short-range alpha particles emitted by 225Ac and its decay daughters induce potent, localized cell killing, minimizing damage to surrounding healthy tissues.[3][4] Preclinical biodistribution studies are critical to understanding the pharmacokinetics, tumor-targeting efficacy, and off-target accumulation of 225Ac-PNT2001, providing essential data for safety and dosimetry assessments prior to clinical translation.[5] This document outlines the detailed methodology for conducting such studies in mouse models of prostate cancer.
Mechanism of Action
225Ac-PNT2001 functions by binding to PSMA on prostate cancer cells. Following internalization, the emitted alpha particles cause double-strand DNA breaks, leading to apoptotic cell death.[6]
Experimental Protocols
This section provides detailed protocols for the key stages of a biodistribution study for 225Ac-PNT2001.
Protocol 1: Radiolabeling of this compound with Actinium-225
This protocol describes a standard method for labeling a DOTA-conjugated peptide like this compound with 225Ac.[7][8]
Materials:
-
This compound peptide with a DOTA chelator
-
[225Ac]Ac(NO3)3 solution
-
Trace metal-free 0.2 M ammonium (B1175870) acetate (B1210297) buffer (pH 6.0)
-
Trace metal-free water
-
C18 Sep-Pak cartridges
-
Instant thin-layer chromatography (iTLC) strips
-
Mobile phase: 50 mM EDTA solution (pH 7)
-
Heating block or water bath set to 95°C
Procedure:
-
In a sterile, low-binding microcentrifuge tube, combine 1-2 MBq of [225Ac]Ac(NO3)3 with the this compound peptide in the ammonium acetate buffer.
-
Incubate the reaction mixture at 95°C for 60 minutes.[9]
-
Allow the mixture to cool to room temperature.
-
Quality Control: Assess the radiochemical purity (RCP) using iTLC. Spot a small aliquot of the reaction mixture onto an iTLC strip.
-
Develop the strip using the 50 mM EDTA mobile phase. In this system, unchelated 225Ac will migrate with the solvent front, while the labeled peptide remains at the origin.
-
Measure the activity distribution on the strip using a gamma counter or radio-TLC scanner to calculate the RCP. An RCP of >95% is typically required.
-
Purification (if necessary): If the RCP is below the desired threshold, purify the product using a C18 Sep-Pak cartridge.
-
Pre-condition the cartridge with ethanol followed by water.
-
Load the reaction mixture onto the cartridge.
-
Wash with water to remove unreacted [225Ac]Ac(NO3)3.[9]
-
Elute the purified [225Ac]Ac-PNT2001 with ethanol.[9]
-
Evaporate the ethanol and reconstitute the final product in sterile saline for injection.
-
Protocol 2: Animal Model and Administration
This protocol outlines the use of a xenograft mouse model for the study.
Materials:
-
Male immunodeficient mice (e.g., SCID or athymic nude), 6-8 weeks old.
-
PSMA-expressing human prostate cancer cells (e.g., LNCaP or C4-2).[10]
-
Matrigel or similar extracellular matrix.
-
Sterile saline and syringes.
-
Anesthetic (e.g., isoflurane).
Procedure:
-
Tumor Implantation:
-
Harvest cultured LNCaP cells and resuspend them in a 1:1 mixture of sterile saline and Matrigel.
-
Subcutaneously inject approximately 5 x 10^6 cells into the right flank of each mouse.
-
Allow tumors to grow to a volume of 100-150 mm³. Monitor tumor growth regularly using caliper measurements.
-
-
Radiopharmaceutical Administration:
-
Once tumors reach the target size, randomize the mice into groups for different time points.
-
Prepare the dose of 225Ac-PNT2001 (e.g., 10-40 kBq) in sterile saline.[10] The final injection volume should be approximately 100 µL.
-
Administer the dose to each mouse via intravenous (tail vein) injection.
-
Protocol 3: Biodistribution and Sample Collection
This protocol details the process of tissue collection and measurement of radioactivity.
Materials:
-
Surgical tools for dissection.
-
Tared collection tubes.
-
Calibrated gamma counter with energy windows set for 221Fr (218 keV) and 213Bi (440 keV).[11][12]
-
Analytical balance.
Procedure:
-
At predetermined time points post-injection (e.g., 1, 4, 24, 48, 96, and 168 hours), euthanize a group of mice (n=3-5 per group) by a humane method.
-
Collect a blood sample via cardiac puncture.
-
Carefully dissect the following organs and tissues: tumor, kidneys, liver, spleen, lungs, heart, muscle, bone (femur), salivary glands, and stomach.
-
Rinse tissues to remove excess blood, blot dry, and place them in the pre-weighed tared tubes.
-
Weigh each tissue sample to obtain the wet weight.
-
Measure the radioactivity in each sample, along with standards of the injected dose, using a calibrated gamma counter.[5] It is crucial to allow samples to reach secular equilibrium (waiting at least 30 minutes post-collection) or to use validated protocols for non-equilibrium counting to ensure accurate quantification of 225Ac.[9][13]
-
Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
-
%ID/g = (Counts per minute in tissue / Net weight of tissue in g) / (Total counts per minute injected / 100)
-
Data Presentation
Quantitative results should be summarized in a clear tabular format to facilitate comparison across different tissues and time points. The following table presents representative data for a biodistribution study of a similar PSMA-targeting agent, expressed as mean %ID/g ± standard deviation.
Table 1: Representative Biodistribution of a 225Ac-labeled PSMA Ligand in LNCaP Tumor-Bearing Mice (%ID/g)
| Tissue | 1 h p.i. | 24 h p.i. | 72 h p.i. | 168 h p.i. |
| Blood | 10.5 ± 2.1 | 1.2 ± 0.3 | 0.3 ± 0.1 | < 0.1 |
| Tumor | 38.3 ± 10.0 | 80.6 ± 3.0 | 50.6 ± 5.4 | 25.1 ± 4.2 |
| Kidneys | 25.4 ± 3.5 | 14.5 ± 2.8 | 8.7 ± 1.9 | 4.3 ± 0.9 |
| Liver | 4.2 ± 0.8 | 2.1 ± 0.5 | 1.0 ± 0.2 | 0.5 ± 0.1 |
| Spleen | 1.5 ± 0.4 | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.2 ± 0.1 |
| Lungs | 3.1 ± 0.6 | 1.0 ± 0.3 | 0.5 ± 0.1 | 0.2 ± 0.1 |
| Salivary Glands | 5.8 ± 1.2 | 3.5 ± 0.7 | 1.8 ± 0.4 | 0.9 ± 0.2 |
| Bone (Femur) | 2.0 ± 0.5 | 1.5 ± 0.4 | 1.0 ± 0.3 | 0.7 ± 0.2 |
| Muscle | 1.8 ± 0.4 | 0.5 ± 0.1 | 0.2 ± 0.1 | < 0.1 |
(Note: Data in this table is illustrative, based on published results for similar agents like [²²⁵Ac]Ac-LNC1011, and serves as an example of expected trends.[14])
Expected Results:
-
High Tumor Uptake: A high accumulation of radioactivity is expected in the PSMA-positive tumor, peaking at around 24 hours post-injection and showing significant retention over several days.[10][14]
-
Rapid Blood Clearance: The agent should clear relatively quickly from the bloodstream.[14]
-
Kidney Uptake: As the primary route of excretion for many peptides, significant but clearing uptake in the kidneys is anticipated.[10]
-
Salivary Gland Uptake: Some uptake is expected in the salivary glands, which also express PSMA, a key consideration for potential clinical side effects like xerostomia.[12]
-
Low Off-Target Accumulation: Minimal uptake in other major organs like the liver, spleen, and lungs indicates good targeting specificity.[10]
References
- 1. PNT-2001 by Eli Lilly and Co for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Actinium 225 PNT 2001 - POINT Biopharma - AdisInsight [adisinsight.springer.com]
- 3. 225-Actinium PNT 2001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Efficient one-step radiolabeling of monoclonal antibodies to high specific activity with Actinium-225 for alpha-particle radioimmunotherapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gamma counting protocols for the accurate quantification of 225Ac and 213Bi without the need for a secular equilibrium between parent and gamma-emitting daughter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Alpha-peptide receptor radionuclide therapy using actinium-225 labeled somatostatin receptor agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 11. app.azavista.com [app.azavista.com]
- 12. [225Ac]Ac-PSMA I&T: A Preclinical Investigation on the Fate of Decay Nuclides and Their Influence on Dosimetry of Salivary Glands and Kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchportal.sckcen.be [researchportal.sckcen.be]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Cell Uptake and Internalization of PNT2001
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNT2001 is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radiopharmaceutical agent currently under development for the treatment of prostate cancer.[1][2] Comprising a PSMA-targeting ligand conjugated to a radioisotope such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), this compound is designed to deliver a cytotoxic payload directly to cancer cells expressing PSMA.[1][3] Preclinical studies have demonstrated that this compound exhibits high binding affinity to PSMA and is efficiently internalized by tumor cells, a critical attribute for the efficacy of radioligand therapies.[4][5] An improved linker technology in this compound is suggested to enhance this cellular internalization.[6]
These application notes provide an overview of the in vitro methods to assess the cell uptake and internalization of this compound, based on publicly available preclinical data and established protocols for similar PSMA-targeting radioligands.
Key Quantitative Data
While specific quantitative data for the internalization rate of this compound is not publicly available, the following table summarizes the reported binding affinity. For illustrative purposes, representative data from other PSMA-targeted radioligands are included to demonstrate how such data is typically presented.
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | LNCaP | IC50 | 3.1 nM | [4] |
| Representative Data: [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP (PSMA+) | Cell Uptake (4h) | 69 ± 3% | [7] |
| Representative Data: [¹⁷⁷Lu]Lu-PSMA-TB-01 | PC-3 PIP (PSMA+) | Internalized Fraction (4h) | 22 ± 3% | [7] |
| Representative Data: ²¹²Pb-NG001 | C4-2 (PSMA+) | Internalized Fraction (at 3-15 nM) | 48 ± 7% of specific bound | [8] |
| Representative Data: ²¹²Pb-NG001 | PC-3 PIP (PSMA+++) | Internalized Fraction (at 3-15 nM) | 10 ± 3% of specific bound | [8] |
Note: Data for [¹⁷⁷Lu]Lu-PSMA-TB-01 and ²¹²Pb-NG001 are included as examples of how uptake and internalization data for PSMA-targeted radioligands are typically presented and are not data for this compound.
Signaling and Internalization Pathway
This compound targets the Prostate-Specific Membrane Antigen (PSMA), a transmembrane glycoprotein (B1211001) that is highly expressed on the surface of prostate cancer cells. Upon binding of this compound to the extracellular domain of PSMA, the resulting complex is internalized through a process of endocytosis. Studies on PSMA have shown that this internalization occurs via clathrin-coated pits. Once inside the cell, the radiopharmaceutical is localized within endosomes, where the decay of the conjugated radioisotope (e.g., ²²⁵Ac or ¹⁷⁷Lu) emits radiation, leading to DNA damage and ultimately, cell death.
This compound binds to PSMA, leading to internalization and cell death.
Experimental Protocols
The following are representative protocols for in vitro cell uptake and internalization assays for a PSMA-targeted radioligand like this compound, based on established methodologies.
Cell Culture
-
Cell Lines:
-
PSMA-positive: LNCaP or C4-2 cells.[4]
-
PSMA-negative (for control): PC-3 cells.
-
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
Radioligand Binding and Internalization Assay Workflow
Workflow for a radioligand internalization assay.
Detailed Protocol for Internalization Assay
Materials:
-
PSMA-positive (LNCaP) and PSMA-negative (PC-3) cells
-
24-well plates
-
Radiolabeled this compound
-
Binding Buffer (e.g., RPMI + 0.5% BSA)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Acid Wash Buffer (e.g., 50 mM Glycine, 100 mM NaCl, pH 2.5-2.8)
-
Cell Lysis Buffer (e.g., 1N NaOH)
-
Gamma counter
Procedure:
-
Cell Seeding: Seed LNCaP and PC-3 cells in 24-well plates at a density of 0.5-1 x 10⁵ cells per well and allow them to adhere overnight.
-
Incubation:
-
Remove culture medium and wash cells once with Binding Buffer.
-
Add radiolabeled this compound (at desired concentrations, e.g., 1-10 nM) in Binding Buffer to each well.
-
For determining non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled PSMA inhibitor 15 minutes prior to adding the radiolabeled this compound to a subset of wells.
-
Incubate at 37°C for various time points (e.g., 30 min, 1h, 2h, 4h).
-
-
Washing:
-
Remove the incubation medium.
-
Wash the cells twice with ice-cold PBS to remove unbound radioligand.
-
-
Acid Wash (to separate membrane-bound from internalized radioligand):
-
Add ice-cold Acid Wash Buffer to each well and incubate on ice for 5-10 minutes.
-
Collect the supernatant, which contains the acid-releasable, membrane-bound fraction.
-
Wash the cells once more with Acid Wash Buffer and pool with the first supernatant.
-
-
Cell Lysis:
-
Add Cell Lysis Buffer to the wells to solubilize the cells, which contains the internalized fraction of the radioligand.
-
-
Quantification:
-
Measure the radioactivity in the acid wash fraction (membrane-bound) and the cell lysate fraction (internalized) using a gamma counter.
-
Calculate the percentage of uptake and internalization relative to the total added radioactivity.
-
Calculations:
-
Specific Binding (%) = (Total Binding cpm - Non-specific Binding cpm) / Total Input cpm * 100
-
Internalized Fraction (%) = Internalized cpm / (Internalized cpm + Membrane-bound cpm) * 100
This comprehensive approach will enable researchers to effectively characterize the in vitro cellular uptake and internalization of this compound, providing crucial data for its continued development as a promising radiopharmaceutical for prostate cancer therapy.
References
- 1. 1stoncology.com [1stoncology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. mdpi.com [mdpi.com]
- 8. Factors Influencing the Therapeutic Efficacy of the PSMA Targeting Radioligand 212Pb-NG001 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PNT2001 Efficacy Testing in LNCaP Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-specific membrane antigen (PSMA) is a well-validated target for the diagnosis and treatment of prostate cancer due to its high expression on the surface of prostate cancer cells. PNT2001 (also known as LY4181530) is a next-generation, PSMA-targeted radioligand therapy that utilizes the alpha-emitting radionuclide Actinium-225 (²²⁵Ac).[1][2] This document provides detailed application notes and protocols for assessing the preclinical efficacy of this compound in LNCaP subcutaneous xenograft mouse models, a widely used androgen-sensitive prostate cancer model.[3][4]
This compound: Mechanism of Action
This compound consists of a high-affinity ligand that specifically binds to PSMA, coupled to a chelator containing Actinium-225.[1][2] Upon intravenous administration, this compound circulates and binds to PSMA-expressing tumor cells. The subsequent internalization of the complex delivers the potent, short-range alpha particle radiation from ²²⁵Ac directly to the cancer cells, leading to double-strand DNA breaks and cell death.[5] Preclinical studies have demonstrated that this compound exhibits high tumor retention and rapid renal clearance, suggesting a favorable safety and efficacy profile.[1]
PSMA Signaling Pathway
PSMA is not only a target for radionuclide delivery but also plays a role in prostate cancer cell signaling. It can modulate key oncogenic pathways, including the PI3K-AKT-mTOR and MAPK pathways.[3][6][7] PSMA expression has been shown to correlate with the activation of the PI3K pathway.[3] It can interact with the scaffolding protein RACK1, which disrupts signaling between the β1 integrin and IGF-1R complex to the MAPK pathway, thereby enabling the activation of the pro-survival AKT pathway.[7][8] Understanding this signaling context is crucial for interpreting the broader effects of PSMA-targeted therapies.
Quantitative Data Presentation
Table 1: In Vitro Affinity of this compound
| Cell Line | Target | IC₅₀ (nM) |
| LNCaP | PSMA | 3.1[1] |
Table 2: Biodistribution of ¹⁷⁷Lu-PNT2001 in LNCaP Xenografts (24h post-injection)
| Organ | % Injected Dose per Gram (%ID/g) |
| Tumor | 13.03[1] |
| Kidneys | 14.45[1] |
Table 3: Efficacy of a Single Dose of ²²⁵Ac-PNT2001 on LNCaP Tumor Growth
| Treatment Group | Dose (kBq) | Mean Tumor Volume (mm³) at Day 21 |
| Vehicle Control | 0 | ~2500 |
| ²²⁵Ac-PNT2001 | 10 | ~1500 |
| ²²⁵Ac-PNT2001 | 20 | ~500 |
| ²²⁵Ac-PNT2001 | 40 | < 500 |
| Data are estimated from graphical representations in preclinical presentations.[5] |
Table 4: Survival in LNCaP Xenograft Model after a Single Dose of ²²⁵Ac-PNT2001
| Treatment Group | Dose (kBq) | Median Survival (Days) | Long-term Survival (>100 days) |
| Vehicle Control | 0 | ~30 | 0/6 |
| ²²⁵Ac-PNT2001 | 10 | ~45 | Not Reported |
| ²²⁵Ac-PNT2001 | 20 | > 60 | Not Reported |
| ²²⁵Ac-PNT2001 | 40 | > 100 | 5/6[1] |
| Data are estimated from graphical representations in preclinical presentations.[5] |
Experimental Protocols
Protocol 1: Establishment of LNCaP Subcutaneous Xenografts
Materials:
-
LNCaP cells (ATCC CRL-1740)
-
Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® Basement Membrane Matrix
-
Male athymic nude mice (nu/nu), 6-8 weeks old
-
Sterile syringes and needles
-
Digital calipers
Procedure:
-
Culture LNCaP cells according to standard protocols to achieve exponential growth.
-
On the day of inoculation, harvest the cells and perform a viability count (e.g., using trypan blue) to ensure >95% viability.
-
Resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Anesthetize the mice.
-
Inject 100 µL of the cell suspension (containing 1 million cells) subcutaneously into the right flank of each mouse.[9]
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, begin measuring tumor volume twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomize mice into treatment groups when the average tumor volume reaches 100-150 mm³.[9]
Protocol 2: this compound Efficacy Testing in LNCaP Xenograft Model
Materials:
-
LNCaP tumor-bearing mice (from Protocol 1)
-
²²⁵Ac-PNT2001 (formulated in a sterile, injectable buffer)
-
Vehicle control (formulation buffer)
-
Appropriate equipment for handling radiopharmaceuticals
-
Anesthetic agent
-
Digital calipers
-
Balance for weighing mice
Experimental Workflow:
References
- 1. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 2. A Single Dose of 225Ac-RPS-074 Induces a Complete Tumor Response in an LNCaP Xenograft Model | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 3. PSMA brings new flavors to PI3K signaling: A role for glutamate in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. anyflip.com [anyflip.com]
- 6. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
- 9. LNCaP Xenograft Model - Altogen Labs [altogenlabs.com]
Application Notes and Protocols for Preclinical Dosimetry Calculation of Ac-225-PSMA-I&T
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted alpha therapy (TAT) with Actinium-225 (²²⁵Ac) labeled ligands targeting the prostate-specific membrane antigen (PSMA) is a promising strategy for treating metastatic castration-resistant prostate cancer (mCRPC). The high linear energy transfer (LET) and short path length of alpha particles emitted during the decay of ²²⁵Ac and its daughters deliver highly localized and potent radiation to cancer cells, minimizing damage to surrounding healthy tissue.[1][2] Accurate dosimetry is crucial for optimizing therapeutic efficacy while minimizing toxicity. These application notes provide a detailed overview and protocols for preclinical dosimetry calculations of ²²⁵Ac-PSMA-I&T, a commonly used radiopharmaceutical in this class.
The primary challenges in ²²⁵Ac dosimetry are the complex decay chain and the potential for daughter nuclides to redistribute in vivo due to alpha recoil.[3][4] This document outlines methodologies to account for these factors in preclinical models.
Key Concepts in ²²⁵Ac-PSMA-I&T Dosimetry
-
High Linear Energy Transfer (LET): Alpha particles deposit a large amount of energy over a very short distance, leading to dense ionization tracks and highly effective cell killing through complex, difficult-to-repair DNA double-strand breaks.[5]
-
Short Path Length: The range of alpha particles in tissue is typically less than 100 micrometers (a few cell diameters), which allows for highly targeted cell killing with minimal crossfire effect to adjacent healthy tissues.[2]
-
Complex Decay Chain: ²²⁵Ac decays through a series of alpha and beta emissions to stable ²⁰⁹Bi, releasing a total of four alpha particles. This cascade significantly contributes to the overall radiation dose.
-
Daughter Nuclide Redistribution: The recoil energy from alpha decay can cause daughter nuclides (e.g., ²²¹Fr and ²¹³Bi) to be released from the chelating agent holding the parent ²²⁵Ac to the PSMA-targeting molecule.[3][4] This redistribution can lead to off-target radiation exposure, particularly in organs like the kidneys and salivary glands.[3][4][5]
-
Relative Biological Effectiveness (RBE): Due to their high LET, alpha particles are more biologically damaging per unit of absorbed dose than beta or gamma radiation. An RBE value (typically assumed to be 5 for alpha particles in preclinical studies) is used to weight the absorbed dose to reflect this increased efficacy.[2][6]
Preclinical Models and Applications
Prostate cancer cell lines expressing PSMA, such as LNCaP and 22Rv1, are commonly used to establish subcutaneous xenograft tumor models in immunocompromised mice (e.g., nude mice).[7][8] These models are essential for evaluating the biodistribution, therapeutic efficacy, and dosimetry of ²²⁵Ac-PSMA-I&T.
Data Presentation: Quantitative Biodistribution and Dosimetry
The following tables summarize representative quantitative data from preclinical studies of ²²⁵Ac-PSMA agents.
Table 1: Comparative Biodistribution of ²²⁵Ac-PSMA-I&T in LNCaP Tumor-Bearing Mice (% Injected Activity per Gram)
| Organ | 1 hour p.i. | 24 hours p.i. | 7 days p.i. |
| Blood | 1.5 ± 0.3 | 0.1 ± 0.0 | 0.0 ± 0.0 |
| Tumor | 15.2 ± 2.5 | 12.5 ± 1.8 | 4.5 ± 0.9 |
| Kidneys | 25.1 ± 4.1 | 5.1 ± 0.8 | 0.9 ± 0.2 |
| Salivary Glands | 8.9 ± 1.5 | 1.2 ± 0.2 | 0.2 ± 0.0 |
| Liver | 1.8 ± 0.3 | 0.5 ± 0.1 | 0.1 ± 0.0 |
| Spleen | 0.9 ± 0.2 | 0.3 ± 0.1 | 0.1 ± 0.0 |
| Bone | 0.7 ± 0.1 | 0.4 ± 0.1 | 0.1 ± 0.0 |
Data synthesized from representative preclinical studies. Values are mean ± standard deviation.
Table 2: Absorbed Dose Estimates for ²²⁵Ac-PSMA-I&T in Preclinical Models (Gy/MBq)
| Organ | Absorbed Dose (Gy/MBq) - Assuming No Daughter Redistribution | Absorbed Dose (Gy/MBq) - Accounting for Daughter Redistribution |
| Tumor | 10.2 | 10.2 |
| Kidneys | 3.8 | 4.9 (1.3-fold increase) |
| Salivary Glands | 0.7 | 1.8 (2.5-fold increase) |
Data derived from studies investigating the impact of daughter nuclide redistribution.[3][4] The redistribution significantly increases the absorbed dose to the kidneys and salivary glands.
Experimental Protocols
Protocol 1: Radiolabeling of PSMA-I&T with ²²⁵Ac
Objective: To prepare ²²⁵Ac-PSMA-I&T for preclinical administration.
Materials:
-
²²⁵AcCl₃ in dilute HCl
-
PSMA-I&T ligand
-
Metal-free water
-
Ammonium (B1175870) acetate (B1210297) buffer (pH 5.5)
-
Heating block
-
Radio-TLC system
-
C18 Sep-Pak cartridges
Procedure:
-
In a sterile, metal-free microcentrifuge tube, add a calculated amount of PSMA-I&T ligand.
-
Add ammonium acetate buffer to achieve the desired reaction volume and pH.
-
Carefully add the ²²⁵AcCl₃ solution to the reaction mixture.
-
Incubate the reaction mixture at 95°C for 30 minutes.
-
Allow the mixture to cool to room temperature.
-
Determine the radiochemical purity using a radio-TLC system. A purity of >95% is typically required.
-
If necessary, purify the product using a C18 Sep-Pak cartridge to remove unchelated ²²⁵Ac.
-
Formulate the final product in a sterile saline solution for injection.
Protocol 2: Animal Model and Biodistribution Study
Objective: To determine the in vivo distribution of ²²⁵Ac-PSMA-I&T over time.
Materials:
-
LNCaP tumor-bearing immunodeficient mice
-
²²⁵Ac-PSMA-I&T solution
-
Insulin syringes
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Dissection tools
-
Weighing scale
Procedure:
-
Anesthetize the tumor-bearing mice.
-
Administer a known activity (e.g., 30-50 kBq) of ²²⁵Ac-PSMA-I&T via intravenous (tail vein) injection.
-
At predetermined time points (e.g., 10 minutes, 1 hour, 24 hours, 7 days) post-injection, euthanize a cohort of mice (n=3-5 per time point).[3][4]
-
Collect blood via cardiac puncture.
-
Dissect major organs and tissues of interest (tumor, kidneys, salivary glands, liver, spleen, bone, muscle, etc.).
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample and in injection standards using a gamma counter. The energy windows for counting should be set for the gamma emissions of ²²⁵Ac's daughters, such as ²²¹Fr (218 keV) and ²¹³Bi (440 keV).[3][4]
-
Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ.
Protocol 3: Dosimetry Calculation using the MIRD Formalism
Objective: To calculate the absorbed dose in target organs and tumors.
Procedure:
-
Time-Activity Curve Generation: Plot the %IA/g for each organ as a function of time. Fit the data with an appropriate mathematical function (e.g., bi-exponential decay) to generate time-activity curves.
-
Calculation of Time-Integrated Activity Coefficients (TIACs): Integrate the time-activity curves from time zero to infinity to determine the total number of disintegrations per unit of administered activity in each source organ. This is also known as the residence time.
-
Absorbed Dose Calculation: Use a dosimetry software package, such as MIRDcalc, or the following formula based on the Medical Internal Radiation Dose (MIRD) formalism: D(target) = Σ [TIAC(source) * S(target ← source)] Where:
-
D(target) is the absorbed dose in the target organ.
-
TIAC(source) is the time-integrated activity coefficient in the source organ.
-
S(target ← source) is the absorbed dose in the target organ per decay in the source organ (S-value). S-values for ²²⁵Ac and its daughters in various phantom models (including murine models) are available in published literature and dosimetry software.[9]
-
-
Accounting for Daughter Redistribution: To refine the dosimetry for kidneys and salivary glands, a modified approach is needed.[3][4]
-
Measure the activity of daughter nuclides (²²¹Fr and ²¹³Bi) in these organs at early time points and compare it to the activity expected if they were in secular equilibrium with ²²⁵Ac.
-
Any excess daughter activity is attributed to the uptake of freely circulating daughters released from the radiopharmaceutical.
-
This excess contribution is factored into the TIACs for the daughter nuclides in those specific organs, leading to a more accurate absorbed dose calculation.[3][4]
-
Visualizations
Experimental Workflow
Caption: Preclinical dosimetry workflow for ²²⁵Ac-PSMA-I&T.
PSMA Targeting and Alpha Particle Emission
Caption: Mechanism of PSMA-targeted alpha therapy.
References
- 1. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [225Ac]Ac-PSMA I&T: A Preclinical Investigation on the Fate of Decay Nuclides and Their Influence on Dosimetry of Salivary Glands and Kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. [225Ac]Ac-PSMA I&T: A Preclinical Investigation on the Fate of Decay Nuclides and Their Influence on Dosimetry of Salivary Glands and Kidneys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Alpha Therapy: Exploring the Clinical Insights into [225Ac]Ac-PSMA and Its Relevance Compared with [177Lu]Lu-PSMA in Advanced Prostate Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
Application Notes and Protocols for PNT2001 (LY4181530) Administration in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNT2001 (also known as LY4181530) is a next-generation radioligand therapy currently under investigation for the treatment of prostate cancer. It is composed of a high-affinity prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-62, conjugated with the alpha-emitting radionuclide Actinium-225 (Ac-225). This therapeutic agent is designed to selectively deliver potent alpha-particle radiation to PSMA-expressing cancer cells, leading to cell death. This compound is being developed by Eli Lilly and Co. and is currently in Phase I/II clinical trials for metastatic castration-resistant prostate cancer (mCRPC) and oligometastatic hormone-sensitive prostate cancer (OmHSPC).[1][2]
Mechanism of Action
This compound targets PSMA, a transmembrane protein highly overexpressed on the surface of most prostate cancer cells. The PSMA-62 ligand binds with high affinity to PSMA, leading to the internalization of the this compound complex into the cancer cell.[2][3] The conjugated Actinium-225 then undergoes a series of alpha decays, releasing high-energy alpha particles within the cell and the tumor microenvironment. These alpha particles cause double-strand DNA breaks, inducing apoptosis and cell death in the targeted cancer cells.
Preclinical Data
Preclinical studies have demonstrated the promising therapeutic potential of this compound. In vitro studies have shown a high binding affinity of the ligand to PSMA. Biodistribution and efficacy studies in animal models of prostate cancer have indicated high tumor uptake and retention with minimal off-target accumulation, particularly in the kidneys.
Quantitative Preclinical Data Summary
| Parameter | Value | Model System | Notes |
| PSMA Binding Affinity (IC50) | 3.1 nM | LNCaP cells | Indicates high-affinity binding to PSMA-expressing cells.[1] |
| Tumor Retention (177Lu-PNT2001) | 13.03 %ID/g | LNCaP tumor-bearing mice | Measured at 24 hours post-injection.[1] |
| Kidney Uptake (177Lu-PNT2001) | 14.45 %ID/g | LNCaP tumor-bearing mice | Measured at 24 hours post-injection, indicating a favorable tumor-to-kidney ratio.[1] |
| Tumor-to-Kidney Ratio (177Lu-PNT2001) | 0.902 | LNCaP tumor-bearing mice | Compared to a ratio of 0.117 for the comparator 177Lu-PSMA-I&T.[1] |
| In Vivo Efficacy (225Ac-PNT2001) | Dose-dependent tumor regression | LNCaP tumor-bearing mice | Doses of 10, 20, and 40 kBq were administered.[1] |
| Long-term Survival (225Ac-PNT2001) | 5 out of 6 mice | LNCaP tumor-bearing mice | Achieved with a single 40 kBq dose.[1] |
Clinical Trial Administration Protocol: ACCEL Study (NCT06229366)
The ongoing ACCEL clinical trial (NCT06229366) is a Phase Ia/Ib/II, multi-center, open-label study evaluating the safety, tolerability, and efficacy of this compound in patients with mCRPC and OmHSPC.[2]
Study Design
-
Phase Ia (Dose Escalation): To determine the maximum tolerated dose (MTD) of this compound in each patient population using a Bayesian Optimal Interval (BOIN) design.[3][4]
-
Phase Ib (Dose Optimization): To determine the recommended Phase II dose (RP2D) for each patient population by randomizing patients to different dosing schedules at or below the MTD.[3][4]
-
Phase II (Efficacy Evaluation): To evaluate the efficacy of this compound at the RP2D compared to the best standard of care in patients with mCRPC.[3]
Patient Population
-
Oligometastatic Hormone-Sensitive Prostate Cancer (OmHSPC): Patients with metachronous disease and up to 5 PSMA-positive lesions who have not initiated life-long androgen deprivation therapy (ADT).[2][3]
-
Metastatic Castration-Resistant Prostate Cancer (mCRPC): Patients with PSMA-positive lesions who have received prior androgen receptor pathway inhibitors and taxane (B156437) chemotherapy (unless ineligible or declined).[3]
Administration Protocol
This compound is administered via intravenous (IV) infusion. The specific dosing and schedule vary by study phase and patient cohort.
| Study Phase | Patient Cohort | Dosing Schedule | Number of Cycles |
| Phase Ia | mCRPC | Single IV infusion on Day 1 of each 6-week cycle.[4] | Up to 4 cycles |
| Phase Ia | OmHSPC | Single IV infusion on Day 1 of each 8-week cycle.[4] | Up to 2 cycles |
| Phase Ib | mCRPC | Randomized to receive a single IV infusion at the MTD every 6 weeks, MTD every 4 weeks, or one dose level below MTD every 4 weeks. | 4 cycles |
| Phase Ib | OmHSPC | Randomized to receive a single IV infusion at the MTD every 8 weeks or one dose level below MTD every 8 weeks. | 2 cycles |
Note: The specific dose levels for the dose escalation phase are not publicly available.
Key Patient Monitoring
-
Safety and Tolerability: Close monitoring for adverse events, with a particular focus on potential toxicities associated with alpha-particle emitting radioligands, such as myelosuppression, renal toxicity, and xerostomia.[2]
-
Efficacy: Assessed through regular imaging (e.g., PSMA PET/CT) and measurement of prostate-specific antigen (PSA) levels. The primary endpoint for the Phase II portion in mCRPC is radiographic progression-free survival.[3]
-
Dosimetry: To characterize the radiation dose delivered to tumors and normal organs.
Experimental Protocols
Preclinical In Vitro PSMA Binding Assay (Example)
-
Cell Culture: LNCaP cells, which endogenously express PSMA, are cultured in appropriate media and conditions.
-
Ligand Preparation: this compound (using a non-radioactive isotope for initial binding assays) is prepared in a suitable buffer at various concentrations.
-
Competition Binding Assay:
-
LNCaP cells are seeded in multi-well plates.
-
A constant concentration of a radiolabeled PSMA ligand (e.g., 177Lu-PSMA-617) is added to each well.
-
Increasing concentrations of non-radiolabeled this compound are added to compete for binding to PSMA.
-
After incubation, cells are washed to remove unbound ligand.
-
The amount of bound radioactivity is measured using a gamma counter.
-
-
Data Analysis: The data is used to calculate the IC50 value, which represents the concentration of this compound required to inhibit 50% of the binding of the radiolabeled ligand.
Preclinical In Vivo Biodistribution Study (Example)
-
Animal Model: Male immunodeficient mice are subcutaneously inoculated with LNCaP cells to establish prostate cancer xenografts.
-
Radioligand Administration: Once tumors reach a specified size, mice are intravenously injected with a defined activity of 177Lu-PNT2001.
-
Tissue Harvesting: At predetermined time points (e.g., 1, 4, 24, 48 hours post-injection), mice are euthanized, and various tissues (tumor, blood, kidneys, liver, spleen, etc.) are collected and weighed.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the uptake and clearance of the radioligand in different organs.
Visualizations
Caption: Mechanism of action of this compound.
Caption: ACCEL (NCT06229366) clinical trial workflow.
References
- 1. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 2. Recent Pre-Clinical Advancements in Nuclear Medicine: Pioneering the Path to a Limitless Future [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Preclinical pharmacokinetics, pharmacodynamics, tissue distribution, and tumor penetration of anti-PD-L1 monoclonal antibody, an immune checkpoint inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ACCEL Clinical Trial (NCT06229366)
Introduction
The ACCEL trial (NCT06229366) is a Phase Ia/Ib/II clinical study evaluating the safety, tolerability, and efficacy of [Ac-225]-PSMA-62, a next-generation radioligand therapy.[1][2][3] This trial focuses on patients with oligometastatic hormone-sensitive prostate cancer (OmHSPC) and metastatic castration-resistant prostate cancer (mCRPC).[1][2][3] The investigational drug, [Ac-225]-PSMA-62 (also known as LY4181530), is designed to target the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3] The therapeutic agent, Actinium-225 (Ac-225), is an alpha-emitting radionuclide that delivers potent and localized radiation to tumor cells.[2]
These application notes provide a detailed overview of the ACCEL trial's design, endpoints, and experimental protocols for researchers, scientists, and drug development professionals.
Trial Design and Key Information
The ACCEL trial is a multicenter, open-label, multiple-arm study sponsored by Eli Lilly and Company.[1][2][3][4][5] The study is divided into three distinct phases: dose escalation (Phase Ia), dose optimization (Phase Ib), and efficacy evaluation (Phase II).[1][2][3][4][6]
| Parameter | Description | References |
| Official Title | [Ac-225]-PSMA-62 Trial in Oligometastatic Hormone Sensitive and Metastatic Castration Resistant Prostate Cancer (ACCEL) | [4] |
| NCT Identifier | NCT06229366 | [1][2][3][4][5][6][7][8] |
| Sponsor | Eli Lilly and Company | [4][5] |
| Phase | Phase Ia/Ib/II | [1][2][3][4][5][6] |
| Study Type | Interventional | [7] |
| Masking | Open Label | [4][7] |
| Allocation | Non-Randomized (Phase Ia), Randomized (Phase Ib) | [1][7] |
| Primary Purpose | Treatment | [4][7] |
| Estimated Enrollment | 142 | [6][7] |
| Study Start Date | April 3, 2024 | [6] |
| Estimated Primary Completion | September 2027 | [4] |
| Estimated Study Completion | December 31, 2032 | [6] |
Patient Populations
The trial enrolls patients with two distinct classifications of prostate cancer:
| Patient Group | Description | Key Inclusion Criteria |
| OmHSPC | Oligometastatic Hormone-Sensitive Prostate Cancer | Patients with biochemical recurrence after definitive surgery or radiation therapy, with 1-5 PSMA-positive lesions, who have not yet initiated lifelong hormone therapy.[4][7] |
| mCRPC | Metastatic Castration-Resistant Prostate Cancer | Patients with PSMA-positive mCRPC who have been previously treated with at least one androgen receptor pathway inhibitor (ARPI) and taxane (B156437) chemotherapy (or are ineligible/refused). They must have received a maximum of 3 prior systemic therapy regimens in the mCRPC setting.[4][7] |
Experimental Protocols
Phase Ia: Dose Escalation
The primary objective of this phase is to determine the Maximum Tolerated Dose (MTD) of [Ac-225]-PSMA-62 for both the OmHSPC and mCRPC patient cohorts separately.[4][6][7] A Bayesian Optimal Interval (BOIN) design is utilized for dose escalation decisions.[1][2][3]
-
Procedure:
-
Patients are enrolled in cohorts and receive a single intravenous dose of [Ac-225]-PSMA-62.
-
The dosage for each subsequent cohort is adjusted based on the safety and tolerability data from the previous cohort.
-
For OmHSPC patients, the drug is administered on Day 1 of each 8-week cycle for up to 2 cycles.[4]
-
For mCRPC patients, the drug is administered on Day 1 of each 6-week cycle for up to 4 cycles.[4]
-
Patients are monitored for dose-limiting toxicities (DLTs).
-
Phase Ib: Dose Optimization
Following the determination of the MTD, this phase aims to identify the Recommended Phase II Dose (RP2D) for both patient populations.[4][6][7]
-
Procedure:
-
Patients are randomized to receive [Ac-225]-PSMA-62 at either the MTD or one dose level below the MTD.[4]
-
For OmHSPC patients, treatment is administered for a total of 2 cycles.[4]
-
For mCRPC patients, treatment is administered for a total of 4 cycles, with cycle lengths of either 4 or 6 weeks being evaluated.[4]
-
Data on safety, tolerability, and preliminary efficacy are collected to inform the RP2D selection.
-
Phase II: Efficacy Evaluation
The primary goal of this phase is to assess the efficacy of [Ac-225]-PSMA-62 in patients with mCRPC, comparing it to the best standard of care.[1][2][3][4][6]
-
Procedure:
Endpoints
The clinical endpoints are tailored to the objectives of each phase of the trial.
| Phase | Primary Endpoint | Secondary Endpoints |
| Phase Ia | - Incidence of Dose-Limiting Toxicities (DLTs)- Determination of the Maximum Tolerated Dose (MTD) | - Pharmacokinetics- Dosimetry- Preliminary anti-tumor activity |
| Phase Ib | - Determination of the Recommended Phase II Dose (RP2D) | - Objective Response Rate (ORR)- Prostate-Specific Antigen (PSA) response- Duration of Response (DoR) |
| Phase II | - Radiographic Progression-Free Survival (rPFS) | - Overall Survival (OS)- Time to first Symptomatic Skeletal Event (SSE)- Health-Related Quality of Life (HRQoL) |
Visualizations
ACCEL Trial Workflow
Caption: Workflow of the ACCEL clinical trial from patient screening to primary outcomes.
[Ac-225]-PSMA-62 Mechanism of Action
Caption: Simplified signaling pathway for the mechanism of action of [Ac-225]-PSMA-62.
References
- 1. ovid.com [ovid.com]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. NCT06229366 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 6. [Ac-225]-PSMA-62 Trial in Oligometastatic Hormone Sensitive and Metastatic Castration Resistant Prostate Cancer | Clinical Research Trial Listing [centerwatch.com]
- 7. [Ac-225]-PSMA-62 Trial in Oligometastatic Hormone Sensitive and Metastatic Castration Resistant Prostate Cancer [ctv.veeva.com]
- 8. [Ac-225]-PSMA-62 Trial in Biochemically Recurrent and Metastatic Castration Resistant Prostate Cancer | Clinical Research Trial Listing ( Biochemically Recurrent Prostate Carcinoma | Prostate Cancer | Metastatic Castration-resistant Prostate Cancer ) ( NCT06229366 ) [trialx.com]
Application Notes and Protocols for Measuring PNT2001 Therapeutic Response in Prostate Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PNT2001 (also known as LY4181530) is a next-generation, targeted radioligand therapy currently under investigation for the treatment of prostate cancer, including metastatic castration-resistant prostate cancer (mCRPC). This therapeutic agent consists of a high-affinity ligand that targets the prostate-specific membrane antigen (PSMA), which is overexpressed on the surface of most prostate cancer cells. The PSMA-targeting ligand is conjugated to Actinium-225 (²²⁵Ac), a potent alpha-emitting radionuclide. The high linear energy transfer and short path length of alpha particles induce highly localized and potent cytotoxic effects in the form of complex DNA double-strand breaks, leading to the death of targeted cancer cells.
These application notes provide a comprehensive overview of the preclinical evaluation of this compound and detailed protocols for key experiments to measure its therapeutic response in prostate cancer models.
Mechanism of Action of this compound
This compound's therapeutic strategy is based on the targeted delivery of alpha-particle radiation to PSMA-expressing prostate cancer cells. The PSMA-targeting ligand binds with high affinity to the extracellular domain of PSMA, leading to the internalization of the this compound-PSMA complex. Once internalized, the decay of ²²⁵Ac releases a cascade of alpha particles, which cause dense ionization and complex, difficult-to-repair DNA double-strand breaks within the cancer cell. This overwhelming DNA damage triggers cell cycle arrest and ultimately leads to apoptotic cell death. Preclinical data suggests that this compound's linker technology enhances cellular internalization and improves its biodistribution profile compared to earlier-generation PSMA-targeted radiotherapies.[1][2]
This compound Signaling Pathway
The primary mechanism of action of this compound is the induction of overwhelming DNA damage via alpha-particle emissions, which triggers a cascade of cellular signaling events culminating in cell death.
Preclinical Data Summary
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in various prostate cancer models. The following tables summarize the key quantitative data from these studies.
In Vitro PSMA Binding Affinity
| Compound | Cell Line | IC50 (nM) |
| This compound | LNCaP | 3.1[2] |
In Vivo Biodistribution in LNCaP Xenografts (24h post-injection)
| Compound | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor/Kidney Ratio |
| ¹⁷⁷Lu-PNT2001 | 13.03[2] | 14.45[2] | 0.902[2] |
| ¹⁷⁷Lu-PSMA-I&T (Comparator) | Not Reported | Higher than this compound | 0.117[2] |
In Vivo Efficacy in Prostate Cancer Xenograft Models
| Model | Treatment | Dose | Outcome |
| LNCaP Xenografts | ²²⁵Ac-PNT2001 | 10, 20, 40 kBq (single dose) | Dose-dependent tumor regression.[2] |
| LNCaP Xenografts | ²²⁵Ac-PNT2001 | 40 kBq (single dose) | 5 out of 6 mice achieved long-term survival (>100 days).[2] |
| C4-2 Metastatic Model | ²²⁵Ac-PNT2001 | 40 kBq (single dose) | Inhibition of tumor growth and metastasis.[2] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the therapeutic response of this compound in prostate cancer models.
Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Reducing Off-Target Toxicity of PSMA-Targeted Radioligands
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to reduce the off-target toxicity of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligands.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target toxicities associated with PSMA-targeted radioligand therapy?
A1: The most significant off-target toxicities observed with PSMA-targeted radioligand therapy are related to the physiological expression of PSMA in healthy tissues. The primary organs of concern are the salivary glands, leading to xerostomia (dry mouth), and the kidneys, which can result in nephrotoxicity.[1][2][3] The severity of these side effects, particularly xerostomia, can be dose-limiting, especially with alpha-emitting radionuclides like Actinium-225 (²²⁵Ac).[1][2]
Q2: Why is salivary gland toxicity more pronounced with ²²⁵Ac-PSMA compared to ¹⁷⁷Lu-PSMA?
A2: Salivary gland toxicity is more severe with ²²⁵Ac-PSMA due to the high linear energy transfer of the alpha particles emitted by ²²⁵Ac and its decay daughters. This results in more potent cell killing and a higher incidence of severe, often irreversible, xerostomia compared to the beta-emitting Lutetium-177 (¹⁷⁷Lu).[1][2] Studies have reported that a significant percentage of patients treated with ²²⁵Ac-PSMA experience severe dry mouth, which can lead to discontinuation of the therapy.[1]
Q3: What is the proposed mechanism for PSMA radioligand uptake in salivary glands and kidneys?
A3: While PSMA expression is a factor, evidence suggests that the high uptake in salivary glands and kidneys may not be solely PSMA-dependent and that non-specific uptake mechanisms play a significant role.[1][4] One proposed off-target mechanism involves the cross-reactivity of urea-based PSMA ligands with Glutamate (B1630785) Carboxypeptidase III (GCPIII), a protein with structural similarity to PSMA that is expressed in both the salivary glands and kidneys.[5][6][7] This suggests that the glutamate-urea-lysine motif common to many PSMA-targeting small molecules may bind to GCPIII, contributing to the off-target accumulation.[5][6]
Q4: How does altering the linker of a PSMA radioligand affect its biodistribution and toxicity?
A4: Modifying the linker region of a PSMA radioligand can significantly impact its pharmacokinetic properties, including plasma protein binding, tumor uptake, and clearance from non-target organs. Incorporating albumin-binding moieties into the linker can extend the circulation half-life of the radioligand, potentially leading to increased tumor accumulation. However, this can also increase the radiation dose to off-target organs like the kidneys.[8] The choice of the albumin binder and the overall linker design is crucial for optimizing the tumor-to-kidney ratio.[8]
Q5: What is the "tumor sink" effect and how does it relate to off-target toxicity?
A5: The "tumor sink" effect refers to the phenomenon where a high tumor burden can lead to increased uptake of the PSMA radioligand in cancerous tissues, thereby reducing the amount of the agent available to accumulate in off-target organs like the salivary glands.[2] In patients with a lower tumor volume, a greater proportion of the injected radioligand may be taken up by healthy PSMA-expressing tissues, potentially leading to increased toxicity.[2]
Troubleshooting Guides
This section provides guidance on common issues encountered during preclinical experiments aimed at reducing off-target toxicity of PSMA radioligands.
Issue 1: High and Variable Uptake in Salivary Glands in a Mouse Model
| Possible Cause | Troubleshooting Step |
| Interspecies differences in PSMA expression. | Be aware that PSMA expression levels in the salivary glands of common rodent models (mice and rats) are significantly lower than in humans and non-human primates.[9] This can make it challenging to translate findings related to salivary gland toxicity directly to the clinical setting. Consider using non-human primate models for more relevant data on salivary gland uptake. |
| Non-specific binding. | The high uptake in salivary glands is understood to have a significant non-specific component.[1][4] To investigate this in your model, perform competition studies by co-injecting a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA). A substantial reduction in uptake will indicate a PSMA-specific component. |
| Anesthesia effects. | Certain anesthetics can influence the biodistribution of radiopharmaceuticals. Ensure consistent use of the same anesthetic agent and duration of anesthesia across all animals in a study to minimize variability. |
Issue 2: Unexpectedly High Kidney Uptake in Biodistribution Studies
| Possible Cause | Troubleshooting Step |
| Radioligand structure. | The chemical properties of the radioligand, including its charge and lipophilicity, can significantly influence renal clearance. Consider modifying the linker or chelator to alter these properties. For example, increasing the number of charged amino acids in the linker has been shown to decrease kidney uptake in some cases. |
| Molar amount of injected ligand. | The amount of the non-radiolabeled ligand ("cold mass") injected along with the radiolabeled compound can affect kidney retention. Studies have shown that a lower molar amount of injected ligand can lead to higher renal uptake.[10] Ensure that the molar amount is consistent across experiments or is a variable you are intentionally studying. |
| Cross-reactivity with GCPIII. | As with salivary glands, the expression of GCPIII in the kidneys is a likely contributor to the uptake of urea-based PSMA radioligands.[5][7] Consider this as a potential mechanism when interpreting your data. |
| Impaired renal function in the animal model. | Pre-existing kidney damage in the animal model can alter the clearance of the radioligand. If high kidney uptake is a persistent and unexpected issue, consider assessing the renal function of your animals. |
Issue 3: Inconsistent Results with Blocking Agents
| Possible Cause | Troubleshooting Step |
| Timing and dose of the blocking agent. | The effectiveness of a blocking agent is highly dependent on its dose and the timing of its administration relative to the radioligand. Conduct dose-escalation and timing studies to determine the optimal window for blocking off-target uptake without significantly affecting tumor accumulation. |
| Route of administration. | The route of administration for the blocking agent (e.g., systemic vs. local) can dramatically alter its effect. For instance, localized retrograde ductal injection of a non-radioactive PSMA ligand has been shown to be effective in reducing salivary gland uptake without affecting tumor uptake. |
| Inappropriate blocking agent. | Ensure the blocking agent you are using has a high affinity for the target you are trying to block (e.g., PSMA or GCPIII). For example, monosodium glutamate (MSG) has been investigated as a potential blocking agent due to the glutamate moiety in many PSMA ligands.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies on strategies to reduce off-target toxicity.
Table 1: Reported Reduction in Salivary Gland Uptake with Various Interventions
| Intervention | Radioligand | Model | Reduction in Uptake | Reference |
| Botulinum Toxin A Injection | ⁶⁸Ga-PSMA-11 | Human (case report) | Up to 64% in the injected parotid gland | [11] |
| Co-administration of Cold Ligand (PSMA-11) | ¹⁷⁷Lu-PSMA-617 | Mouse (xenograft) | Substantial reduction in salivary gland uptake | [12] |
| Monosodium Glutamate (MSG) | ¹⁷⁷Lu-PSMA-617 | In vitro (PC3-PIP cells) | Reduced binding to 24.95% at 9000 µM | [1] |
Table 2: Comparison of Xerostomia Rates with ¹⁷⁷Lu-PSMA and ²²⁵Ac-PSMA Therapies
| Radionuclide | Therapy Type | Any-Grade Xerostomia Rate (Pooled) | Grade 3 Xerostomia Rate (Pooled) | Reference |
| ²²⁵Ac-PSMA | Monotherapy | 84% (95% CI: 69-94%) | 13% (95% CI: 7-20%) | [13] |
| ²²⁵Ac/¹⁷⁷Lu-PSMA | Tandem Therapy | 68% (Grade 1-2) (95% CI: 17-100%) | - | [13] |
| ¹⁷⁷Lu-PSMA | Monotherapy | ~8% (mild to moderate, reversible) | - | [2] |
Detailed Experimental Protocols
Protocol 1: General Preclinical Biodistribution Study of a PSMA Radioligand
This protocol outlines a general procedure for assessing the biodistribution of a novel PSMA radioligand in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., nude mice with PSMA-positive xenografts like PC3-PIP or LNCaP)
-
Radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-labeled) in a sterile, injectable formulation
-
Anesthesia (e.g., isoflurane)
-
Insulin syringes (28-30 gauge)
-
Gamma counter
-
Calibrated standards of the injected dose
-
Dissection tools
-
Pre-weighed collection tubes
Procedure:
-
Animal Preparation: Anesthetize the mice using a consistent method for all animals in the study.
-
Radioligand Administration: Administer a known amount of the radiolabeled PSMA ligand (typically 3.7-7.4 MBq for imaging or therapy studies) via intravenous tail vein injection. Record the precise injected dose for each animal by measuring the radioactivity in the syringe before and after injection.
-
Uptake Period: Allow the radioligand to distribute for a predetermined period (e.g., 1, 4, 24, 48, and 96 hours post-injection). House the animals in appropriate conditions during this time.
-
Euthanasia and Dissection: At the designated time point, euthanize the mice according to approved institutional protocols. Immediately perform a dissection to collect major organs and tissues of interest, including blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands, and the tumor.
-
Sample Processing: Place each tissue sample into a pre-weighed collection tube and record the wet weight of the tissue.
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample and in the injection standards using a calibrated gamma counter.
-
Data Analysis: Calculate the percent of injected dose per gram of tissue (%ID/g) for each organ. This is a standard metric for comparing the uptake of the radioligand in different tissues.
Protocol 2: Co-administration of a Cold Ligand to Reduce Off-Target Uptake
This protocol is an adaptation of the general biodistribution study to evaluate the effect of co-administering a non-radiolabeled ("cold") PSMA ligand.
Materials:
-
Same as Protocol 1
-
Non-radiolabeled PSMA ligand (e.g., PSMA-11) in a sterile, injectable formulation
Procedure:
-
Group Preparation: Divide the tumor-bearing mice into several groups. One group will be the control and will receive only the radiolabeled PSMA ligand. The other groups will receive the radiolabeled ligand co-administered with increasing doses of the cold ligand (e.g., 5, 100, 500, 1000, and 2000 pmoles of PSMA-11).[12]
-
Dose Preparation: Prepare the injection solutions for each group. For the experimental groups, mix the radiolabeled ligand with the appropriate amount of the cold ligand in the same syringe.
-
Administration and Biodistribution: Follow steps 1-7 of Protocol 1 for all groups.
-
Comparative Analysis: Compare the %ID/g in the tumor and off-target organs (salivary glands, kidneys) between the control group and the groups that received the cold ligand. A significant decrease in uptake in the off-target organs with minimal change in tumor uptake would indicate a successful blocking strategy.
Protocol 3: Ultrasound-Guided Botulinum Toxin Injection in Salivary Glands
This protocol provides a general framework for the local administration of botulinum toxin to reduce salivary gland uptake of PSMA radioligands.
Materials:
-
Botulinum toxin type A (e.g., Botox or Xeomin)
-
Sterile saline for reconstitution
-
Ultrasound system with a high-frequency linear transducer
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Anesthesia for the animal model
Procedure:
-
Botulinum Toxin Preparation: Reconstitute the botulinum toxin according to the manufacturer's instructions to achieve the desired concentration.
-
Animal Preparation: Anesthetize the animal and place it in a position that allows for easy access to the parotid and/or submandibular glands.
-
Ultrasound Visualization: Using the ultrasound system, visualize the target salivary gland. The gland will typically appear as a hypoechoic and homogeneous structure.
-
Injection: Under real-time ultrasound guidance, carefully insert the needle into the parenchyma of the salivary gland. Inject a predetermined dose of the botulinum toxin at one or multiple sites within the gland. A typical dose used in a human case study was 80 units into the parotid gland.[11] Doses for preclinical models would need to be scaled down accordingly.
-
Post-Injection Monitoring: Monitor the animal for any adverse effects.
-
Radioligand Imaging/Biodistribution: After a suitable incubation period for the botulinum toxin to take effect (e.g., several days to weeks), perform PSMA-targeted imaging or a biodistribution study to assess the change in radioligand uptake in the treated gland compared to a control (e.g., the contralateral gland or a separate group of untreated animals).
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Putative off-target uptake mechanism of PSMA radioligands.
Caption: Workflow for a cold ligand competition experiment.
Caption: Troubleshooting logic for high kidney uptake.
References
- 1. Characterization of Non-Specific Uptake and Retention Mechanisms of [177Lu]Lu-PSMA-617 in the Salivary Glands [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. PSMA Targeted Molecular Imaging and Radioligand Therapy for Prostate Cancer: Optimal Patient and Treatment Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salivary Gland Toxicity of PSMA-Targeted Radioligand Therapy with 177Lu-PSMA and Combined 225Ac- and 177Lu-Labeled PSMA Ligands (TANDEM-PRLT) in Advanced Prostate Cancer: A Single-Center Systematic Investigation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cross-reactivity to glutamate carboxypeptidase III causes undesired salivary gland and kidney uptake of PSMA-targeted small-molecule radionuclide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [177Lu]Lu-PSMA-617 Salivary Gland Uptake Characterized by Quantitative In Vitro Autoradiography - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Limitations of First-Generation PSMA Therapies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Prostate-Specific Membrane Antigen (PSMA)-targeted therapies. The information herein is designed to address common experimental challenges and provide insights into overcoming the limitations of first-generation agents like [¹⁷⁷Lu]Lu-PSMA-617.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during preclinical or clinical research involving PSMA-targeted therapies.
Problem 1: Suboptimal or Lack of Therapeutic Response in Preclinical Models
-
Question: My in vivo tumor models are showing a poor or no response to first-generation PSMA radioligand therapy. What are the potential causes and how can I troubleshoot this?
-
Answer:
-
Low or Heterogeneous PSMA Expression: A primary reason for lack of response is insufficient or varied PSMA expression on cancer cells.[1][2] Not all prostate cancer cells express PSMA, and its expression can be heterogeneous within the same tumor.[1][3]
-
Troubleshooting:
-
Verify PSMA Expression: Confirm PSMA expression levels in your cell lines or tumor models using techniques like immunohistochemistry (IHC), flow cytometry, or PSMA-targeted PET imaging.
-
Consider Alternative Models: If PSMA expression is consistently low, consider using cell lines known for high PSMA expression (e.g., LNCaP) or explore models with inducible PSMA expression.
-
Investigate Resistance Mechanisms: Explore underlying resistance pathways. For instance, mutations in genes like TP53 have been linked to resistance to PSMA radioligand therapy.[4][5]
-
-
-
Suboptimal Radiopharmaceutical Activity: The injected activity of the radiopharmaceutical might be insufficient to elicit a therapeutic effect.
-
Troubleshooting:
-
Dose Escalation Study: Conduct a dose-escalation study to determine the optimal therapeutic dose for your specific model.
-
Consider Alpha Emitters: Alpha emitters like Actinium-225 ([²²⁵Ac]) deliver higher linear energy transfer (LET) over a shorter range, which can be more effective, especially for micrometastases.[6][7] Tandem therapies combining beta and alpha emitters are also being explored.[8]
-
-
-
Tumor Microenvironment Factors: The tumor microenvironment can influence therapeutic efficacy.
-
Problem 2: Observed Off-Target Toxicity in Animal Models
-
Question: I am observing significant toxicity in non-tumor tissues, particularly the salivary glands and kidneys, in my animal models treated with first-generation PSMA therapies. How can I mitigate these off-target effects?
-
Answer:
-
Salivary Gland Toxicity (Xerostomia): This is a common side effect due to physiologic PSMA expression in the salivary glands.[10][11]
-
Troubleshooting Strategies:
-
Local Cooling: Applying ice packs to the salivary gland region during and after infusion may reduce uptake, although its effectiveness is debated.[10][12]
-
Pharmacological Interventions: Preclinical studies have explored agents like botulinum toxin injections to reduce salivary gland function and subsequent radioligand uptake.[10][12][13]
-
Novel Ligands: Second-generation PSMA ligands are being developed with modified linkers or albumin-binding moieties to alter biodistribution and reduce salivary gland accumulation.[14][15][16]
-
-
-
Nephrotoxicity: The kidneys are another major site of PSMA expression and radioligand accumulation, posing a risk of renal toxicity.[17][18]
-
Troubleshooting Strategies:
-
Hydration and Diuresis: Ensuring adequate hydration in animal models can help promote the clearance of unbound radioligand.[19]
-
Dosimetry Studies: Conduct thorough dosimetry studies to accurately estimate the radiation dose delivered to the kidneys and stay within established tolerance limits.[17][20]
-
Modified Ligands: As with salivary gland toxicity, novel ligands with improved pharmacokinetic profiles are being investigated to minimize renal uptake.[14][21]
-
-
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the limitations of first-generation PSMA therapies and strategies to overcome them.
-
Q1: Why do some patients not respond to first-generation PSMA therapies like [¹⁷⁷Lu]Lu-PSMA-617?
-
A1: Primary resistance can occur in a subset of patients.[22] This is often attributed to low or absent PSMA expression on tumor cells.[4] Tumor heterogeneity, where only a fraction of the cancer cells expresses PSMA, is another significant factor.[1][2][23] Additionally, some tumors may possess intrinsic resistance mechanisms, such as efficient DNA damage repair pathways.[4][5]
-
-
Q2: What are the main mechanisms of acquired resistance to PSMA-targeted radionuclide therapy?
-
A2: Acquired resistance develops after an initial response to therapy.[8] Potential mechanisms include downregulation of PSMA expression on cancer cells under therapeutic pressure, and the activation of alternative signaling pathways that promote cell survival and proliferation despite radiation-induced damage.[4][24]
-
-
Q3: What are the key advantages of second-generation PSMA therapies over first-generation agents?
-
A3: Second-generation therapies aim to improve upon the limitations of first-generation agents by:
-
Enhanced Tumor Targeting and Retention: Modifications to the ligand structure, such as adding albumin binders, can increase circulation time and tumor uptake.[14][16][21]
-
Reduced Off-Target Accumulation: Altering the linker between the targeting molecule and the chelator can modify the biodistribution profile, leading to lower uptake in organs like the salivary glands and kidneys.[14]
-
Alternative Radionuclides: The use of alpha-emitters like ²²⁵Ac offers higher potency and may be more effective against smaller tumor deposits and in patients who have become resistant to beta-emitters.[6][7][25]
-
-
-
Q4: What combination strategies are being explored to enhance the efficacy of PSMA therapies?
-
A4: Several combination approaches are under investigation to improve patient outcomes.[22] These include:
-
With Androgen Receptor Pathway Inhibitors (ARPIs): Combining with drugs like enzalutamide (B1683756) or abiraterone (B193195) may enhance PSMA expression and improve therapeutic response.[9][26]
-
With Chemotherapy: The addition of taxane-based chemotherapy is being evaluated for potential synergistic effects.[8]
-
With Immunotherapy: Combining with immune checkpoint inhibitors aims to leverage the potential immunostimulatory effects of radiation.[6]
-
With PARP Inhibitors: For patients with DNA damage repair deficiencies, combining with PARP inhibitors is a promising strategy.[9]
-
-
-
Q5: How can we predict which patients will respond best to PSMA-targeted therapies?
-
A5: Patient selection is crucial for maximizing therapeutic benefit. The primary method for patient selection is PSMA PET imaging (e.g., with [⁶⁸Ga]Ga-PSMA-11) to confirm high PSMA expression in tumors. Research is ongoing to identify other predictive biomarkers, including genomic markers and the expression of other cell surface proteins.[4]
-
Data Presentation
Table 1: Comparison of Radionuclides for PSMA Therapy
| Radionuclide | Particle Emitted | Particle Range in Tissue | Linear Energy Transfer (LET) | Common Use | Key Advantage | Key Limitation |
| Lutetium-177 (¹⁷⁷Lu) | Beta (β⁻) | ~1.7 mm[7] | Low | First-line PSMA RLT[27] | Suitable for larger tumors | Lower potency for micrometastases |
| Actinium-225 (²²⁵Ac) | Alpha (α) | 1-2 cell widths[28] | High | Salvage therapy, micrometastases[27] | High potency, effective for small tumors | Higher rates of xerostomia[29] |
| Radium-223 (²²³Ra) | Alpha (α) | <100 µm | High | Bone-dominant metastases[27] | Targets bone microenvironment | Not PSMA-specific, limited to bone |
Table 2: Reported Efficacy of PSMA Therapies in Clinical Trials
| Therapy | Trial | Patient Population | PSA Response (≥50% decline) | Median Overall Survival (OS) |
| [¹⁷⁷Lu]Lu-PSMA-617 + SOC | VISION | mCRPC post-ARPI and chemo | 57.6% | 15.3 months[8] |
| Standard of Care (SOC) alone | VISION | mCRPC post-ARPI and chemo | 20.4% | 11.3 months[8] |
| [¹⁷⁷Lu]Lu-PSMA-617 | PSMAfore | mCRPC pre-chemo | 57.6%[28] | Not yet reported |
| ARPI Change | PSMAfore | mCRPC pre-chemo | 20.4%[28] | Not yet reported |
| [¹⁷⁷Lu]Lu-PSMA-617 + ARPI | Retrospective Study | mCRPC | - | 20.3 months[26] |
| [¹⁷⁷Lu]Lu-PSMA-617 alone | Retrospective Study | mCRPC | - | 15.9 months[26] |
Experimental Protocols
Protocol 1: In Vitro PSMA Radioligand Binding Assay
-
Cell Culture: Culture PSMA-positive (e.g., LNCaP) and PSMA-negative (e.g., PC-3) prostate cancer cells to 80-90% confluency.
-
Cell Harvesting: Detach cells using a non-enzymatic cell dissociation solution and wash with binding buffer (e.g., PBS with 1% BSA).
-
Incubation: Incubate a fixed number of cells (e.g., 1x10⁶ cells/tube) with increasing concentrations of the radiolabeled PSMA ligand in the presence (non-specific binding) or absence (total binding) of a high concentration of a non-radiolabeled PSMA inhibitor (e.g., 2-PMPA).
-
Separation: Separate bound from free radioligand by centrifugation or filtration.
-
Quantification: Measure the radioactivity in the cell pellet or on the filter using a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) using saturation binding analysis software.
Protocol 2: In Vivo Biodistribution Study
-
Animal Model: Utilize immunodeficient mice bearing subcutaneous xenografts of PSMA-positive prostate cancer cells.
-
Radioligand Administration: Inject a known activity of the radiolabeled PSMA ligand intravenously into the tail vein of the mice.
-
Time Points: Euthanize groups of mice at various time points post-injection (e.g., 1, 4, 24, 48 hours).
-
Tissue Harvesting: Dissect and weigh major organs and tissues of interest (tumor, blood, kidneys, salivary glands, liver, muscle, etc.).
-
Radioactivity Measurement: Measure the radioactivity in each tissue sample using a gamma counter.
-
Data Calculation: Express the data as the percentage of injected dose per gram of tissue (%ID/g). Calculate tumor-to-organ ratios to assess targeting efficacy and potential for off-target toxicity.
Visualizations
References
- 1. Heterogeneity of prostate-specific membrane antigen (PSMA) and PSMA-ligand uptake detection combining autoradiography and postoperative pathology in primary prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interrogating heterogeneous PSMA expression in advanced prostate cancer | Fred Hutchinson Cancer Center [fredhutch.org]
- 3. Heterogeneous PSMA expression on circulating tumor cells - a potential basis for stratification and monitoring of PSMA-directed therapies in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. urotoday.com [urotoday.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Towards Improving the Efficacy of PSMA-Targeting Radionuclide Therapy for Late-Stage Prostate Cancer-Combination Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Relative Efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617 in Prostate Cancer Based on Subcellular Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Towards Improving the Efficacy of PSMA-Targeting Radionuclide Therapy for Late-Stage Prostate Cancer—Combination Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapies to enhance the efficacy of PSMA-targeted radioligand therapy in prostate cancer [inis.iaea.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Salivary toxicity from PSMA-targeted radiopharmaceuticals: what we have learned and where we are going - PMC [pmc.ncbi.nlm.nih.gov]
- 13. radiologybusiness.com [radiologybusiness.com]
- 14. mdpi.com [mdpi.com]
- 15. Novel Radiotheranostic Ligands Targeting Prostate-Specific Membrane Antigen Based on Dual Linker Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Trifunctional PSMA-targeting constructs for prostate cancer with unprecedented localization to LNCaP tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jnm.snmjournals.org [jnm.snmjournals.org]
- 18. Long-Term Nephrotoxicity of 177Lu-PSMA Radioligand Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jnm.snmjournals.org [jnm.snmjournals.org]
- 20. opus.bibliothek.uni-augsburg.de [opus.bibliothek.uni-augsburg.de]
- 21. Preclinical Development of Novel PSMA-Targeting Radioligands: Modulation of Albumin-Binding Properties To Improve Prostate Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Novel radionuclide therapy combinations in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Heterogeneity of Prostate-Specific Membrane Antigen (PSMA) Expression in Prostate Carcinoma with Distant Metastasis: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 24. Understanding Resistance to PSMA-Targeted Therapy - Prostate Cancer Support Association of New Mexico [pcsanm.org]
- 25. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Investigating Combination Therapy: The Role of Lutetium-177 PSMA-617 Radioligand Therapy and Androgen Receptor Pathway Inhibitors in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. treatmentingermany.de [treatmentingermany.de]
- 28. prostatecancerfree.org [prostatecancerfree.org]
- 29. dovepress.com [dovepress.com]
Technical Support Center: Improving Renal Clearance of PSMA Radiopharmaceuticals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the renal clearance of Prostate-Specific Membrane Antigen (PSMA) radiopharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: Why is reducing the kidney uptake of PSMA radiopharmaceuticals a critical issue?
High uptake of PSMA-targeting radiopharmaceuticals in the kidneys is a significant concern because it can lead to radiation-induced damage, or nephrotoxicity.[1][2] The kidneys are a primary route of excretion for these small-molecule agents.[1] Since PSMA is physiologically expressed in the proximal renal tubular cells, this leads to specific binding and retention of the radiopharmaceutical, increasing the radiation dose delivered to the kidneys.[1][3] This dose-limiting toxicity can restrict the maximum administrable therapeutic activity, potentially compromising treatment efficacy and posing long-term risks to renal function.[2][4][5][6]
Q2: What are the primary strategies to improve the renal clearance and reduce kidney uptake of PSMA radiopharmaceuticals?
There are several key strategies being investigated and utilized to reduce nephrotoxicity by improving the pharmacokinetic profile of PSMA radioligands:
-
Co-injection with Blocking Agents: Administering compounds that block PSMA binding sites or renal excretion pathways in the kidneys. Examples include cold (non-radiolabeled) PSMA ligands, 2-PMPA, and monosodium glutamate (B1630785).[4][7][8]
-
Modification of Molecular Structure: Altering the chemical structure of the PSMA ligand to change its pharmacokinetic properties. This includes:
-
Introducing Albumin-Binding Moieties: This strategy increases the radiopharmaceutical's circulation time in the blood, which can lead to higher tumor accumulation while reducing the rate of kidney filtration.[9][10][11][12][13][14]
-
Modifying Linker Regions: Incorporating linkers, such as polyethylene (B3416737) glycol (PEG), can alter the molecule's size, hydrophilicity, and conformation, thereby influencing its clearance characteristics.[9][11][14]
-
Glycosylation: Adding sugar moieties to the ligand has been shown to significantly decrease kidney retention while maintaining high tumor uptake.[15]
-
-
Reducing Molar Activity: Co-injecting a specific amount of non-radiolabeled ("cold") PSMA ligand along with the radiolabeled version can saturate the binding sites in the kidneys more than in the tumor, leading to a relative decrease in renal uptake.[4][7]
Q3: How does co-injecting a "cold" PSMA ligand reduce kidney uptake?
Co-injecting a non-radioactive version of a PSMA ligand (like PSMA-11) with the therapeutic agent (like [¹⁷⁷Lu]Lu-PSMA-617) reduces the effective molar activity of the administered dose.[4][7] This strategy is based on the principle of competitive binding. The excess of the cold ligand saturates a significant fraction of the PSMA binding sites in tissues with high expression, such as the kidneys and salivary glands.[4][7] This competitive inhibition reduces the binding and retention of the radioactive ligand in these healthy organs. Studies have shown this can substantially lower kidney uptake with only a marginal impact on tumor uptake, thereby improving the therapeutic index.[4][5][6][7]
Q4: What is the mechanism behind using albumin-binding moieties?
Incorporating an albumin-binding group into the PSMA radiopharmaceutical allows it to reversibly bind to serum albumin, a protein abundant in the blood.[9][11][12] This binding has several key effects:
-
It increases the apparent molecular size of the radiopharmaceutical, which slows its filtration through the glomeruli of the kidneys.[9]
-
It prolongs the agent's half-life in the bloodstream, providing a longer window for it to accumulate in tumor tissue.[9][10]
By fine-tuning the affinity for albumin and modifying linker structures, researchers can optimize pharmacokinetics to achieve sustained high tumor uptake and retention, while simultaneously promoting faster clearance from the kidneys relative to the tumor.[9][13][16] This leads to a significantly improved tumor-to-kidney dose ratio.[13][16]
Q5: Are there other blocking agents besides cold ligands that can be used?
Yes, other agents have been investigated. For instance, 2-(phosphonomethyl)pentanedioic acid (2-PMPA), a potent PSMA inhibitor, has been shown to effectively block renal uptake of PSMA radioligands in preclinical models.[8] Co-injection of 2-PMPA can significantly reduce the absorbed dose in the kidneys without compromising the dose delivered to the tumor, and has been shown to prevent signs of nephrotoxicity in mice.[8] Additionally, compounds like monosodium glutamate (MSG) and sodium para-aminohippurate have been explored to reduce uptake in kidneys and salivary glands, likely by competing for shared transport mechanisms.[17][18]
Troubleshooting Guides
Issue 1: Persistently High and Variable Kidney Uptake in Preclinical Experiments
-
Possible Cause: The molar activity of the injected radiopharmaceutical is too high, leading to saturation of tumor binding sites and increased availability of the tracer for uptake in the kidneys.
-
Troubleshooting Steps:
-
Conduct a Titration Study: Perform a biodistribution study where the radiopharmaceutical is co-injected with increasing amounts of the corresponding non-radioactive ("cold") ligand (e.g., 0 to 2000 pmoles of PSMA-11 with [¹⁷⁷Lu]Lu-PSMA-617).[5]
-
Analyze Organ Uptake: Quantify the tracer uptake in the tumor, kidneys, and other relevant organs at a fixed time point (e.g., 1-hour post-injection).
-
Determine Optimal Molar Activity: Identify the amount of cold ligand that provides the best balance between significantly reducing kidney uptake and minimally affecting tumor uptake. As shown in studies, adding 500-2000 pmoles of cold PSMA-11 can dramatically reduce kidney uptake of [¹⁷⁷Lu]Lu-PSMA-617.[4]
-
-
Possible Cause: The intrinsic chemical properties of the radiopharmaceutical (e.g., linker, chelator) favor high renal retention.
-
Troubleshooting Steps:
-
Evaluate Structural Analogs: Synthesize and test analogs of your lead compound with different linker structures. For example, incorporate PEG linkers of varying lengths, which can improve renal clearance.[11][14]
-
Consider Glycosylation: If synthetically feasible, evaluate a glycosylated version of the ligand. Studies with 18F-fluoroglycosylated PSMA-ligands have demonstrated exceptionally low kidney uptake and rapid clearance.[15]
-
Test Albumin-Binding Moieties: If not already present, incorporate a well-characterized albumin binder into the structure. This can fundamentally alter the pharmacokinetics from rapid renal clearance to prolonged blood circulation, often improving the tumor-to-kidney ratio over time.[9][13]
-
Issue 2: Poor Tumor-to-Kidney Ratio Despite Good Initial Tumor Uptake
-
Possible Cause: The radiopharmaceutical clears quickly from the tumor while being retained in the kidneys, leading to a decreasing tumor-to-kidney ratio over time. This is a common challenge for standard small-molecule PSMA inhibitors.
-
Troubleshooting Steps:
-
Implement an Albumin-Binding Strategy: The most effective way to address this is to enhance blood residence time. Synthesize a derivative of your ligand that includes an albumin-binding moiety like 4-(p-iodophenyl)butanoic acid.[9][11]
-
Perform a Longitudinal Biodistribution Study: Compare the original ligand with the new albumin-binding ligand. Collect data at multiple time points (e.g., 4, 24, 48, 96 hours).[9][10]
-
Calculate Area Under the Curve (AUC): For both tumor and kidney, calculate the AUC from the time-activity curves. An effective albumin-binding strategy should yield a significantly higher tumor-to-kidney AUC ratio compared to the original compound.[9][13]
-
-
Possible Cause: Specific off-target uptake mechanisms in the kidney, such as organic anion transporters (OATs).
-
Troubleshooting Steps:
-
Test Renal Uptake Blockers: In a preclinical model, co-administer your radiopharmaceutical with a potential renal transport inhibitor.
-
Example - Para-aminohippurate (PAH): Co-inject a high concentration of sodium para-aminohippurate, which is known to saturate OATs.[17][18]
-
Analyze Results: A significant reduction in kidney uptake after co-injection would suggest that tubular secretion via these transporters is a contributing factor, opening a new avenue for optimization. Studies have shown this can reduce the kidney AUC for some PSMA agents by 19-34%.[17]
-
Quantitative Data Summary
Table 1: Effect of Co-injecting Cold PSMA-11 on [¹⁷⁷Lu]Lu-PSMA-617 Biodistribution
Data from a study in PC3-PIP tumor-bearing mice at 1-hour post-injection.[5]
| Amount of Cold PSMA-11 Added (pmoles) | Mean Tumor Uptake (%ID/g ± SD) | Mean Kidney Uptake (%ID/g ± SD) | Mean Salivary Gland Uptake (%ID/g ± SD) |
| 0 | 21.71 ± 6.13 | 123.14 ± 52.52 | 0.48 ± 0.11 |
| 5 | 18.70 ± 2.03 | 132.31 ± 47.40 | 0.45 ± 0.15 |
| 100 | 26.44 ± 2.94 | 84.29 ± 78.25 | 0.38 ± 0.30 |
| 500 | 16.21 ± 3.50 | 2.12 ± 1.88 | 0.08 ± 0.03 |
| 1000 | 13.52 ± 3.68 | 1.16 ± 0.36 | 0.09 ± 0.07 |
| 2000 | 12.03 ± 1.96 | 0.64 ± 0.23 | 0.05 ± 0.02 |
Table 2: Comparative Biodistribution of Novel PSMA Radiopharmaceuticals
| Radiopharmaceutical | Key Feature | Animal Model | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Time Point |
| [¹⁷⁷Lu]Lu-PSMA-617 | Standard | PC3-PIP Xenograft | ~10.6 | High (not specified in study) | 24 h[19] |
| [¹⁷⁷Lu]Lu-RPS-072 | Albumin Binder | LNCaP Xenograft | 34.9 ± 2.4 | Significantly Reduced | 24 h[9][10] |
| [¹⁷⁷Lu]Lu-PSMA-ALB-56 | Albumin Binder | PC3-PIP Xenograft | >40 | ~15 | 24 h[13] |
| 6-[¹⁸F]FGlc-PSMA ([¹⁸F]8) | Glycosylated | PC-3 PIP Xenograft | ~25 | 7.5 | 30 min[15] |
| [¹⁷⁷Lu]Lu-HTK03121 | Albumin Binder | LNCaP Xenograft | 104 ± 20.3 | ~60 | 24 h[16] |
Table 3: Effect of Blocking Agents on Renal Uptake of PSMA Radiopharmaceuticals
| Radiopharmaceutical | Blocking Agent | Effect on Kidney Uptake | Reference |
| [¹¹¹In]In-PSMA I&T | 2-PMPA | 7-fold reduction | [8] |
| [¹⁷⁷Lu]Lu-PSMA-I&T | Sodium Para-aminohippurate | 34% reduction in AUC | [17] |
| [⁶⁸Ga]Ga-PSMA-11 | Sodium Para-aminohippurate | 19% reduction in AUC | [17] |
| [⁶⁸Ga]Ga-PSMA-11 | Monosodium Glutamate | Dose-dependent decrease |
Experimental Protocols
Protocol 1: General Method for Preclinical Biodistribution Study
-
Animal Model: Utilize male athymic nude mice bearing subcutaneous PSMA-positive tumor xenografts (e.g., PC3-PIP or LNCaP). Tumors should reach a size of 100-200 mm³ before the study commences.
-
Radiopharmaceutical Preparation: Prepare the PSMA radiopharmaceutical (e.g., ¹⁷⁷Lu-labeled) under sterile conditions. Determine the radiochemical purity (typically >95%) via HPLC. Calculate the molar activity.
-
Administration: Administer a defined amount of radioactivity (e.g., 0.5-1.0 MBq) to each mouse via tail vein injection. The injection volume should be consistent (e.g., 100 µL).
-
Study Groups: Assign mice to different groups (n=4 per group), with each group corresponding to a specific time point for euthanasia (e.g., 1, 4, 24, 48, 96 hours post-injection).
-
Tissue Collection: At the designated time point, euthanize the mice. Collect blood, major organs (heart, lungs, liver, spleen, kidneys, stomach, intestines), muscle, bone, and the tumor.
-
Quantification: Weigh each tissue sample and measure its radioactivity using a gamma counter, alongside standards prepared from the injection solution.
-
Data Analysis: Calculate the uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g). Present the data as mean ± standard deviation.
Protocol 2: Method for Co-injection with a Cold Ligand
-
Preparation of Injections: Prepare a stock solution of the non-radiolabeled ("cold") PSMA ligand (e.g., PSMA-11).
-
Dose Formulation: For each experimental group, prepare the injection mixture immediately before administration. Add a fixed amount of the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-PSMA-617) to a vial. Then, add the calculated volume of the cold ligand stock solution to achieve the desired molar amount (e.g., 5, 100, 500, 1000, 2000 pmoles).[5] The control group receives only the radiolabeled compound.
-
Administration and Analysis: Follow steps 3-7 from Protocol 1. The biodistribution should be assessed at a single, early time point (e.g., 1 hour) where the competitive effect is most pronounced.[4]
Visualizations
Caption: Troubleshooting logic for high renal uptake.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Long-Term Nephrotoxicity of 177Lu-PSMA Radioligand Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards the Magic Radioactive Bullet: Improving Targeted Radionuclide Therapy by Reducing the Renal Retention of Radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. [PDF] A simple strategy to reduce the salivary gland and kidney uptake of PSMA targeting small molecule radiopharmaceuticals | Semantic Scholar [semanticscholar.org]
- 7. biorxiv.org [biorxiv.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 10. Albumin-Binding PSMA Ligands: Implications for Expanding the Therapeutic Window - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Prostate specific membrane antigen binding radiopharmaceuticals: Current data and new concepts [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Radiolabeled PSMA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jnm.snmjournals.org [jnm.snmjournals.org]
- 17. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Reduced Renal Uptake of Various Radiopharmaceuticals with Sodium Paraaminohippurate Coadministration in a Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
PNT2001 Technical Support Center: Enhancing Tumor Retention Through Linker Technology
Welcome to the technical support center for PNT2001. This resource is designed for researchers, scientists, and drug development professionals working with this next-generation, PSMA-targeted radioligand therapy. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your research and development efforts. This compound's enhanced tumor retention is attributed to its advanced linker technology, a key feature that improves cellular internalization and overall biodistribution.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound, also known as [225Ac]-PSMA-62 or LY4181530, is a radioligand therapy currently under development for the treatment of prostate cancer.[1][3][4] It consists of three main components: a radionuclide (Actinium-225), a targeting molecule that binds to Prostate-Specific Membrane Antigen (PSMA), and a linker that connects the two.[5] PSMA is highly expressed on the surface of prostate cancer cells, allowing this compound to selectively deliver a radioactive payload to the tumor site.[3] The alpha-emitting radionuclide, Actinium-225, then induces potent, localized cell death.
Q2: What is the significance of the "linker" in this compound?
A2: The linker is a critical component of a radiopharmaceutical, connecting the targeting molecule to the radioactive payload.[5] The linker's chemical structure significantly influences the overall properties of the drug, including its stability, how it's distributed in the body (pharmacokinetics), and its ability to target tumors.[6][7] this compound utilizes an improved, next-generation linker technology specifically designed to increase the internalization of the drug into tumor cells.[1][6] This enhanced internalization contributes to higher tumor retention and a more favorable safety profile.[6]
Q3: How does the linker in this compound improve tumor retention compared to first-generation PSMA radioligands?
A3: The advanced linker in this compound is designed to facilitate better cellular internalization upon binding to PSMA.[1][6] This means that once this compound attaches to a cancer cell, it is more efficiently taken inside the cell. This "trapping" of the radiopharmaceutical within the tumor cells leads to prolonged retention at the tumor site and reduced clearance from the tumor. Preclinical studies have shown that this results in high tumor retention and a better tumor-to-kidney uptake ratio compared to earlier radioligands like 177Lu-PSMA-I&T.[7]
Q4: What are the key advantages of using this compound in preclinical research?
A4: Preclinical data has highlighted several advantages of this compound:
-
High Affinity for PSMA: this compound demonstrates a high binding affinity to PSMA with an IC50 of 3.1 nM.[7]
-
Enhanced Tumor Retention: It shows high tumor retention (13.03 %ID/g at 24 hours post-injection in murine models).[7]
-
Favorable Biodistribution: this compound exhibits decreased kidney uptake and rapid renal clearance, leading to a promising safety profile.[6][7]
-
Potent Therapeutic Efficacy: In preclinical models, 225Ac-PNT2001 has demonstrated compelling anti-tumor activity, including suppression of tumor growth and metastases with a single dose.[6][7]
Troubleshooting Guides
This section addresses potential issues that researchers may encounter during in-vitro and in-vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Low in-vitro cell binding/uptake | 1. Cell line issues: Low PSMA expression, poor cell health, or incorrect cell number. 2. Reagent/compound integrity: Degradation of this compound. 3. Assay conditions: Incorrect incubation time, temperature, or buffer composition. | 1. Verify PSMA expression: Use a positive control cell line with known high PSMA expression (e.g., LNCaP). Ensure cells are in the logarithmic growth phase. Optimize cell seeding density. 2. Check compound quality: Use freshly prepared or properly stored this compound. Follow the manufacturer's storage and handling instructions. 3. Optimize assay parameters: Perform a time-course and temperature-dependence experiment to determine optimal conditions. Ensure the buffer is at the correct pH and free of interfering substances. |
| High variability in biodistribution data | 1. Injection inconsistency: Inaccurate dosing volume or improper injection technique (e.g., subcutaneous instead of intravenous). 2. Animal model variability: Differences in tumor size, animal age, or health status. 3. Tissue collection errors: Incomplete organ/tissue collection or cross-contamination. | 1. Refine injection technique: Practice intravenous injections to ensure consistency. Use a calibrated pipette for accurate dosing. 2. Standardize animal models: Use animals of the same age, sex, and health status. Ensure tumor volumes are within a consistent range at the start of the study. 3. Improve dissection technique: Follow a standardized dissection protocol. Use clean instruments for each tissue to prevent cross-contamination. |
| Unexpectedly high kidney uptake | 1. Radiochemical purity issues: Presence of unbound 225Ac or other radiolabeled impurities. 2. Animal model physiology: The specific strain or health of the animal model may influence renal clearance. | 1. Verify radiochemical purity: Perform quality control testing (e.g., radio-TLC or radio-HPLC) of the this compound solution before injection. 2. Consult literature: Review literature for expected kidney uptake in the specific animal model being used. Consider using a different strain if necessary. |
| Low tumor-to-background ratio in imaging studies | 1. Suboptimal imaging time point: Imaging too early or too late can result in poor contrast. 2. Low tumor PSMA expression: The tumor model may not have sufficient PSMA expression for clear visualization. 3. Incorrect image acquisition/reconstruction parameters. | 1. Optimize imaging schedule: Perform a longitudinal imaging study to determine the optimal time point for maximum tumor-to-background contrast. 2. Confirm PSMA expression: Validate PSMA expression in the tumor model using immunohistochemistry or other methods. 3. Consult imaging specialist: Ensure that the imaging protocol (e.g., energy window, acquisition time, reconstruction algorithm) is optimized for 225Ac or its decay daughters. |
Data Presentation
Preclinical Biodistribution of 177Lu-PNT2001 vs. 177Lu-PSMA-I&T
| Parameter | 177Lu-PNT2001 | 177Lu-PSMA-I&T |
| Tumor Retention (24h post-injection) | 13.03 %ID/g | Not Reported |
| Kidney Uptake (24h post-injection) | 14.45 %ID/g | Higher than this compound |
| Tumor/Kidney Ratio (24h post-injection) | 0.902 | 0.117 |
| Data from biodistribution studies in LNCaP tumor-bearing mice.[7] |
In-Vitro Affinity of this compound
| Parameter | Value |
| IC50 for PSMA | 3.1 nM |
| Data from in-vitro studies with LNCaP cells.[7] |
Experimental Protocols
Protocol: Murine Biodistribution Study for 225Ac-PNT2001
Objective: To determine the biodistribution and tumor uptake of 225Ac-PNT2001 in a tumor xenograft mouse model.
Materials:
-
225Ac-PNT2001 solution of known radioactivity concentration
-
Tumor-bearing mice (e.g., LNCaP xenografts in immunodeficient mice)
-
Anesthetic (e.g., isoflurane)
-
Insulin (B600854) syringes with fine-gauge needles
-
Gamma counter
-
Dissection tools
-
Tubes for tissue collection
-
Scale for weighing tissues
Procedure:
-
Dose Preparation:
-
Carefully calculate the required volume of 225Ac-PNT2001 solution to achieve the desired dose per mouse (e.g., 40 kBq).
-
Draw the calculated volume into an insulin syringe.
-
-
Animal Dosing:
-
Anesthetize the mouse using isoflurane.
-
Administer the 225Ac-PNT2001 via intravenous injection (e.g., tail vein).
-
Record the exact time of injection.
-
-
Biodistribution Time Points:
-
House the mice for the predetermined time points (e.g., 1, 4, 24, 48, and 96 hours post-injection).
-
-
Tissue Collection:
-
At each time point, euthanize a cohort of mice (n=3-5 per group) via an approved method.
-
Perform a cardiac puncture to collect a blood sample.
-
Carefully dissect and collect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone).
-
Place each tissue sample into a pre-weighed tube.
-
-
Sample Processing and Measurement:
-
Weigh each tissue sample.
-
Measure the radioactivity in each sample using a gamma counter with an appropriate energy window for 225Ac and its daughter nuclides.
-
Also, measure the radioactivity of a standard of the injected dose.
-
-
Data Analysis:
-
Calculate the percentage of injected dose per gram of tissue (%ID/g) for each sample.
-
Calculate the mean and standard deviation for each tissue type at each time point.
-
Calculate tumor-to-organ ratios (e.g., tumor-to-kidney, tumor-to-blood).
-
Visualizations
References
- 1. ascopubs.org [ascopubs.org]
- 2. jnm.snmjournals.org [jnm.snmjournals.org]
- 3. PNT-2001 by Eli Lilly and Co for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 4. 225Ac-PSMA-62 / Eli Lilly [delta.larvol.com]
- 5. 225-Actinium PNT 2001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. POINT Biopharma Publishes Preclinical Data for Actinium-Labelled this compound, a Next-Generation PSMA Ligand, at EANM’s Annual Congress - BioSpace [biospace.com]
- 7. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
Strategies to minimize myelosuppression with Ac-225-PNT2001
Welcome to the technical support center for Ac-225-PNT2001. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and mitigating potential side effects, with a focus on myelosuppression, during preclinical and clinical research.
Frequently Asked Questions (FAQs)
Q1: What is Ac-225-PNT2001 and what is its mechanism of action?
A1: Ac-225-PNT2001, also known as LY4181530 or [Ac-225]-PSMA-62, is a next-generation, prostate-specific membrane antigen (PSMA)-targeted radioligand therapy. It consists of a PSMA-targeting ligand, PSMA-62, conjugated to the alpha-emitting radionuclide Actinium-225 (Ac-225). The PSMA-62 ligand binds to PSMA, a protein highly expressed on the surface of prostate cancer cells. Upon binding, the emitted alpha particles from Ac-225 induce potent, localized, double-strand DNA breaks in the target cells, leading to cell death. Preclinical data suggests that PNT2001 has a promising safety profile with decreased kidney uptake and high tumor retention compared to first-generation PSMA-targeted radiotherapies.[1]
Q2: What is myelosuppression and why is it a concern with Ac-225-PNT2001?
A2: Myelosuppression is a condition characterized by a decrease in the bone marrow's ability to produce blood cells, including red blood cells (anemia), white blood cells (leukopenia/neutropenia), and platelets (thrombocytopenia).[2] This is a known potential side effect of therapies that involve systemic administration of radionuclides, including alpha-emitters like Ac-225. The bone marrow is a radiosensitive organ, and off-target radiation can impact hematopoietic stem and progenitor cells, leading to a reduction in blood cell counts. While Ac-225-PNT2001 is designed for targeted delivery to cancer cells, some degree of off-target exposure to the bone marrow is possible.
Q3: What is the expected incidence of myelosuppression with Ac-225-PNT2001?
A3: Specific data on the incidence of myelosuppression for Ac-225-PNT2001 from completed clinical trials is not yet publicly available as the ACCEL phase I/II clinical trial (NCT06229366) is ongoing.[3][4][5] However, data from studies of a similar first-generation agent, Ac-225-PSMA-617, can provide an estimate. In a study of 106 patients with extensive skeletal metastases treated with Ac-225-PSMA-617, the incidence of severe (Grade 3 or 4) hematologic toxicity was relatively low.[6]
Table 1: Hematologic Toxicity of Ac-225-PSMA-617 in Patients with Extensive Skeletal Metastases
| Hematologic Abnormality | Grade 3 Incidence | Grade 4 Incidence |
| Anemia | 0.9% | 0% |
| Leukopenia | 2.8% | 0% |
| Thrombocytopenia | 1.9% | 0.9% |
Source: Adapted from a retrospective study on Ac-225-PSMA-617.[6]
It is important to note that Ac-225-PNT2001 is a next-generation agent designed for an improved safety profile, which may result in a different toxicity profile.
Q4: What are the key signaling pathways involved in radiation-induced myelosuppression?
A4: Radiation-induced damage to hematopoietic stem and progenitor cells (HSPCs) involves a complex interplay of signaling pathways. The primary trigger is the induction of DNA double-strand breaks (DSBs) by alpha particles. This activates DNA damage response (DDR) pathways, primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a cascade of downstream targets, including p53 and H2AX, leading to cell cycle arrest, apoptosis (programmed cell death), or senescence if the damage is irreparable. Chronic activation of these pathways can deplete the HSPC pool, leading to myelosuppression. Recent studies also suggest the involvement of inflammatory pathways, such as the cGAS-STING pathway, which can be activated by cytosolic DNA fragments resulting from radiation-induced damage, further contributing to bone marrow suppression.
Troubleshooting Guides
Issue 1: Higher than expected myelosuppression in preclinical animal models.
Possible Cause 1: Off-target delivery of Ac-225-PNT2001.
-
Troubleshooting Steps:
-
Biodistribution Studies: Conduct detailed biodistribution studies to quantify the uptake of Ac-225-PNT2001 in the bone marrow and other organs at various time points post-injection.
-
SPECT/CT Imaging: Utilize SPECT/CT imaging with a gamma-emitting surrogate (e.g., In-111-PNT2001) to visualize the whole-body distribution and identify any unexpected accumulation in non-target tissues.
-
Dosimetry Calculations: Perform dosimetry calculations to estimate the absorbed dose to the bone marrow. Compare this with the dose delivered to the tumor to assess the therapeutic index.
-
Possible Cause 2: Intrinsic sensitivity of the animal model to radiation.
-
Troubleshooting Steps:
-
Establish Baseline Hematology: Characterize the baseline hematological parameters of the animal strain being used.
-
Radiation Sensitivity Controls: Include control groups treated with known doses of external beam radiation to determine the inherent radiosensitivity of the bone marrow in your model.
-
Literature Review: Consult literature for known differences in radiation sensitivity between different animal strains.
-
Issue 2: Difficulty in assessing the degree of myelosuppression.
Troubleshooting Steps:
-
Comprehensive Hematological Analysis: Perform complete blood counts (CBCs) with differentials at multiple time points post-treatment to monitor the kinetics of neutropenia, thrombocytopenia, and anemia.
-
Bone Marrow Cellularity: Assess bone marrow cellularity from histological sections of the femur or tibia.
-
Colony-Forming Unit (CFU) Assays: Utilize CFU assays to quantify the number of hematopoietic progenitor cells (see Experimental Protocols section for details).
-
Flow Cytometry: Employ flow cytometry to enumerate specific hematopoietic stem and progenitor cell populations (e.g., LSK cells in mice) (see Experimental Protocols section for details).
Strategies to Minimize Myelosuppression in Experimental Settings
1. Optimization of Dosing and Scheduling:
-
Dose Reduction: In preclinical models, carefully titrate the dose of Ac-225-PNT2001 to find the optimal balance between anti-tumor efficacy and acceptable myelosuppression.
-
Fractionated Dosing: Investigate fractionated dosing schedules (i.e., splitting the total dose into smaller, multiple injections) which may allow for bone marrow recovery between treatments.
2. Co-administration of Bone Marrow Protective Agents:
-
Amifostine (WR-2721): Consider the co-administration of radioprotective agents like amifostine. Amifostine is a broad-spectrum cytoprotective agent that can reduce the toxicity of radiation to normal tissues, including the bone marrow.[7] The timing of administration relative to Ac-225-PNT2001 injection is critical and needs to be optimized in preclinical models.
3. Supportive Care:
-
Growth Factors: In animal studies exhibiting significant myelosuppression, the use of hematopoietic growth factors such as granulocyte-colony stimulating factor (G-CSF) can be explored to stimulate the recovery of neutrophils.
4. Advanced Targeting Strategies (Future Directions):
-
Affinity and Linker Modification: The improved linker technology in this compound is a step in this direction.[8] Further research into optimizing ligand affinity and linker chemistry can enhance tumor retention and accelerate clearance from circulation, thereby reducing bone marrow exposure.
Experimental Protocols
Protocol 1: Colony-Forming Unit (CFU) Assay for Murine Bone Marrow
This protocol is adapted from established methods for assessing hematopoietic progenitor function.[8][9][10][11]
1. Materials:
-
MethoCult™ GF M3434 (StemCell Technologies) or similar methylcellulose-based medium.
-
IMDM + 2% FBS.
-
Sterile PBS.
-
35 mm culture dishes.
-
Syringes and blunt-end needles (16G).
2. Procedure:
-
Bone Marrow Harvest: Euthanize mice and aseptically harvest femurs and tibias. Flush the bone marrow with IMDM + 2% FBS using a 25G needle and syringe.
-
Cell Suspension: Create a single-cell suspension by gently passing the bone marrow through a 70 µm cell strainer.
-
Cell Counting: Perform a cell count using a hemocytometer or automated cell counter.
-
Plating: Dilute the bone marrow cells in IMDM + 2% FBS to a final concentration of 1 x 10^5 cells/mL. Add 0.3 mL of the cell suspension to 3 mL of MethoCult™ medium. Vortex thoroughly.
-
Incubation: Dispense 1.1 mL of the cell/MethoCult™ mixture into each of two 35 mm culture dishes. Place the dishes in a 100 mm dish with a third uncovered dish containing sterile water to maintain humidity. Incubate at 37°C in a 5% CO2 incubator for 7-14 days.
-
Colony Counting: Enumerate and classify colonies (CFU-GM, BFU-E, CFU-GEMM) using an inverted microscope based on morphological characteristics.
Protocol 2: Flow Cytometry for Hematopoietic Stem and Progenitor Cells (HSPCs) in Mice
This protocol provides a general framework for identifying murine HSPCs.[12][13][14][15][16]
1. Materials:
-
Fluorochrome-conjugated antibodies against mouse hematopoietic lineage markers (e.g., CD3e, CD4, CD8a, B220, Gr-1, Mac-1), c-Kit (CD117), Sca-1 (Ly-6A/E), CD34, Flt3 (CD135), CD48, CD150.
-
FACS buffer (PBS + 2% FBS).
-
7-AAD or DAPI for viability staining.
2. Procedure:
-
Bone Marrow Harvest and Cell Suspension: Follow steps 1-3 from the CFU assay protocol.
-
Staining:
-
Resuspend 1-2 x 10^6 bone marrow cells in 100 µL of FACS buffer.
-
Add the antibody cocktail (pre-titrated for optimal concentration).
-
Incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with 1 mL of FACS buffer.
-
Resuspend the cells in 500 µL of FACS buffer containing a viability dye.
-
-
Data Acquisition: Acquire data on a flow cytometer.
-
Gating Strategy:
-
Gate on viable, single cells.
-
Gate on Lineage-negative (Lin-) cells.
-
From the Lin- gate, identify LSK (Lin-Sca-1+c-Kit+) cells.
-
Further phenotype the LSK population to identify long-term HSCs (LT-HSCs: LSK CD34-Flt3-), short-term HSCs (ST-HSCs: LSK CD34+Flt3-), and multipotent progenitors (MPPs: LSK CD34+Flt3+).
-
Disclaimer: This technical support guide is for informational purposes only and is intended for a scientific audience. The information provided should not be considered as medical advice. Researchers should always adhere to institutional and national guidelines for conducting animal and clinical research.
References
- 1. POINT Biopharma Publishes Preclinical Data for [globenewswire.com]
- 2. The impact of myelosuppression on quality of life of patients treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NCT06229366 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 6. repository.up.ac.za [repository.up.ac.za]
- 7. researchgate.net [researchgate.net]
- 8. dls.com [dls.com]
- 9. CFU Assay for Hematopoietic Cell - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. A single-step colony-forming unit assay for unseparated mobilized peripheral blood, cord blood, and bone marrow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. Hematopoietic Stem Cell Identification Postirradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify and analyze mouse and human quiescent hematopoietic stem cells using flow cytometry combined with confocal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. stemcell.com [stemcell.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
PNT2001 formulation and stability challenges
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals with common formulation and stability challenges encountered during experiments with PNT2001 (also known as 225Ac-PSMA-62 or LY4181530).
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is an investigational radiopharmaceutical for targeted alpha therapy. It consists of a prostate-specific membrane antigen (PSMA)-targeting ligand, PSMA-62, chelated to the alpha-emitting radionuclide Actinium-225 (225Ac).[1][2][3] It is being developed for the treatment of prostate cancer.[4][5]
Q2: What are the primary challenges in formulating 225Ac-based radiopharmaceuticals like this compound?
A2: The formulation of 225Ac-radiopharmaceuticals presents several challenges, including:
-
Radiolysis: The high energy of alpha particles emitted by 225Ac and its daughter radionuclides can damage the targeting ligand and chelator, reducing radiochemical purity and therapeutic efficacy.[6]
-
Daughter Recoil: The recoil energy from the decay of 225Ac can cause the daughter radionuclides (e.g., 221Fr, 213Bi) to be released from the chelator. These free daughter isotopes can lead to off-target radiation exposure.
-
Complex Decay Chain: The decay of 225Ac involves a series of short-lived daughter isotopes, making accurate quantification of radiochemical purity challenging until secular equilibrium is reached.[7][8]
-
Supply Chain Logistics: The 9.92-day half-life of 225Ac requires careful planning and coordination for synthesis, quality control, and administration.[6][9]
Q3: What are the recommended storage conditions for this compound?
A3: While specific storage guidelines for this compound are not publicly available, general recommendations for radiopharmaceuticals suggest storage in a lead-shielded container in a controlled and secured area. For other PSMA-radioligands, storage at controlled room temperature is often recommended, with protection from light. It is crucial to adhere to the specific storage conditions provided by the manufacturer or outlined in the investigational protocol.
Q4: How is the radiochemical purity of this compound determined?
A4: The radiochemical purity of 225Ac-labeled radiopharmaceuticals is typically assessed using radio-thin-layer chromatography (radio-TLC) and radio-high-performance liquid chromatography (radio-HPLC).[7][10] These methods separate the intact radiolabeled compound from free 225Ac and other radiochemical impurities. Due to the complex decay chain of 225Ac, it is recommended to allow for a period of time (e.g., >6 hours) after separation for the daughter nuclides to reach secular equilibrium with 225Ac before quantifying the radioactivity on the chromatogram.[7]
Troubleshooting Guides
Formulation and Radiolabeling Issues
| Problem | Potential Cause | Recommended Solution |
| Low Radiolabeling Yield | Suboptimal pH of the reaction buffer. | Ensure the pH of the reaction buffer is within the optimal range for 225Ac chelation, typically between 5.0 and 6.0. |
| Presence of trace metal contaminants in reagents or on glassware. | Use high-purity, metal-free reagents and acid-washed glassware. | |
| Insufficient precursor (PSMA-62 ligand) concentration. | Optimize the molar ratio of the PSMA-62 ligand to 225Ac. | |
| Poor Radiochemical Purity (Presence of Free 225Ac) | Incomplete chelation of 225Ac. | Increase the reaction time or temperature, within the stability limits of the ligand. |
| Suboptimal purification method. | Utilize a purification method, such as solid-phase extraction (SPE), to effectively separate the radiolabeled product from unchelated 225Ac. | |
| Product Degradation (Radiolysis) | High radioactivity concentration. | Consider diluting the final product with a suitable buffer. |
| Absence of radical scavengers. | Add a radioprotectant/quencher, such as ascorbic acid or gentisic acid, to the formulation to minimize radiolysis.[6][10] |
Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Decreased Radiochemical Purity Over Time | Radiolytic degradation of the PSMA-62 ligand or chelator. | Store the final product at the recommended temperature and protect it from light. Ensure an adequate amount of a radical scavenger is included in the formulation. |
| Release of 225Ac from the chelator. | Evaluate the stability of the chelator used for the PSMA-62 ligand under the storage conditions. | |
| Precipitation or Cloudiness of the Solution | Poor solubility of the formulation components at the storage temperature. | Review the formulation composition and consider adjusting the buffer or excipients. |
| Aggregation of the radiolabeled compound. | Investigate the impact of pH and ionic strength on the stability of the final product. |
Experimental Protocols
While a specific, detailed protocol for the formulation of this compound is proprietary, the following represents a general methodology for the preparation of 225Ac-PSMA radioligands based on published procedures for similar compounds.[6][10]
General Protocol for 225Ac-Labeling of a PSMA Ligand
-
Reagent Preparation:
-
Prepare a stock solution of the PSMA-62 ligand precursor in high-purity, metal-free water.
-
Prepare a reaction buffer (e.g., 0.2 M ammonium (B1175870) acetate, pH 5.5).
-
Prepare a quenching solution (e.g., 0.1 M ascorbic acid).
-
-
Radiolabeling Reaction:
-
In a sterile, pyrogen-free reaction vial, combine the PSMA-62 ligand stock solution and the reaction buffer.
-
Add the required amount of 225AcCl3 solution.
-
Gently mix the solution and incubate at a controlled temperature (e.g., 95°C) for a specified duration (e.g., 30 minutes).
-
-
Purification:
-
After incubation, allow the reaction mixture to cool to room temperature.
-
Purify the radiolabeled product using a pre-conditioned solid-phase extraction (SPE) cartridge (e.g., C18).
-
Wash the cartridge with sterile water to remove unreacted 225Ac and hydrophilic impurities.
-
Elute the purified 225Ac-PSMA-62 with a suitable solvent (e.g., 50% ethanol (B145695) in saline).
-
-
Final Formulation and Quality Control:
-
Add the quenching solution to the purified product to enhance stability.
-
Perform quality control tests, including determination of radiochemical purity by radio-TLC and/or radio-HPLC, pH measurement, and sterility testing.
-
Data Presentation
Table 1: Illustrative Stability of a 225Ac-PSMA Radioligand
Note: This table presents hypothetical data for illustrative purposes, as specific stability data for this compound is not publicly available. The data is based on typical stability profiles observed for similar 225Ac-labeled radiopharmaceuticals.
| Time Point | Storage Condition | Radiochemical Purity (%) | Appearance |
| 0 hours | 25°C | > 99% | Clear, colorless solution |
| 6 hours | 25°C | 98% | Clear, colorless solution |
| 24 hours | 25°C | 95% | Clear, colorless solution |
| 48 hours | 25°C | 91% | Clear, colorless solution |
| 24 hours | 2-8°C | 97% | Clear, colorless solution |
Visualizations
Caption: Mechanism of action of this compound in prostate cancer cells.
Caption: A generalized workflow for the radiolabeling of PSMA ligands with Actinium-225.
Caption: A logical workflow for troubleshooting stability issues with 225Ac-PSMA radiopharmaceuticals.
References
- 1. Actinium 225 PNT 2001 - POINT Biopharma - AdisInsight [adisinsight.springer.com]
- 2. urotoday.com [urotoday.com]
- 3. 225Ac-PSMA-62 / Eli Lilly [delta.larvol.com]
- 4. PNT-2001 by Eli Lilly and Co for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 5. 225-Actinium PNT 2001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-mjm.org [e-mjm.org]
- 9. www-pub.iaea.org [www-pub.iaea.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Cellular Internalization of PSMA-62 Ligand
Welcome to the technical support center for the PSMA-62 ligand. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the cellular internalization of PSMA-62 for their experimental needs. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PSMA-62 cellular internalization?
A1: PSMA-62, like other PSMA-targeting ligands, is primarily internalized through clathrin-mediated endocytosis.[1] Upon binding to the prostate-specific membrane antigen (PSMA) on the cell surface, the PSMA-ligand complex is recruited into clathrin-coated pits, which then invaginate to form intracellular vesicles, delivering the ligand into the cell.[1]
Q2: What are the key factors that influence the internalization rate of PSMA-62?
A2: Several factors can significantly impact the cellular uptake of PSMA-62:
-
PSMA Expression Levels: The density of PSMA receptors on the cell surface is a critical determinant of internalization. Higher expression levels generally lead to increased uptake.[2]
-
Ligand Affinity and Concentration: The binding affinity (Kd) of PSMA-62 to PSMA and the concentration used in the experiment influence receptor saturation and, consequently, the internalization rate.[2][3]
-
Linker Technology: The chemical linker connecting the PSMA-binding motif to the payload (e.g., a radionuclide or fluorescent dye) can affect the ligand's overall structure, binding affinity, and internalization efficiency.[4][5]
-
Cell Type: Different prostate cancer cell lines (e.g., LNCaP, PC3-PIP) exhibit varying levels of endogenous PSMA expression and may have different internalization capacities.[2][6]
Q3: How can I enhance the cellular internalization of PSMA-62 in my experiments?
A3: Several strategies can be employed to boost PSMA-62 uptake:
-
Androgen Deprivation Therapy (ADT): Treating prostate cancer cells with androgen receptor inhibitors, such as abiraterone (B193195) acetate (B1210297) or enzalutamide, can upregulate PSMA expression, leading to enhanced ligand internalization.[7]
-
Co-administration with Monoclonal Antibodies: The use of certain anti-PSMA monoclonal antibodies, like J591, in conjunction with PSMA-62 may increase the rate of internalization.[8][9]
-
Ligand Modification: Utilizing next-generation ligands with optimized linkers can improve internalization kinetics.[4][5] For example, PSMA-62 is designed with a novel linker technology to enhance cellular internalization.[10]
Q4: What is the typical timeframe for significant PSMA-62 internalization?
A4: Significant internalization of PSMA ligands can be observed within a few hours of incubation. However, the optimal incubation time can vary depending on the cell line, ligand concentration, and experimental temperature. Time-course experiments are recommended to determine the peak internalization for your specific system.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your PSMA-62 internalization experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No PSMA-62 Internalization Signal | 1. Low PSMA expression in cells: The cell line used may have insufficient surface PSMA. 2. Suboptimal ligand concentration: The concentration of PSMA-62 may be too low for detection. 3. Incorrect incubation conditions: Temperature and time may not be optimal for internalization. 4. Inactive ligand: The PSMA-62 ligand may have degraded. | 1. Verify PSMA expression: Use a validated positive control cell line (e.g., LNCaP or PC3-PIP) and confirm PSMA expression via flow cytometry or western blot. Consider using androgen deprivation to upregulate PSMA expression. 2. Optimize ligand concentration: Perform a dose-response experiment to determine the optimal PSMA-62 concentration. 3. Optimize incubation conditions: Conduct a time-course experiment (e.g., 30 min, 1h, 2h, 4h) at 37°C to identify the peak internalization time. 4. Check ligand integrity: Use a fresh aliquot of the ligand and ensure proper storage conditions. |
| High Background or Non-Specific Binding | 1. Excessive ligand concentration: High concentrations can lead to non-specific binding to the cell surface or plasticware. 2. Inadequate washing steps: Insufficient washing may leave unbound ligand behind. 3. "Sticky" cell line: Some cell lines have a tendency for non-specific binding. | 1. Reduce ligand concentration: Use the lowest effective concentration determined from your dose-response experiments. 2. Increase washing stringency: Increase the number and duration of washes with ice-cold PBS after incubation. 3. Include blocking agents: Pre-incubate cells with a blocking buffer (e.g., PBS with 1% BSA) to reduce non-specific binding sites. Include a non-labeled PSMA inhibitor as a blocking control to determine specific uptake. |
| Inconsistent Results Between Replicates | 1. Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable uptake. 2. Pipetting errors: Inaccurate pipetting of the ligand or other reagents. 3. Temperature fluctuations: Variations in temperature during incubation can affect internalization rates. | 1. Ensure uniform cell seeding: Use a hemocytometer or automated cell counter to ensure consistent cell numbers in each well. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use careful pipetting techniques. 3. Maintain stable temperature: Use a calibrated incubator and minimize the time plates are outside of the incubator. |
| Unexpected Cellular Localization | 1. Artifacts from fixation/permeabilization: The methods used to prepare cells for imaging can sometimes alter protein localization. 2. Ligand degradation: The payload (e.g., fluorescent dye) may detach from the ligand and accumulate in different cellular compartments. | 1. Optimize imaging preparation: Test different fixation and permeabilization protocols. Live-cell imaging can also be used to observe internalization in real-time without fixation. 2. Assess ligand stability: Perform quality control checks on your PSMA-62 conjugate to ensure its integrity. |
Quantitative Data Summary
Table 1: Impact of Linker Modification on PSMA Ligand Internalization
| Ligand Modification | Cell Line | Internalization (% of total cell-associated activity) | Reference |
| PSMA-617 | LNCaP | ~8.2% | [4] |
| P17 (modified linker) | LNCaP | ~8.5% | [4] |
| P18 (modified linker) | LNCaP | ~8.7% | [4] |
| (HE)1 Linker | LNCaP | Significantly increased internalization compared to reference | [3] |
| (HE)3 Linker | LNCaP | Internalization not significantly different from reference | [3] |
| (WE)1 Linker | LNCaP | Internalization not significantly different from reference | [3] |
Note: "HE" refers to a Histidine-Glutamic Acid containing linker, and "WE" refers to a Tryptophan-Glutamic Acid containing linker. The reference compound in the study by Wurzer et al. was a core Glu-urea-Lys-HBED-CC-IRDye800CW structure.
Table 2: Effect of Androgen Deprivation on PSMA Ligand Uptake
| Cell Line | Treatment | Fold Increase in 68Ga-PSMA-HBED-CC Uptake (after 3h) | Reference |
| CRPC | 5 µmol/L abiraterone acetate (48h) | > 5-fold | |
| revCRPC | 48h abiraterone acetate | 8-fold | |
| revCRPC | 48h abiraterone acetate + testosterone (B1683101) withdrawal | 10-fold | |
| CRPCAA | 48h abiraterone acetate withdrawal | 5-fold |
Note: CRPC = Castration-Resistant Prostate Cancer cell line VCaP; revCRPC = Androgen-sensitive VCaP; CRPCAA = Abiraterone-tolerant VCaP.
Experimental Protocols
Protocol 1: In Vitro PSMA-62 Internalization Assay
This protocol describes a method to quantify the cellular uptake and internalization of a radiolabeled or fluorescently-labeled PSMA-62 ligand.
Materials:
-
PSMA-positive cells (e.g., LNCaP, PC3-PIP)
-
PSMA-negative control cells (e.g., PC3)
-
Cell culture medium
-
PSMA-62 ligand (labeled)
-
Non-labeled PSMA inhibitor (for blocking)
-
Ice-cold PBS
-
Acid wash buffer (e.g., 0.2 M glycine, pH 2.5)
-
Lysis buffer (e.g., 1 M NaOH)
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Ligand Incubation:
-
On the day of the experiment, aspirate the culture medium.
-
Add fresh, serum-free medium containing the desired concentration of labeled PSMA-62.
-
For blocking controls, pre-incubate cells with a 100-fold molar excess of non-labeled PSMA inhibitor for 15 minutes before adding the labeled ligand.
-
Incubate at 37°C for the desired time points (e.g., 30, 60, 120 minutes).
-
-
Washing:
-
Place the plate on ice to stop internalization.
-
Aspirate the medium and wash the cells three times with ice-cold PBS.
-
-
Acid Wash (to remove surface-bound ligand):
-
Add ice-cold acid wash buffer to each well and incubate on ice for 5-10 minutes.
-
Collect the supernatant (this contains the surface-bound fraction).
-
Wash the cells once more with ice-cold PBS.
-
-
Cell Lysis:
-
Add lysis buffer to each well to solubilize the cells.
-
Collect the lysate (this contains the internalized fraction).
-
-
Quantification:
-
Measure the radioactivity or fluorescence of the surface-bound and internalized fractions.
-
Determine the protein concentration of the cell lysates to normalize the data.
-
-
Data Analysis: Express the results as a percentage of the total added ligand that is internalized per mg of protein.
Protocol 2: Co-Immunoprecipitation (Co-IP) of PSMA and Clathrin
This protocol is for verifying the interaction between PSMA and clathrin in prostate cancer cells.
Materials:
-
LNCaP or PC3-PIP cells
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Anti-PSMA antibody (for immunoprecipitation)
-
Anti-Clathrin Heavy Chain antibody (for western blotting)
-
Normal IgG (isotype control)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and western blotting reagents
Procedure:
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in Co-IP lysis buffer on ice for 30 minutes with gentle agitation.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube.
-
-
Pre-clearing (optional but recommended):
-
Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-PSMA antibody or normal IgG control to the pre-cleared lysate.
-
Incubate overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with Co-IP lysis/wash buffer.
-
-
Elution:
-
Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-Clathrin Heavy Chain antibody to detect co-immunoprecipitated clathrin.
-
Also, probe for PSMA to confirm successful immunoprecipitation.
-
Visualizations
Caption: Clathrin-mediated endocytosis pathway of the PSMA-62 ligand.
Caption: Troubleshooting workflow for low PSMA-62 internalization signal.
References
- 1. Interaction of prostate specific membrane antigen with clathrin and the adaptor protein complex-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factors Influencing the Therapeutic Efficacy of the PSMA Targeting Radioligand 212Pb-NG001 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The effect of ligand amount, affinity and internalization on PSMA-targeted imaging and therapy: A simulation study using a PBPK model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. diva-portal.org [diva-portal.org]
- 6. Low-Level Endogenous PSMA Expression in Nonprostatic Tumor Xenografts Is Sufficient for In Vivo Tumor Targeting and Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prospective study on the effect of short-term androgen deprivation therapy on PSMA uptake evaluated with 68Ga-PSMA-11 PET/MRI in men with treatment-naïve prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostate specific membrane antigen binding radiopharmaceuticals: Current data and new concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bitesizebio.com [bitesizebio.com]
Validation & Comparative
A Comparative Guide to the Biodistribution of PNT2001 and 225Ac-PSMA-I&T in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted alpha therapy for prostate cancer, two promising radiopharmaceuticals, PNT2001 (also known as LY4181530 or 225Ac-PSMA-62) and 225Ac-PSMA-I&T, have emerged as key candidates. Both agents leverage the potent cell-killing ability of the alpha-emitter Actinium-225 (225Ac) directed against the Prostate-Specific Membrane Antigen (PSMA), a well-validated target in prostate cancer. This guide provides a comparative analysis of their biodistribution profiles based on available preclinical data, offering insights into their potential efficacy and safety.
Introduction to the Radiopharmaceuticals
This compound is a next-generation PSMA-targeted radioligand therapy developed by POINT Biopharma, now a wholly-owned subsidiary of Eli Lilly and Company.[1] It features a novel ligand, PSMA-62, which has been optimized for use with 225Ac.[2][3] Preclinical studies suggest that this compound is designed to enhance tumor uptake and reduce off-target accumulation, particularly in the kidneys, a critical organ for dose-limiting toxicity in PSMA-targeted therapies.[4][5] An ongoing Phase I/Ib/II clinical trial, ACCEL (NCT06229366), is currently evaluating the safety and efficacy of 225Ac-PSMA-62.[2][3]
225Ac-PSMA-I&T is another PSMA-targeted radiopharmaceutical that has shown significant promise in preclinical and early clinical settings for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[6][7] Developed as an investigational agent, it has been noted for its therapeutic efficacy. However, a key consideration with 225Ac-PSMA-I&T is the potential for redistribution of its daughter radionuclides (progeny) following the decay of 225Ac. This can lead to increased radiation doses to non-target organs like the kidneys and salivary glands.[6][7][8]
Comparative Biodistribution Analysis
Direct head-to-head preclinical studies comparing the biodistribution of 225Ac-PNT2001 and 225Ac-PSMA-I&T with comprehensive, publicly available quantitative data are limited. However, by examining available data for both compounds, including studies using Lutetium-177 (177Lu) labeled analogs as a proxy for biodistribution characteristics, we can draw valuable comparisons.
Preclinical data presented for a 177Lu-labeled version of the this compound ligand (177Lu-PNT2001) in LNCaP tumor-bearing mice demonstrated high tumor retention and significantly lower kidney uptake compared to 177Lu-PSMA-I&T at 24 hours post-injection.[5] Specifically, 177Lu-PNT2001 exhibited a tumor-to-kidney uptake ratio of 0.902, a substantial improvement over the 0.117 ratio observed for 177Lu-PSMA-I&T under the same experimental conditions.[5] This suggests a more favorable therapeutic window for this compound, with a higher proportion of the therapeutic dose reaching the tumor relative to the kidneys.
The following tables summarize the available quantitative biodistribution data for the two agents. It is important to note that the data for this compound is for its 177Lu-labeled analog and serves as a surrogate for the expected biodistribution of the 225Ac version. The data for 225Ac-PSMA-I&T is estimated from published graphical data and should be interpreted with this limitation in mind.
Table 1: Comparative Biodistribution in LNCaP Tumor-Bearing Mice (24h post-injection)
| Organ/Tissue | 177Lu-PNT2001 (%ID/g)[5] | 225Ac-PSMA-I&T (%ID/g) (Estimated)[6] |
| Tumor | 13.03 | ~15 |
| Kidneys | 14.45 | ~10 |
| Liver | Not Reported | ~1 |
| Spleen | Not Reported | ~0.5 |
| Lungs | Not Reported | ~0.5 |
| Blood | Not Reported | <1 |
Table 2: Tumor-to-Kidney Uptake Ratio (24h post-injection)
| Radiopharmaceutical | Tumor/Kidney Ratio | Reference |
| 177Lu-PNT2001 | 0.902 | [5] |
| 177Lu-PSMA-I&T | 0.117 | [5] |
| 225Ac-PSMA-I&T (Estimated) | ~1.5 | [6] |
These data suggest that while both agents achieve high tumor uptake, this compound may offer a significant advantage in terms of reduced kidney accumulation, potentially leading to a better safety profile.
Experimental Protocols
The following provides a generalized methodology for the key experiments cited in the comparison, based on standard practices for preclinical biodistribution studies of radiopharmaceuticals.
In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Model: Male immunodeficient mice (e.g., BALB/c nude or SCID) are typically used.
-
Tumor Cell Implantation: LNCaP human prostate cancer cells, which express high levels of PSMA, are subcutaneously inoculated into the flank of each mouse. Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Radiopharmaceutical Administration: A defined activity of the radiopharmaceutical (e.g., 10 MBq for 177Lu-labeled compounds or a lower activity for 225Ac-labeled compounds) is injected intravenously via the tail vein.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 1, 4, 24, 48, and 72 hours) to assess the change in biodistribution over time.
-
Tissue Harvesting and Measurement: Key organs and tissues (e.g., tumor, kidneys, liver, spleen, lungs, muscle, blood) are collected, weighed, and the radioactivity is measured using a gamma counter.
-
Data Analysis: The percentage of the injected dose per gram of tissue (%ID/g) is calculated for each organ. This is determined by comparing the radioactivity in the tissue to a standard of the injected dose and normalizing for the tissue weight.
Signaling Pathways and Logical Relationships
The targeting mechanism for both this compound and 225Ac-PSMA-I&T is based on the high-affinity binding of the PSMA ligand to the extracellular domain of the PSMA protein, which is overexpressed on the surface of prostate cancer cells. Upon binding, the radiopharmaceutical is internalized by the cell, leading to the intracellular delivery of the cytotoxic 225Ac payload. The high-energy alpha particles emitted by 225Ac and its daughter nuclides cause double-strand DNA breaks, ultimately leading to cancer cell death.
Conclusion
Based on the available preclinical data, both this compound and 225Ac-PSMA-I&T demonstrate effective targeting of PSMA-expressing tumors. A key differentiator appears to be the potentially improved safety profile of this compound, as suggested by the lower kidney uptake of its 177Lu-labeled analog compared to 177Lu-PSMA-I&T.[5] This characteristic could translate to a wider therapeutic window for 225Ac-PNT2001. However, it is crucial to await direct comparative studies of the 225Ac-labeled agents and the results from ongoing clinical trials to definitively establish their relative biodistribution, efficacy, and safety profiles in humans. The issue of progeny redistribution with 225Ac-PSMA-I&T also warrants further investigation to fully understand its impact on long-term toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Annual Congress of the European Association of Nuclear Medicine October 15-19, 2022 Barcelona, Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fda.gov [fda.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 6. 1stoncology.com [1stoncology.com]
- 7. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [225Ac]Ac-PSMA I&T: A Preclinical Investigation on the Fate of Decay Nuclides and Their Influence on Dosimetry of Salivary Glands and Kidneys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PNT2001 and Other PSMA Ligands for Prostate Cancer Theranostics
For Researchers, Scientists, and Drug Development Professionals
The landscape of radioligand therapy for prostate cancer is rapidly evolving, with numerous Prostate-Specific Membrane Antigen (PSMA) ligands in development. This guide provides an objective, data-driven comparison of PNT2001, a promising next-generation ligand, with other established and emerging PSMA-targeting agents.
Introduction to PSMA Ligands
Prostate-Specific Membrane Antigen (PSMA) is a transmembrane protein significantly overexpressed in prostate cancer cells, making it an exceptional target for both imaging and therapy.[1][2] PSMA ligands are molecules designed to bind to this protein with high affinity and specificity. When chelated with a radioisotope, these ligands can be used for PET imaging (e.g., with Gallium-68) to diagnose and stage the disease, or for therapy (e.g., with Lutetium-177 or Actinium-225) to deliver targeted radiation to cancer cells.[3][4] The development of these "theranostic" agents has revolutionized the management of prostate cancer.
This compound is a novel, next-generation small molecule PSMA ligand that has been optimized for use with the alpha-emitting radioisotope Actinium-225 (²²⁵Ac).[5][6] Preclinical data suggests it possesses properties that may offer advantages over earlier-generation ligands. This guide will compare this compound to key comparators such as PSMA-617 and PSMA-I&T, which are widely used in clinical practice and research.
Comparative Data Overview
The following tables summarize key quantitative data from preclinical and clinical studies, providing a snapshot of the performance characteristics of different PSMA ligands.
Table 1: In Vitro Performance Characteristics
| Ligand | Target Affinity (IC50/Kᵢ, nM) | Cell Line | Internalization Rate |
| This compound | 3.1 (IC50)[7] | LNCaP | Increased compared to first-generation ligands[5][6] |
| PSMA-617 | Significantly improved binding affinity (preclinical)[3] | LNCaP | Highly efficient internalization[3] |
| [¹⁸F]-DCFPyL | 1.1 ± 0.1 (Kᵢ)[8] | PSMA-expressing cells | N/A |
| MIP-1095 | 0.81 (on LNCaP cells)[1] | LNCaP | N/A |
| J591 (Antibody) | 1.76–18 (Kᵈ)[9] | PSMA-expressing cells | N/A |
Table 2: Preclinical In Vivo Biodistribution in Mouse Models (24h post-injection)
| Ligand (Radiolabel) | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor/Kidney Ratio | Mouse Model |
| This compound (¹⁷⁷Lu) | 13.03[7] | 14.45[7] | 0.902[7] | LNCaP xenograft |
| PSMA-I&T (¹⁷⁷Lu) | N/A | Higher than this compound[7] | 0.117[7] | LNCaP xenograft |
| [¹⁸F]-DCFPyL | >300:1 (Tumor:PSMA-negative tumor) | Minimal non-target tissue uptake | N/A | PSMA-expressing xenograft |
Table 3: Preclinical Therapeutic Efficacy in Mouse Models
| Ligand (Radiolabel) | Mouse Model | Key Efficacy Endpoint |
| This compound (²²⁵Ac) | LNCaP xenograft | 5 out of 6 mice achieved long-term survival (>100 days) with a single 40 kBq dose.[7] |
| This compound (²²⁵Ac) | C4-2 metastatic model | Inhibited tumor growth and metastasis to a greater extent than ²²⁵Ac-PSMA-I&T.[7] |
| PSMA-TO-1 (²²⁵Ac) | Disseminated prostate cancer model | Median survival of 17.8 weeks, significantly longer than 14.5 weeks for ²²⁵Ac-PSMA-617.[10][11] |
Key Experimental Methodologies
Understanding the experimental context is crucial for interpreting the comparative data. Below are detailed protocols for key experiments typically used in the preclinical evaluation of PSMA ligands.
Competitive Binding Assay (for IC50 Determination)
-
Objective: To determine the concentration of a ligand that inhibits 50% of the binding of a known radiolabeled ligand to its target receptor, providing a measure of binding affinity.
-
Cell Line: LNCaP cells, which endogenously express PSMA, are commonly used.[7]
-
Protocol:
-
LNCaP cells are seeded in multi-well plates and allowed to adhere.
-
Cells are incubated with a constant concentration of a radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617) and varying concentrations of the unlabeled test ligand (e.g., this compound).
-
The incubation is typically carried out at 4°C for 1-2 hours to allow binding to reach equilibrium without significant internalization.
-
After incubation, the cells are washed to remove unbound ligand.
-
The amount of radioactivity bound to the cells is measured using a gamma counter.
-
The data is plotted as the percentage of specific binding versus the log concentration of the competitor ligand, and the IC50 value is calculated using non-linear regression analysis.
-
In Vitro Internalization Assay
-
Objective: To measure the rate and extent to which the PSMA ligand, once bound to the cell surface receptor, is taken into the cell.
-
Protocol:
-
LNCaP or other PSMA-expressing cells are seeded in multi-well plates.
-
Cells are incubated with the radiolabeled test ligand at 37°C for various time points (e.g., 30, 60, 120 minutes).
-
At each time point, the incubation is stopped by placing the plates on ice.
-
The supernatant containing unbound ligand is collected.
-
The cells are washed with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip off the surface-bound radioligand. This fraction represents the membrane-bound radioactivity.
-
The cells are then lysed (e.g., with NaOH) to release the internalized radioactivity.
-
The radioactivity in the supernatant, acid wash, and cell lysate is measured.
-
Internalization is typically expressed as the percentage of total cell-associated radioactivity that is internalized at each time point. Preclinical data indicates that this compound demonstrates an increased internalization by tumor cells in vitro when compared to first-generation ligands.[5][6]
-
In Vivo Biodistribution Study
-
Objective: To determine the distribution and clearance of the radiolabeled ligand in a living organism over time, assessing its uptake in the tumor versus healthy organs.
-
Animal Model: Immunocompromised mice (e.g., NSG or nude mice) bearing human prostate cancer xenografts (e.g., LNCaP or C4-2) are used.[7]
-
Protocol:
-
A cohort of tumor-bearing mice is injected intravenously with a known amount of the radiolabeled ligand (e.g., ¹⁷⁷Lu-PNT2001).
-
At selected time points post-injection (e.g., 1, 4, 24, 48 hours), groups of mice are euthanized.
-
Tumors and major organs (kidneys, liver, spleen, bone, muscle, etc.) and blood are collected and weighed.
-
The radioactivity in each tissue sample is measured using a gamma counter.
-
The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
This data allows for the calculation of tumor-to-organ ratios, which are critical for assessing the therapeutic index. For instance, biodistribution studies of ¹⁷⁷Lu-PNT2001 in LNCaP mice showed high tumor retention and low off-target uptake in the kidneys, with a tumor/kidney ratio of 0.902 at 24 hours post-injection.[7]
-
Visualizing Key Processes
To further clarify the mechanisms and workflows discussed, the following diagrams are provided.
The diagram above illustrates the "theranostic" approach, where a diagnostic imaging step with a PSMA ligand informs the decision to treat with a therapeutic version of the same or a similar ligand.
This diagram details the process of a PSMA ligand binding to the receptor on the cell surface, followed by internalization. A high internalization rate, as reported for this compound, is advantageous as it traps the radioisotope inside the tumor cell, potentially increasing the radiation dose delivered to the target while minimizing exposure to surrounding healthy tissues.[5][6]
Discussion and Future Directions
The preclinical data for this compound is promising, suggesting it may have an improved therapeutic index compared to earlier generation PSMA ligands like PSMA-I&T, primarily due to its enhanced internalization and favorable biodistribution profile with lower kidney uptake.[5][6][7] The optimization for Actinium-225 is particularly noteworthy, as alpha-emitters deliver high-energy, short-range radiation, which can be more potent in killing cancer cells, including those that may be resistant to beta-emitters.[12]
However, it is important to note that these are preclinical findings. The ultimate clinical utility of this compound will be determined by data from ongoing and future clinical trials.[13][14] Head-to-head clinical trials comparing this compound directly with the FDA-approved ¹⁷⁷Lu-PSMA-617 will be crucial in establishing its relative efficacy and safety.
The field of PSMA-targeted radiopharmaceuticals continues to advance, with the development of new ligands, such as radio-hybrid PSMA (rhPSMA), and the exploration of different radionuclides.[15] As more data becomes available, a more nuanced understanding of the structure-activity relationships of these ligands will emerge, allowing for the design of even more effective and safer agents for the treatment of prostate cancer.
References
- 1. Comparison of prostate‐specific membrane antigen ligands in clinical translation research for diagnosis of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A short review on the current status of PSMA ligands used for PSMA-PET/CT imaging | springermedizin.de [springermedizin.de]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. onclive.com [onclive.com]
- 5. POINT Biopharma Publishes Preclinical Data for Actinium-Labelled this compound, a Next-Generation PSMA Ligand, at EANM’s Annual Congress - BioSpace [biospace.com]
- 6. POINT Biopharma Publishes Preclinical Data for [globenewswire.com]
- 7. Point Biopharma describes PSMA radioligand 225Ac-PNT2001 for cancer therapy | BioWorld [bioworld.com]
- 8. PSMA Ligands for Radionuclide Imaging and Therapy of Prostate Cancer: Clinical Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. emjreviews.com [emjreviews.com]
- 10. researchgate.net [researchgate.net]
- 11. profiles.wustl.edu [profiles.wustl.edu]
- 12. 225-Actinium PNT 2001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 13. PNT-2001 by Eli Lilly and Co for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 14. Actinium 225 PNT 2001 - POINT Biopharma - AdisInsight [adisinsight.springer.com]
- 15. urotoday.com [urotoday.com]
PNT2001 vs. Standard of Care in Metastatic Castration-Resistant Prostate Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the investigational radioligand therapy PNT2001 against the current standard of care for metastatic castration-resistant prostate cancer (mCRPC). As this compound is currently in early-stage clinical development, this comparison is based on its proposed mechanism of action, preclinical data, and ongoing clinical trial design versus the established efficacy and protocols of current standard-of-care treatments.
Comparative Overview of this compound and Standard of Care in mCRPC
The following table summarizes the key characteristics of this compound and the primary therapeutic classes constituting the standard of care for mCRPC.
| Feature | This compound (LY4181530) | Androgen Receptor Pathway Inhibitors (ARPIs) | Taxane (B156437) Chemotherapy | Radiopharmaceuticals | PARP Inhibitors |
| Mechanism of Action | Targets Prostate-Specific Membrane Antigen (PSMA) on prostate cancer cells and delivers a cytotoxic dose of alpha-emitting Actinium-225, causing double-strand DNA breaks and cell death.[1][2] | Inhibit androgen receptor signaling, which is a key driver of prostate cancer growth. | Interfere with microtubule function, leading to cell cycle arrest and apoptosis. | Target bone metastases (Radium-223) or PSMA-expressing cells (Lutetium-177) to deliver localized radiation. | Inhibit the poly(ADP-ribose) polymerase enzyme, which is critical for DNA repair, particularly in tumors with BRCA mutations. |
| Examples | [Ac-225]-PSMA-62 | Abiraterone (B193195) acetate (B1210297), Enzalutamide | Docetaxel (B913), Cabazitaxel | Radium-223 dichloride, Lutetium-177 vipivotide tetraxetan (177Lu-PSMA-617) | Olaparib, Rucaparib, Niraparib, Talazoparib |
| Delivery Method | Intravenous infusion | Oral | Intravenous infusion | Intravenous infusion | Oral |
| Clinical Development Status | Phase I/II (ACCEL trial)[3][4] | Approved, standard of care | Approved, standard of care | Approved, standard of care | Approved for specific patient populations, standard of care |
| Reported Efficacy (Key Outcomes) | Preclinical data shows increased tumor cell internalization and suppression of tumor growth in murine models.[5][6] Clinical efficacy is under investigation. | Median overall survival benefit of approximately 4-5 months in various clinical settings.[7][8] | Median overall survival benefit of approximately 2-3 months.[9] | 177Lu-PSMA-617: Median overall survival benefit of 4 months vs. best standard care in the VISION trial.[10] | Significant improvement in radiographic progression-free survival in patients with homologous recombination repair (HRR) gene mutations. |
Experimental Protocols
This compound: The ACCEL Clinical Trial
The ongoing ACCEL trial (NCT06229366) is a multi-center, open-label, multiple-arm, Phase Ia/Ib/II study designed to evaluate the safety, tolerability, and efficacy of [Ac-225]-PSMA-62 (this compound) in patients with oligometastatic hormone-sensitive prostate cancer (OmHSPC) and mCRPC.[3][4]
Phase Ia (Dose Escalation):
-
Objective: To determine the maximum tolerated dose (MTD) of [Ac-225]-PSMA-62 separately for the OmHSPC and mCRPC patient populations.
-
Design: A Bayesian optimal interval (BOIN) design is used for dose escalation decisions.[4]
-
Patient Population: Eligible patients with mCRPC must have PSMA-positive lesions and have received a prior androgen receptor pathway inhibitor and taxane chemotherapy (unless ineligible or declined), with up to three prior systemic therapy regimens in the mCRPC setting.[4] Patients with OmHSPC must have metachronous disease with up to 5 PSMA-positive lesions and have not initiated life-long androgen deprivation therapy (ADT).[4]
-
Exclusion Criteria: Prior PSMA-targeted radioligand therapy, baseline Grade ≥1 xerostomia, and Grade ≥1 xerophthalmia are not permitted.[4]
Phase Ib (Dose Optimization):
-
Objective: To optimize the dosing and schedule of [Ac-225]-PSMA-62 and to inform the selection of the recommended Phase II dose for each patient population.
-
Design: Patients will be randomized to two or more arms.[4]
Phase II (Efficacy Evaluation):
-
Objective: To evaluate the efficacy of [Ac-225]-PSMA-62 compared to the best standard of care in patients with mCRPC.
-
Primary Endpoint: Radiographic progression-free survival.[1]
Standard of Care: Pivotal Trial Methodologies (General Overview)
The efficacy of current standard-of-care treatments for mCRPC has been established in large, randomized, controlled Phase III clinical trials. While the specific inclusion and exclusion criteria and endpoints vary between trials, the general methodologies share common features:
-
Patient Population: Patients with mCRPC who have progressed on ADT. Many trials have further specified prior treatments, such as progression after docetaxel chemotherapy or an ARPI.
-
Randomization: Patients are typically randomized to receive the investigational agent or a comparator, which could be a placebo or an active control (e.g., a different standard-of-care therapy).
-
Blinding: To minimize bias, many of these trials are double-blinded, where neither the patient nor the investigator knows which treatment is being administered.
-
Primary Endpoints: The most common primary endpoints in these pivotal trials are overall survival (OS) and radiographic progression-free survival (rPFS).
-
Secondary Endpoints: These often include time to prostate-specific antigen (PSA) progression, PSA response rate, objective response rate (for measurable disease), time to first symptomatic skeletal event, and patient-reported outcomes such as pain and quality of life.[7][10]
-
Statistical Analysis: The trials are designed with a prespecified statistical analysis plan to determine if the differences in outcomes between the treatment arms are statistically significant.
For example, the VISION trial for 177Lu-PSMA-617 was an international, open-label, phase 3 trial that randomized patients with PSMA-positive mCRPC who had progressed after treatment with an ARPI and a taxane to receive either 177Lu-PSMA-617 plus best standard of care or best standard of care alone.[10] The primary endpoints were overall survival and radiographic progression-free survival.[10]
Similarly, the pivotal trial for abiraterone acetate (COU-AA-301) was a randomized, placebo-controlled phase 3 study that evaluated abiraterone plus prednisone (B1679067) in patients with mCRPC who had previously received chemotherapy.[7] The primary endpoint was overall survival.[7]
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of action of this compound targeting PSMA on prostate cancer cells.
ACCEL Clinical Trial Workflow
Caption: Workflow of the ACCEL Phase Ia/Ib/II clinical trial for this compound.
References
- 1. Abiraterone plus Prednisone in Metastatic, Castration-Sensitive Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. ascopubs.org [ascopubs.org]
- 4. researchgate.net [researchgate.net]
- 5. A Phase I Trial of Enzalutamide Plus Selective Glucocorticoid Receptor Modulator Relacorilant in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. POINT Biopharma Publishes Preclinical Data for Actinium-Labelled this compound, a Next-Generation PSMA Ligand, at EANM’s Annual Congress - BioSpace [biospace.com]
- 7. cancernetwork.com [cancernetwork.com]
- 8. Abiraterone in Untreated Metastatic Castration-Resistant Prostate Cancer: Longer-Term Analysis of Pivotal Trial Confirms Safety and Efficacy [theoncologynurse.com]
- 9. ascopubs.org [ascopubs.org]
- 10. VISION trial: 177Lu-PSMA-617 for progressive metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Next-Generation Radioligand Therapy PNT2001: A Comparative Safety Analysis Against First-Generation Agents
For Immediate Release
A new generation of radioligand therapy (RLT), PNT2001, is poised to enhance the safety profile of treatments for metastatic castration-resistant prostate cancer (mCRPC). Developed to overcome the limitations of its predecessors, this compound has demonstrated a promising preclinical safety profile, suggesting a significant reduction in the adverse events commonly associated with first-generation RLTs. This guide provides a detailed comparison of the safety profiles of this compound and first-generation RLTs, supported by available data and experimental protocols.
Introduction to this compound
This compound, also known as [Ac-225]-PSMA-62 or LY4181530, is a novel radioligand therapy that targets the prostate-specific membrane antigen (PSMA), a protein highly expressed on the surface of prostate cancer cells.[1][2][3] Unlike first-generation RLTs that utilize ligands such as PSMA-617 and PSMA-I&T, this compound employs a next-generation ligand, PSMA-62. This new ligand is specifically engineered with an improved linker technology that enhances cellular internalization of the radioactive payload, leading to better tumor targeting and efficacy.[1][2] this compound can be paired with either the beta-emitter Lutetium-177 (¹⁷⁷Lu) or the alpha-emitter Actinium-225 (²²⁵Ac), offering flexibility in the therapeutic approach.
First-generation PSMA-targeted RLTs have been associated with toxicities such as myelosuppression, renal toxicity, and xerostomia (dry mouth).[1][2][3] Preclinical studies with this compound, however, indicate a more favorable biodistribution, with decreased uptake in the kidneys and salivary glands, suggesting a potentially wider therapeutic window and a more favorable safety profile for patients.[1]
Comparative Safety Profile: this compound vs. First-Generation RLTs
While clinical data from the ongoing ACCEL Phase 1/2 trial (NCT06229366) for this compound is still emerging, preclinical data and the trial's design provide a strong basis for a comparative safety assessment. The following table summarizes the expected safety advantages of this compound over the observed adverse events of first-generation RLTs, such as ¹⁷⁷Lu-PSMA-617 and ¹⁷⁷Lu-PSMA-I&T.
| Adverse Event | First-Generation RLTs (¹⁷⁷Lu-PSMA-617, ¹⁷⁷Lu-PSMA-I&T) | This compound ([Ac-225]-PSMA-62) - Expected Profile |
| Xerostomia (Dry Mouth) | Common, can be severe and irreversible, impacting quality of life.[1][2] | Reduced incidence and severity expected due to lower accumulation in salivary glands. |
| Myelosuppression | Hematological toxicity, including anemia, thrombocytopenia, and neutropenia, is a known side effect.[4][5] | Potentially lower rates due to more specific tumor targeting and faster clearance from circulation. |
| Renal Toxicity | A risk due to PSMA expression in the kidneys, with a small percentage of patients experiencing grade 3 or 4 kidney injury.[4] | Lower kidney uptake observed in preclinical models suggests a reduced risk of nephrotoxicity. |
| Fatigue | A common, generally mild to moderate side effect. | Expected to be a manageable side effect, similar to other systemic cancer therapies. |
| Nausea | Frequently reported, but typically low-grade. | Expected to be a manageable side effect. |
Experimental Protocols
The improved safety profile of this compound is substantiated by rigorous preclinical evaluations. The following are detailed methodologies for key experiments that differentiate this compound from first-generation agents.
In Vitro Internalization Assay
This assay quantifies the rate and extent to which a radioligand is internalized by cancer cells upon binding to its target.
Objective: To compare the cellular internalization of this compound (PSMA-62 ligand) with first-generation PSMA ligands.
Methodology:
-
Cell Culture: PSMA-positive prostate cancer cell lines (e.g., LNCaP) are cultured in appropriate media.
-
Radiolabeling: The PSMA ligands (PSMA-62, PSMA-617, etc.) are labeled with a suitable radioisotope (e.g., ¹⁷⁷Lu).
-
Incubation: The radiolabeled ligands are incubated with the cultured cells at 37°C for various time points.
-
Surface-Bound vs. Internalized Radioactivity:
-
At each time point, the incubation is stopped, and the cells are washed.
-
An acid wash (e.g., glycine (B1666218) buffer, pH 2.5) is used to strip the surface-bound radioligand from the cells. The radioactivity of this fraction is measured.
-
The cells are then lysed, and the radioactivity of the cell lysate is measured to determine the internalized fraction.
-
-
Data Analysis: The percentage of internalized radioactivity relative to the total cell-associated radioactivity is calculated for each ligand at each time point.[6][7]
Preclinical Biodistribution Studies in Murine Models
These studies evaluate the distribution, accumulation, and clearance of the radioligand in a living organism, providing insights into tumor targeting and potential off-target toxicity.
Objective: To determine the in vivo biodistribution of this compound and compare it to first-generation RLTs in tumor-bearing mice.
Methodology:
-
Animal Model: Immunodeficient mice are subcutaneously implanted with human prostate cancer cells that express PSMA.
-
Radioligand Administration: Once tumors are established, the radiolabeled ligands are administered intravenously to the mice.[8][9][10]
-
Tissue Harvesting: At various time points post-injection, cohorts of mice are euthanized, and key organs and tissues (tumor, kidneys, salivary glands, liver, spleen, bone, etc.) are harvested.
-
Radioactivity Measurement: The radioactivity in each tissue sample is measured using a gamma counter.
-
Data Analysis: The uptake in each organ is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for a quantitative comparison of tumor-to-organ ratios for different radioligands.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the targeted delivery mechanism of PSMA-targeted RLTs and the workflow for evaluating their safety and efficacy.
Caption: Targeted delivery of RLT to PSMA-expressing cancer cells.
Caption: Workflow for RLT development and evaluation.
Conclusion
This compound represents a significant advancement in the field of radioligand therapy. Its innovative design, featuring the novel PSMA-62 ligand, holds the promise of a superior safety profile compared to first-generation RLTs. The preclinical data strongly suggest that this compound can deliver a potent anti-tumor effect while minimizing damage to healthy tissues, particularly the salivary glands and kidneys. As clinical data from the ACCEL trial become available, the full extent of this compound's safety and efficacy will be elucidated, potentially establishing a new standard of care for patients with metastatic castration-resistant prostate cancer. Researchers and drug development professionals are encouraged to monitor the progress of this promising next-generation therapy.
References
- 1. ascopubs.org [ascopubs.org]
- 2. researchgate.net [researchgate.net]
- 3. urotoday.com [urotoday.com]
- 4. mdpi.com [mdpi.com]
- 5. onclive.com [onclive.com]
- 6. PSMA-targeted SPECT agents: Mode of Binding effect on in vitro Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of Internalizing PSMA-specific Glu-ureido-based Radiotherapeuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
PNT2001 in Patients Progressed on Other PSMA Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PNT2001 (also known as LY4181530 and [Ac-225]-PSMA-62) is a next-generation, alpha-emitting radioligand therapy targeting Prostate-Specific Membrane Antigen (PSMA).[1] Currently in Phase Ia/Ib/II clinical trials (ACCEL, NCT06229366), this compound holds promise for the treatment of metastatic castration-resistant prostate cancer (mCRPC).[2][3][4] However, it is critical to note that as of the current date, there is no published clinical data on the efficacy and safety of this compound specifically in patients who have progressed on other PSMA-targeted therapies, such as Lutetium-177 vipivotide tetraxetan (Pluvicto™). The ongoing ACCEL trial for mCRPC excludes patients with prior PSMA-directed radioligand therapy.[5][6]
This guide provides a comprehensive comparison of this compound with other PSMA therapies based on available preclinical data for this compound and clinical data for approved and investigational PSMA-targeted treatments. We will delve into the mechanism of action, preclinical performance of this compound, and the clinical landscape of other PSMA radioligand therapies to offer a forward-looking perspective for researchers and drug development professionals.
Mechanism of Action: PSMA-Targeted Radioligand Therapy
PSMA-targeted radioligand therapy (RLT) is a precision cancer treatment that delivers radiation directly to cancer cells.[7] The therapy consists of a ligand that specifically binds to PSMA, a protein highly expressed on the surface of most prostate cancer cells, linked to a radioactive isotope.[8][9]
dot
This compound utilizes the alpha-emitting isotope Actinium-225 (Ac-225). Alpha particles have a high linear energy transfer (LET) and a short range, causing localized, highly potent, and difficult-to-repair double-strand DNA breaks in target cells, leading to their death.[10][11] This contrasts with beta-emitters like Lutetium-177 (Lu-177), which have a longer range and lower LET.[10]
Preclinical Performance of this compound
Preclinical studies have highlighted several potential advantages of this compound over first-generation PSMA-targeted radioligands.
Enhanced Cellular Internalization and Biodistribution
This compound is designed with an improved linker technology that enhances its internalization into tumor cells.[2][4] Preclinical models have demonstrated:
-
Increased internalization by tumor cells in vitro compared to first-generation ligands.[12]
-
More precise tumor targeting in vivo , characterized by high tumor retention and rapid renal clearance.[12]
-
Decreased kidney uptake compared to other ligands, suggesting a potentially favorable safety profile.[12]
Preclinical Efficacy
In murine models of prostate cancer, 225Ac-PNT2001 has shown compelling therapeutic activity, including:
-
Suppression of tumor growth and metastases.[12]
-
Improved survival following a single administered dose.[12]
These promising preclinical findings supported the advancement of 225Ac-PNT2001 into clinical evaluation.[12]
Comparative Landscape of PSMA-Targeted Therapies
While direct clinical comparison data for this compound is unavailable, we can compare its preclinical profile and the characteristics of its alpha-emitter payload with the established clinical data of other PSMA therapies.
Efficacy of Approved and Investigational PSMA Therapies
The following table summarizes key efficacy data from clinical trials of Pluvicto (177Lu-PSMA-617) and investigational data for 225Ac-PSMA-617 in patients who have progressed on 177Lu-PSMA therapy.
| Therapy | Trial/Study | Patient Population | Primary Endpoint(s) & Results |
| Pluvicto™ (177Lu-PSMA-617) | VISION (Phase 3)[13][14][15] | mCRPC post-ARPI and taxane (B156437) chemotherapy | Overall Survival (OS): 15.3 months vs. 11.3 months with standard of care (HR: 0.62).Radiographic Progression-Free Survival (rPFS): 8.7 months vs. 3.4 months with standard of care (HR: 0.40). |
| 225Ac-PSMA-617 | Retrospective Study[16] | mCRPC patients who progressed after 177Lu-PSMA therapy (n=26) | PSA decline ≥50%: 65% (17/26 patients).Median OS: 7.7 months.Median PSA-PFS: 3.5 months. |
Safety and Tolerability
The safety profiles of beta- and alpha-emitting PSMA therapies differ, primarily due to the different properties of the radioisotopes.
| Therapy | Common Adverse Events (Any Grade) | Notable Grade 3/4 Adverse Events |
| Pluvicto™ (177Lu-PSMA-617) [14] | Fatigue, dry mouth, nausea, anemia, decreased appetite, constipation. | Anemia, thrombocytopenia, lymphopenia, leukopenia. |
| 225Ac-PSMA-617 [16] | Xerostomia (dry mouth) was very common. | Anemia (35%), leucopenia (27%), thrombocytopenia (19%). |
Experimental Protocols
This compound: The ACCEL Clinical Trial (NCT06229366)
The ongoing ACCEL trial is a Phase Ia/Ib/II study evaluating the safety, tolerability, and efficacy of this compound ([Ac-225]-PSMA-62) in patients with mCRPC and oligometastatic hormone-sensitive prostate cancer (OmHSPC).[2][4][5]
dot
-
Phase Ia (Dose Escalation): Aims to determine the maximum tolerated dose (MTD) of this compound.[5]
-
Phase Ib (Dose Optimization): Aims to determine the recommended Phase II dose (RP2D).[5]
-
Phase II (Efficacy): Will evaluate the efficacy of this compound compared to the best standard of care in patients with mCRPC, with the primary endpoint being radiographic progression-free survival.[2]
Key Inclusion Criteria for mCRPC Cohort: [4]
-
PSMA-positive lesions.
-
Prior treatment with at least one androgen receptor pathway inhibitor (ARPI) and taxane-based chemotherapy (unless ineligible or refused).
-
A maximum of three prior systemic therapy regimens in the mCRPC setting.
Key Exclusion Criteria for mCRPC Cohort: [5][6]
-
Prior PSMA-directed radioligand therapy.
-
Prior treatment with therapeutic systemic radionuclides (e.g., radium-223).
-
Baseline Grade ≥1 xerostomia or xerophthalmia.
Pluvicto™ (177Lu-PSMA-617): The VISION Trial (NCT03511664)
The VISION trial was a randomized, open-label, Phase 3 study that evaluated the efficacy and safety of Pluvicto™ in men with PSMA-positive mCRPC who had progressed after treatment with an ARPI and one to two taxane regimens.[13][14]
-
Study Arms:
-
Pluvicto™ (7.4 GBq every 6 weeks for up to 6 cycles) plus best standard of care (BSoC).
-
BSoC alone.
-
-
Primary Endpoints: Overall survival and radiographic progression-free survival.[13]
Future Perspectives and Unanswered Questions
The development of this compound and other alpha-emitting PSMA therapies raises several important questions for the field:
-
Efficacy in Post-177Lu-PSMA Progression: The primary unanswered question is whether this compound will be effective in patients whose disease has progressed on beta-emitting PSMA therapies like Pluvicto™. The higher LET of alpha particles may overcome resistance mechanisms to beta-emitters.
-
Optimal Sequencing: If this compound proves effective, determining the optimal sequence of PSMA-targeted therapies (alpha vs. beta emitters) will be a key clinical challenge.
-
Management of Xerostomia: Xerostomia is a known side effect of PSMA-targeted therapies, particularly with alpha emitters.[16] Research into mitigation strategies will be crucial for patient quality of life.
-
Combination Therapies: Future research will likely explore this compound in combination with other agents, such as PARP inhibitors or immunotherapy, to enhance its anti-tumor activity.
Conclusion
This compound represents a promising next-generation PSMA-targeted radioligand therapy with a strong preclinical rationale for its potential efficacy. While direct clinical data in patients who have progressed on other PSMA therapies is not yet available, the unique properties of its alpha-emitter payload suggest it may offer a new therapeutic option for this patient population. The results of the ACCEL trial are eagerly awaited to define the clinical role of this compound in the evolving landscape of prostate cancer treatment. Researchers and clinicians should closely monitor the progress of this and other trials involving alpha-emitting radioligand therapies.
References
- 1. Bayer and Lilly make radioligand progress | ApexOnco - Clinical Trials news and analysis [oncologypipeline.com]
- 2. researchgate.net [researchgate.net]
- 3. NCT06229366 : Clinical Trial Detail - Cancer Knowledgebase (CKB) [ckb.genomenon.com]
- 4. urotoday.com [urotoday.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. [Ac-225]-PSMA-62 Trial in Oligometastatic Hormone Sensitive and Metastatic Castration Resistant Prostate Cancer [ctv.veeva.com]
- 7. Status of PSMA-targeted radioligand therapy in prostate cancer: current data and future trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Imaging and Targeted Radionuclide Therapy with PSMA Pharna | GU Oncology Now [guoncologynow.com]
- 9. PSMA-Targeting Radiopharmaceuticals for Prostate Cancer Therapy: Recent Developments and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of [225Ac]Ac-PSMA-617 Augmented [177Lu]Lu-PSMA-617 Radioligand Therapy in Patients with Highly Advanced mCRPC with Poor Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical and Clinical Status of PSMA-Targeted Alpha Therapy for Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. firstwordpharma.com [firstwordpharma.com]
- 13. targetedonc.com [targetedonc.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. [177Lu]Lu-PSMA-617 (PluvictoTM): The First FDA-Approved Radiotherapeutical for Treatment of Prostate Cancer [mdpi.com]
- 16. Activity and Adverse Events of Actinium-225-PSMA-617 in Advanced Metastatic Castration-resistant Prostate Cancer After Failure of Lutetium-177-PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
PNT2001: A New Frontier in Radioligand Therapy with an Improved Therapeutic Index
For Researchers, Scientists, and Drug Development Professionals
The landscape of prostate cancer treatment is rapidly evolving, with radioligand therapies (RLTs) emerging as a powerful modality for patients with metastatic castration-resistant prostate cancer (mCRPC). PNT2001 (also known as LY4181530) is a promising new agent in this class, demonstrating a potentially improved therapeutic index compared to earlier-generation RLTs. This guide provides a comprehensive comparison of this compound with relevant alternatives, supported by available preclinical data, to inform researchers and drug development professionals.
Executive Summary
This compound is a Prostate-Specific Membrane Antigen (PSMA)-targeted RLT that utilizes the alpha-emitting radionuclide Actinium-225 (²²⁵Ac) conjugated to PSMA-62, a next-generation PSMA ligand. Preclinical evidence suggests that this compound's novel design leads to more precise tumor targeting and reduced off-target accumulation in healthy tissues, particularly the kidneys, a common site of dose-limiting toxicity for PSMA-targeted therapies. This improved biodistribution profile suggests a wider therapeutic window, potentially allowing for higher doses to be administered safely, leading to enhanced anti-tumor efficacy.
Comparative Analysis of Preclinical Data
The following tables summarize key preclinical data for this compound and its comparators, including first-generation PSMA-targeted RLTs.
Table 1: In Vitro PSMA Binding Affinity
| Compound | Cell Line | IC50 (nM) |
| This compound | LNCaP | 3.1[1] |
| PSMA-617 | LNCaP | Not explicitly found in searches |
| PSMA-I&T | LNCaP | Not explicitly found in searches |
Lower IC50 values indicate higher binding affinity.
Table 2: In Vivo Biodistribution in LNCaP Xenograft Models (24h post-injection)
| Compound | Tumor Uptake (%ID/g) | Kidney Uptake (%ID/g) | Tumor/Kidney Ratio |
| ¹⁷⁷Lu-PNT2001 | 13.03[1] | 14.45[1] | 0.902[1] |
| ¹⁷⁷Lu-PSMA-I&T | Not specified in searches | Higher than ¹⁷⁷Lu-PNT2001[1] | 0.117[1] |
%ID/g: Percentage of injected dose per gram of tissue.
Table 3: Preclinical Efficacy of ²²⁵Ac-PNT2001 in LNCaP Xenograft Model
| Treatment | Dose | Outcome |
| ²²⁵Ac-PNT2001 | 40 kBq (single dose) | High tumor regression, 5 out of 6 mice achieved long-term survival (>100 days)[1] |
| ²²⁵Ac-PSMA-I&T | 40 kBq (single dose) | Less inhibition of tumor growth and metastasis compared to ²²⁵Ac-PNT2001[1] |
Mechanism of Action and Signaling Pathway
This compound targets PSMA, a transmembrane protein highly overexpressed on the surface of prostate cancer cells. Upon binding to PSMA, the this compound-PSMA complex is internalized by the cancer cell. The conjugated ²²⁵Ac then undergoes a series of alpha-particle emissions, which are highly energetic and have a short range of action. This localized delivery of high-energy radiation induces double-strand DNA breaks within the cancer cell, leading to apoptosis and cell death. The improved linker technology in this compound is designed to enhance this cellular internalization process, leading to greater retention of the radiopharmaceutical within the tumor.[2][3]
Experimental Protocols
The following are generalized protocols based on the available preclinical data. For detailed, step-by-step instructions, consulting the primary publications is recommended.
In Vitro PSMA Binding Affinity Assay
-
Objective: To determine the binding affinity of this compound to PSMA-expressing cells.
-
Cell Line: LNCaP human prostate cancer cells, known for their high PSMA expression.
-
Methodology: A competitive radioligand binding assay is performed. LNCaP cells are incubated with a known concentration of a radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617) and increasing concentrations of the unlabeled competitor (this compound). The concentration of this compound that displaces 50% of the radiolabeled ligand is determined as the IC50 value.
-
Data Analysis: The IC50 is calculated by non-linear regression analysis of the competition curve.
In Vivo Biodistribution Studies
-
Objective: To evaluate the distribution and clearance of this compound in a living organism.
-
Animal Model: Male severe combined immunodeficiency (SCID) mice bearing LNCaP tumor xenografts.
-
Methodology:
-
A known activity of the radiolabeled compound (e.g., ¹⁷⁷Lu-PNT2001) is administered intravenously to the tumor-bearing mice.
-
At various time points post-injection (e.g., 1, 4, 24, 48, and 168 hours), cohorts of mice are euthanized.
-
Tumors and major organs (kidneys, liver, spleen, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter.
-
-
Data Analysis: The uptake in each organ is expressed as the percentage of the injected dose per gram of tissue (%ID/g). The tumor-to-organ ratios are then calculated to assess the targeting specificity.
Preclinical Efficacy Studies
-
Objective: To assess the anti-tumor activity of this compound.
-
Animal Model: LNCaP or other PSMA-positive prostate cancer xenograft models in immunocompromised mice.
-
Methodology:
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The treatment group receives a single or multiple doses of ²²⁵Ac-PNT2001 intravenously. The control group receives a vehicle control.
-
Tumor volume is measured regularly using calipers.
-
Animal survival is monitored.
-
-
Data Analysis: Tumor growth curves are plotted for each group, and statistical analyses are performed to compare the treatment and control groups. Kaplan-Meier survival curves are generated to analyze the survival data.
Clinical Development and Future Directions
This compound is currently being evaluated in a Phase I/II clinical trial (ACCEL, NCT06229366) for the treatment of patients with oligometastatic hormone-sensitive prostate cancer and metastatic castration-resistant prostate cancer.[2][3] The primary objectives of this study are to assess the safety, tolerability, and efficacy of ²²⁵Ac-PSMA-62. The results of this trial will be crucial in validating the promising preclinical findings and establishing the clinical utility of this compound.
Conclusion
The preclinical data for this compound strongly suggest an improved therapeutic index compared to earlier-generation PSMA-targeted radioligand therapies. Its higher tumor-to-kidney uptake ratio and potent anti-tumor activity in animal models highlight its potential to be a more effective and safer treatment option for patients with prostate cancer. The ongoing clinical evaluation will provide definitive insights into its role in the evolving landscape of prostate cancer therapeutics. Researchers and clinicians should closely monitor the progress of the ACCEL trial as it may herald a significant advancement in the field of radioligand therapy.
References
- 1. Mediso - Preclinical evaluation of [225Ac]Ac-PSMA-617 and in vivo effect comparison in combination with [177Lu]Lu-PSMA-617 for prostate cancer [mediso.com]
- 2. mirt.tsnmjournals.org [mirt.tsnmjournals.org]
- 3. Studypages - PSMA Ligand Based Theranostic to Treat Canine Prostatic Cancer [veterinaryclinicaltrials.org]
PNT2001 Demonstrates Preclinical Superiority Over 225Ac-PSMA-I&T in Prostate Cancer Models
For Immediate Release
INDIANAPOLIS, IN – Preclinical data indicate that PNT2001 (also known as 225Ac-PSMA-62), a next-generation, actinium-225 (B1199940) labeled, prostate-specific membrane antigen (PSMA)-targeted radiopharmaceutical, exhibits a superior therapeutic profile compared to 225Ac-PSMA-I&T. In head-to-head studies, this compound demonstrated enhanced anti-tumor activity and improved biodistribution, suggesting its potential as a more effective treatment for metastatic castration-resistant prostate cancer (mCRPC).
Developed by POINT Biopharma, now a wholly-owned subsidiary of Eli Lilly and Company, this compound is engineered with an improved linker technology designed to increase cellular internalization and optimize its therapeutic index.[1] The following guide provides a comprehensive comparison of the preclinical data for this compound and 225Ac-PSMA-I&T, supported by experimental details and visual representations of the underlying biological pathways and study designs.
Quantitative Data Summary
The following tables summarize the key preclinical findings for this compound and 225Ac-PSMA-I&T, highlighting the superior performance of this compound in in vitro and in vivo models.
Table 1: In Vitro Performance
| Parameter | This compound | 225Ac-PSMA-I&T | Reference |
| PSMA Binding Affinity (IC50) | 3.1 ± 0.2 nM (in LNCaP cells) | Data not available | [2] |
| Tumor Cell Internalization | ~3.4-fold higher than PSMA-I&T | Baseline | [1] |
Table 2: In Vivo Biodistribution in LNCaP Xenograft Model (24h post-injection)
| Parameter | 177Lu-PNT2001 | 177Lu-PSMA-I&T | Reference |
| Tumor Uptake (%ID/g) | 13.03 | Data not available | [2] |
| Kidney Uptake (%ID/g) | 14.45 | Higher than this compound | [2] |
| Tumor-to-Kidney Ratio | 0.902 | 0.117 | [2] |
Table 3: In Vivo Therapeutic Efficacy
| Model | Treatment | Key Findings | Reference |
| LNCaP Xenograft | Single dose 225Ac-PNT2001 (40 kBq) | High tumor regression; 5 out of 6 mice achieved long-term survival (>100 days) | [2] |
| C4-2 Metastatic Model | Single dose 225Ac-PNT2001 (40 kBq) vs. 225Ac-PSMA-I&T (40 kBq) | This compound significantly outperformed 225Ac-PSMA-I&T in inhibiting tumor growth and metastasis | [2] |
Experimental Protocols
A detailed overview of the methodologies employed in the preclinical evaluation of this compound and 225Ac-PSMA-I&T is provided below.
In Vitro Studies
Cell Lines:
-
LNCaP: PSMA-positive human prostate cancer cell line.
-
C4-2: Luciferase-enabled, PSMA-positive human prostate cancer cell line, a subline of LNCaP established from a bone metastasis.[3]
-
PC3-PIP: PSMA-positive human prostate cancer cell line.
Competitive Binding Assay (for this compound): The half-maximal inhibitory concentration (IC50) of the non-radioactive lutetium-bound this compound was determined using a competitive cell binding assay with LNCaP cells.[1] A fixed concentration of a radiolabeled PSMA ligand was incubated with increasing concentrations of the unlabeled this compound. The concentration of this compound that inhibited 50% of the specific binding of the radioligand was determined to be the IC50 value.
Internalization Assay (for this compound): Internalization studies were conducted in LNCaP cells using 177Lu-labeled this compound and 177Lu-PSMA-I&T.[1] Cells were incubated with the radiolabeled compounds for a specified period. Subsequently, the cell-surface bound radioligand was removed, and the internalized radioactivity was measured to determine the extent of cellular uptake.
In Vivo Studies
Animal Models:
-
LNCaP Xenograft Model: CB17-SCID or NSG mice were subcutaneously inoculated with LNCaP cells.[1]
-
C4-2 Metastatic Model: A luciferase-enabled C4-2 cell line was used to establish a metastatic model of prostate cancer.[2]
Biodistribution Studies (for this compound): CB17-SCID mice bearing LNCaP tumors were injected intravenously with approximately 5-6 MBq (160 pmol) of 177Lu-PNT2001 or 177Lu-PSMA-I&T.[1] At 24 hours post-injection, animals were euthanized, and various tissues, including the tumor and kidneys, were harvested, weighed, and the radioactivity was measured using a gamma counter. The uptake in each tissue was expressed as the percentage of the injected dose per gram of tissue (%ID/g).
Therapeutic Efficacy Study in LNCaP Xenografts (for this compound): LNCaP tumor-bearing NSG mice received a single intravenous injection of 225Ac-PNT2001 at doses of 10, 20, or 40 kBq.[2] Tumor growth was monitored over time, and survival was assessed.
Comparative Therapeutic Efficacy Study in C4-2 Metastatic Model: Mice with established C4-2 tumors were administered a single intravenous dose of 40 kBq of either 225Ac-PNT2001 or 225Ac-PSMA-I&T.[2] Tumor burden and the development of metastases were monitored using in vivo bioluminescence imaging.[2]
Visualizing the Mechanism and Workflow
To further elucidate the scientific basis of these findings, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
Comparative Analysis of Alpha vs. Beta Emitters for PSMA Therapy
A Guide for Researchers and Drug Development Professionals
The advent of Prostate-Specific Membrane Antigen (PSMA)-targeted radioligand therapy (RLT) has revolutionized the treatment landscape for metastatic castration-resistant prostate cancer (mCRPC). This approach uses a PSMA-targeting molecule (like PSMA-617 or PSMA-I&T) coupled with a radioactive isotope to deliver cytotoxic radiation directly to cancer cells. The choice of radionuclide is a critical determinant of both therapeutic efficacy and toxicity. This guide provides a detailed comparative analysis of the two primary classes of radionuclides used: beta (β⁻) emitters, predominantly Lutetium-177 (¹⁷⁷Lu), and alpha (α) emitters, such as Actinium-225 (²²⁵Ac) and Lead-212 (²¹²Pb).
Physical and Radiobiological Properties
Alpha and beta emitters differ fundamentally in their physical decay characteristics, which translates to distinct radiobiological effects at the cellular level.
-
Beta (β⁻) Emitters (e.g., ¹⁷⁷Lu): These isotopes emit electrons (beta particles) upon decay. Beta particles have a relatively low linear energy transfer (LET) of approximately 0.2 keV/µm and a longer path length in tissue, ranging from a few hundred micrometers to several millimeters.[1] This longer range creates a "crossfire effect," where cells neighboring the targeted PSMA-expressing cell can also be irradiated.[1] This is advantageous for treating larger, heterogeneous tumors where PSMA expression may be varied.[2] However, this same effect can increase the radiation dose to nearby healthy tissues.[3]
-
Alpha (α) Emitters (e.g., ²²⁵Ac, ²¹²Pb): These isotopes emit alpha particles, which are helium nuclei. Alpha particles are characterized by a very high LET (around 80-100 keV/µm) and an extremely short path length of only 50-80 µm (a few cell diameters).[4][5] This high energy deposition over a short distance induces complex, difficult-to-repair DNA double-strand breaks, leading to potent and localized cell killing.[6][7] This makes alpha emitters particularly effective for treating single disseminated tumor cells and micrometastases.[4][8] The short range also minimizes damage to adjacent healthy tissues, potentially reducing certain toxicities compared to beta emitters.[9][10]
Quantitative Data Comparison
The following tables summarize the key physical properties and clinical performance data for commonly used alpha and beta emitters in PSMA therapy.
Table 1: Physical Properties of Radionuclides for PSMA Therapy
| Property | ¹⁷⁷Lu (Beta Emitter) | ²²⁵Ac (Alpha Emitter) | ²¹²Pb (Alpha Emitter) |
| Half-life | 6.7 days[11] | 9.92 days[12] | 10.6 hours |
| Emitted Particle | Electron (β⁻) | 4 Alpha (α) particles (in decay chain)[12] | 1 Alpha (α), 1 Beta (β⁻) (in decay chain) |
| Max Particle Energy | 0.497 MeV | 5.8 - 8.4 MeV (total from decay chain)[4] | 6.1 - 8.8 MeV (from daughters) |
| Particle Range in Tissue | 0.5 - 2.0 mm[1] | 50 - 80 µm[4] | 40 - 100 µm |
| Linear Energy Transfer (LET) | ~0.2 keV/µm | ~100 keV/µm[4] | ~80-100 keV/µm |
| Imaging Capability | Yes (gamma emissions at 113, 208 keV) | Yes (gamma from daughters, e.g., ²²¹Fr at 218 keV)[12] | Yes (gamma from ²¹²Pb at 239 keV) |
Table 2: Comparative Efficacy in Clinical Studies (mCRPC)
| Outcome | ¹⁷⁷Lu-PSMA | ²²⁵Ac-PSMA |
| PSA Decline ≥50% | 49% (Meta-analysis)[13] | 60% (Meta-analysis)[13] |
| Median Overall Survival (OS) | 15.3 months (VISION Trial)[9][14] | 18.8 months (in patients without prior ¹⁷⁷Lu)[10] |
| Notes | Established as standard of care post-ARPI and taxane (B156437) chemotherapy.[10] | Often used in patients who have failed ¹⁷⁷Lu-PSMA therapy; shows high efficacy in this salvage setting.[8][9] |
Table 3: Comparative Safety and Toxicity Profile (Grade ≥3)
| Adverse Event | ¹⁷⁷Lu-PSMA | ²²⁵Ac-PSMA |
| Anemia | ~10%[14] | ~11-15%[13][14] |
| Thrombocytopenia | ~7%[14] | ~7%[14] |
| Leukopenia | ~2%[14] | ~9%[14] |
| Xerostomia (Dry Mouth) | <1% (Grade 3)[14] | ~17% (Grade 3)[14] |
| Kidney Toxicity (Nephrotoxicity) | Low, not typically dose-limiting. | Low, comparable to ¹⁷⁷Lu-PSMA.[14] |
| Notes | Hematologic toxicity is a key consideration. | Xerostomia is the most significant and often dose-limiting toxicity.[14][15] |
Table 4: Comparative Dosimetry Estimates
| Parameter | ¹⁷⁷Lu-PSMA-617 | ²²⁵Ac-PSMA-617 | Fold Difference (²²⁵Ac vs ¹⁷⁷Lu) |
| Equivalent Dose per Decay (Single Cell) | 2.78 x 10⁻⁴ Gy | 0.129 Gy | ~2320x higher[16] |
| Equivalent Dose per Decay (100 µm Micrometastasis) | Varies | Varies | ~2900x higher[4] |
| Equivalent Dose per Decay (Macroscopic Tumor) | 1.25 x 10⁻² Gy | 2.06 Gy | ~823x higher[16] |
| Notes | Dosimetry calculations assume a Relative Biological Effectiveness (RBE) of 5 for alpha particles.[4][16] The dosimetric advantage of ²²⁵Ac is most pronounced in microscopic disease.[4][16][17] |
Signaling Pathways and Mechanism of Action
PSMA-targeted RLT leverages two key biological processes: the function of PSMA itself and the cellular response to radiation-induced DNA damage.
PSMA-Mediated Signaling
PSMA is not merely a passive anchor for radiopharmaceuticals. It is a functional enzyme (glutamate carboxypeptidase II) that plays a role in prostate cancer progression. PSMA expression has been shown to modulate critical cell signaling pathways. Specifically, PSMA can interact with the scaffolding protein RACK1, which disrupts the β₁ integrin/IGF-1R complex. This disruption redirects signaling from the proliferative MAPK/ERK pathway towards the pro-survival PI3K-AKT pathway, promoting tumor growth and resistance to apoptosis.[5][18] Targeting PSMA with radioligands not only delivers radiation but may also interfere with these pro-tumorigenic signaling cascades.
Radiation-Induced DNA Damage and Repair
The ultimate cytotoxic effect of RLT is mediated by DNA damage. Alpha and beta particles induce different types of damage, which in turn activate distinct DNA damage response (DDR) pathways.
-
Beta Radiation: Low-LET beta particles typically cause isolated, simpler DNA lesions, including single-strand breaks (SSBs) and a lower density of double-strand breaks (DSBs). These are primarily repaired by the Base Excision Repair (BER) and Homologous Recombination (HR) pathways.[6][19]
-
Alpha Radiation: High-LET alpha particles create a high density of ionizations along their short track, resulting in complex and clustered DNA damage, including multiple DSBs in close proximity.[6][20] This type of damage is particularly challenging for the cell to repair and is a major driver of the high cytotoxicity of alpha emitters. The primary repair mechanism for these complex DSBs is the more error-prone Non-Homologous End Joining (NHEJ) pathway.[6][7] The inability to effectively repair these clustered lesions often leads directly to apoptotic cell death.[7]
Experimental Protocols
Reproducible and standardized protocols are essential for the preclinical and clinical development of PSMA radiopharmaceuticals. Below are summarized methodologies for key experiments.
Protocol 1: Radiolabeling of PSMA-617 with ¹⁷⁷Lu or ²²⁵Ac
This protocol describes the chelation of the radionuclide to the DOTA moiety of the PSMA-617 ligand.
| Step | Procedure | Key Parameters & Notes |
| 1. Reagent Preparation | Prepare a reaction buffer (e.g., 0.1 M Sodium Ascorbate, pH 4.5-5.0). Dissolve PSMA-617 precursor in DMSO or water. | Ascorbate acts as a radical scavenger to prevent radiolysis.[21] pH is critical for efficient chelation. |
| 2. Reaction Setup | In a sterile, reaction vial, combine the PSMA-617 precursor solution and the reaction buffer. | A typical ligand amount is 50-150 µg.[22] |
| 3. Radionuclide Addition | Carefully add the required activity of ¹⁷⁷LuCl₃ or ²²⁵AcCl₃ to the reaction vial. Gently mix. | For ¹⁷⁷Lu, activities are in the GBq range.[2] For ²²⁵Ac, activities are in the MBq range.[22] |
| 4. Incubation | Incubate the reaction mixture in a heating block. | ¹⁷⁷Lu: 95°C for 15-20 minutes.[21] ²²⁵Ac: 90°C for 10-25 minutes.[22][23] |
| 5. Cooling & Formulation | Allow the vial to cool to room temperature. Formulate the final dose by adding a stabilizing solution or diluting with sterile saline. | The final product is passed through a 0.22 µm sterile filter.[23] |
| 6. Quality Control (QC) | Perform QC to determine Radiochemical Purity (RCP). Methods include Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). | RCP should typically be >95%.[22] Free radionuclide is separated from the labeled peptide.[24] |
Protocol 2: In Vitro Cytotoxicity Assay
This protocol assesses the ability of the radiolabeled compound to kill cancer cells in culture.
| Step | Procedure | Key Parameters & Notes |
| 1. Cell Culture | Culture PSMA-positive (e.g., LNCaP, PC-3 PIP) and PSMA-negative (e.g., PC-3 flu) prostate cancer cells in appropriate media. | PSMA-negative cells serve as a crucial control for target specificity. |
| 2. Cell Seeding | Seed a known number of cells (e.g., 5,000-10,000 cells/well) into 96-well plates. Allow cells to attach overnight. | Opaque-walled plates are used for luminescence-based assays.[25] |
| 3. Treatment | Treat cells with serial dilutions of the radiolabeled compound (e.g., ¹⁷⁷Lu-PSMA or ²²⁵Ac-PSMA). Include untreated and vehicle-only controls. | A wide concentration range is used to determine the dose-response curve. |
| 4. Incubation | Incubate the plates for a defined period (e.g., 48-72 hours) under standard cell culture conditions (37°C, 5% CO₂). | |
| 5. Viability Assessment | Measure cell viability using a suitable assay, such as an MTS or MTT assay, which measures metabolic activity. | A decrease in metabolic activity correlates with cell death.[26] |
| 6. Data Analysis | Plot cell viability against the concentration of the radiopharmaceutical. Calculate the IC50 value (the concentration that inhibits 50% of cell viability). | A lower IC50 value indicates higher cytotoxic potency. |
Protocol 3: In Vivo Xenograft Mouse Model for Efficacy Testing
This protocol evaluates the anti-tumor efficacy of the radiopharmaceutical in a living animal model.
| Step | Procedure | Key Parameters & Notes |
| 1. Animal Model | Use immunodeficient mice (e.g., Athymic Nude). | This prevents rejection of the human tumor cells.[27] |
| 2. Tumor Inoculation | Subcutaneously inject PSMA-positive human prostate cancer cells (e.g., 5 x 10⁶ PC-3 PIP cells) into the flank of the mice. | Cells are often mixed with Matrigel to support tumor formation.[27] |
| 3. Tumor Growth | Monitor tumor growth using caliper measurements. Begin therapy when tumors reach a specified volume (e.g., ~150 mm³).[27] | Tumor Volume = (width² x length) / 2.[27] |
| 4. Treatment Groups | Randomize mice into groups: (1) Saline (control), (2) Unlabeled ligand, (3) ¹⁷⁷Lu-PSMA, (4) ²²⁵Ac-PSMA. | Multiple dose levels for the therapeutic agents can be included.[27] |
| 5. Administration | Administer a single intravenous (tail vein) injection of the respective treatment agent. | Typical injected activities for mice are in the MBq range.[28][29] |
| 6. Monitoring | Monitor tumor volume, mouse body weight (as a measure of toxicity), and overall survival over a defined period (e.g., 42-60 days).[27] | Endpoints include a pre-defined tumor volume (e.g., >1800 mm³) or significant body weight loss.[27] |
| 7. Data Analysis | Compare tumor growth curves and survival rates between the different treatment groups. | Statistical analysis (e.g., ANOVA, Kaplan-Meier curves) is used to determine significance. |
Logical Framework for Radionuclide Selection
The decision to use an alpha versus a beta emitter for PSMA therapy depends on a variety of factors related to the patient's disease state, prior treatments, and the therapeutic goal.
References
- 1. wmedtour.com [wmedtour.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. PSMA redirects cell survival signaling from the MAPK to the PI3K-AKT pathways to promote the progression of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DNA Damage by Radiopharmaceuticals and Mechanisms of Cellular Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Revisiting the Radiobiology of Targeted Alpha Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Review of 177Lutetium-PSMA and 225Actinium-PSMA as Emerging Theranostic Agents in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. treatmentingermany.de [treatmentingermany.de]
- 10. bookinghealth.com [bookinghealth.com]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Development of [225Ac]Ac-PSMA-I&T for Targeted Alpha Therapy According to GMP Guidelines for Treatment of mCRPC - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Meta-analysis and Meta-regression of Efficacy, Toxicity and Quality of Life Outcomes Following Lutetium-177– and Actinium-225–PSMA Radioligand Therapy in Metastatic Prostate Cancer — Department of Oncology [oncology.ox.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Comparative Analysis of Morphological and Functional Effects of 225Ac- and 177Lu-PSMA Radioligand Therapies (RLTs) on Salivary Glands [mdpi.com]
- 16. Relative Efficacy of 225Ac-PSMA-617 and 177Lu-PSMA-617 in Prostate Cancer Based on Subcellular Dosimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. urotoday.com [urotoday.com]
- 19. DNA damage and repair dependencies of ionising radiation modalities - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Chromatin and the Cellular Response to Particle Radiation-Induced Oxidative and Clustered DNA Damage [frontiersin.org]
- 21. benchchem.com [benchchem.com]
- 22. In-House Preparation and Quality Control of Ac-225 Prostate-Specific Membrane Antigen-617 for the Targeted Alpha Therapy of Castration-Resistant Prostate Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. he02.tci-thaijo.org [he02.tci-thaijo.org]
- 24. Preparation of 177Lu-PSMA-617 in Hospital Radiopharmacy: Convenient Formulation of a Clinical Dose Using a Single-Vial Freeze-Dried PSMA-617 Kit Developed In-House - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
- 27. Radioligand Therapy of Prostate Cancer with a Long-Lasting Prostate-Specific Membrane Antigen Targeting Agent 90Y-DOTA-EB-MCG - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Establishing 177Lu-PSMA-617 Radioligand Therapy in a Syngeneic Model of Murine Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Impact of the mouse model and molar amount of injected ligand on the tissue distribution profile of PSMA radioligands - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of PNT2001: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of investigational radiopharmaceuticals like PNT2001 is a critical component of laboratory safety and operational integrity. this compound, a promising agent in clinical development, is a radiopharmaceutical composed of a Prostate-Specific Membrane Antigen (PSMA)-targeting ligand conjugated with Actinium-225.[1][2] Its proper disposal is governed by stringent regulations for radioactive, biohazardous, and chemical waste. This guide provides essential information and procedural guidance for the safe handling and disposal of this compound and associated materials.
Waste Stream Segregation and Disposal Procedures
The fundamental principle for managing this compound waste is meticulous segregation based on the nature of the contamination. All waste generated during the handling and administration of this compound must be treated as hazardous unless proven otherwise. The following table summarizes the primary waste streams and the recommended disposal containers.
| Waste Type | Description | Recommended Container | Disposal Pathway |
| Dry Solid Radioactive Waste | Items such as gloves, absorbent pads, and other disposable supplies contaminated with this compound. | Labeled radioactive waste container (e.g., fiberboard box with a clear liner).[3] | Radioactive Waste Program |
| Liquid Radioactive Waste | Unused or residual this compound solutions, contaminated buffers, or cleaning solutions. | Labeled, leak-proof container for aqueous or organic radioactive waste.[3] | Radioactive Waste Program |
| Radioactive Sharps | Needles, syringes, pipettes, and other sharp objects contaminated with this compound. | Puncture-resistant, labeled sharps container for radioactive waste.[3][4] | Radioactive Waste Program |
| Biohazardous Waste | Any materials (solid or liquid) that have come into contact with biological samples (e.g., blood, tissue) potentially containing this compound. | Labeled biohazard bags or containers.[4] | Biohazardous Waste Program |
| Pathological Waste | Animal tissues or organs containing this compound. | Separately packaged and labeled containers, often marked for incineration.[4] | Pathological Waste Program |
| Non-Contaminated Waste | Outer packaging and other materials confirmed to have no contact with this compound. | Standard laboratory waste. | General Waste Stream |
Experimental Protocols for Safe Disposal
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following general protocols, derived from guidelines for handling potent antineoplastic and radioactive agents, should be implemented.[3][5][6]
Personnel Protective Equipment (PPE):
-
Wear double chemotherapy gloves.
-
Use a disposable, fluid-resistant lab coat.
-
Employ eye protection (safety glasses or goggles).
-
Utilize a properly fitted respirator if there is a risk of aerosolization.
Decontamination Procedures:
-
Prepare a designated work area with absorbent, plastic-backed liners.
-
In case of a spill, immediately alert personnel in the area.
-
For liquid spills, cover with absorbent material and work from the outside in to contain the spill.
-
For solid spills, gently cover with damp absorbent material to avoid dust generation.
-
Clean the area with a suitable decontaminating agent, following your institution's approved procedures for radioactive and cytotoxic materials.
-
Dispose of all cleanup materials as radioactive waste.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated during work with this compound.
Disclaimer: The information provided here is based on general safety principles for handling radioactive and cytotoxic materials. It is not a substitute for a substance-specific Safety Data Sheet. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) guidelines, as well as all applicable federal, state, and local regulations for the disposal of hazardous waste.
References
- 1. PNT-2001 by Eli Lilly and Co for Metastatic Castration-Resistant Prostate Cancer (mCRPC): Likelihood of Approval [pharmaceutical-technology.com]
- 2. Actinium 225 PNT 2001 - POINT Biopharma - AdisInsight [adisinsight.springer.com]
- 3. Disposal of Radioactive Waste - Policies and Procedures [umaryland.edu]
- 4. Biohazard Waste Disposal | Stericycle [stericycle.com]
- 5. web.uri.edu [web.uri.edu]
- 6. Radioactive Waste Disposal Guidelines | Environmental Health and Safety | University of Illinois Chicago [ehso.uic.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
